molecular formula C29H36O4 B1666845 Algestone Acetophenide CAS No. 24356-94-3

Algestone Acetophenide

Katalognummer: B1666845
CAS-Nummer: 24356-94-3
Molekulargewicht: 448.6 g/mol
InChI-Schlüssel: AHBKIEXBQNRDNL-FVCOMRFXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Algestone acetophenide is a 16alpha,17alpha-dihydroxyprogesterone acetophenide. It has a role as an anti-inflammatory drug and a synthetic oral contraceptive.
A progesterone that has been used in ESTRUS SYNCHRONIZATION and has been evaluated as an injectable contraceptive in combination with estradiol enanthate. It is also applied topically as an anti-inflammatory and in the treatment of ACNE.
See also: Algestone (broader).

Eigenschaften

IUPAC Name

(1R,2S,4R,6R,8S,9S,12S,13R)-8-acetyl-6,9,13-trimethyl-6-phenyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36O4/c1-18(30)29-25(32-28(4,33-29)19-8-6-5-7-9-19)17-24-22-11-10-20-16-21(31)12-14-26(20,2)23(22)13-15-27(24,29)3/h5-9,16,22-25H,10-15,17H2,1-4H3/t22-,23+,24+,25-,26+,27+,28-,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHBKIEXBQNRDNL-FVCOMRFXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C12C(CC3C1(CCC4C3CCC5=CC(=O)CCC45C)C)OC(O2)(C)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(CC[C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)C)O[C@@](O2)(C)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1022891
Record name Deladroxone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24356-94-3
Record name Algestone acetophenide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24356-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Algestone acetophenide [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024356943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Algestone acetophenide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15775
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Deladroxone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-16α,17-[(1-phenylethylidene)dioxy]pregn-4-ene-3,20-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.981
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALGESTONE ACETOPHENIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OL7KC2O3OT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Algestone Acetophenide: A Technical Guide to its Mechanism of Action on the Progesterone Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Algestone (B1665699) Acetophenide

Algestone acetophenide is a synthetic C21 steroid, structurally related to progesterone (B1679170).[1] It is a potent progestational agent, estimated to be two to five times more potent than progesterone in animal studies.[1] Its clinical utility lies in its application as a long-acting injectable contraceptive, often in combination with an estrogen derivative.[1][4] As a progesterone receptor agonist, this compound mimics the actions of endogenous progesterone, thereby regulating a multitude of physiological processes, including the menstrual cycle and maintenance of pregnancy.[5]

Pharmacological Profile

As a selective progesterone receptor agonist, this compound's primary mechanism of action is to bind to and activate progesterone receptors.[1][3] This interaction initiates a cascade of molecular events that ultimately alters gene expression in target tissues.

Quantitative Data

A comprehensive review of available scientific literature did not yield specific quantitative data for the binding affinity (Ki or IC50) or efficacy (EC50) of this compound for the human progesterone receptor. The table below summarizes the qualitative potency information that has been reported.

CompoundReceptorPotencyData TypeReference
This compoundProgesterone Receptor2-5 times > ProgesteroneIn vivo (animal studies)[1]

Mechanism of Action: Progesterone Receptor Signaling

The effects of this compound are mediated through the activation of the progesterone receptor, a member of the nuclear receptor superfamily of ligand-activated transcription factors.[6][7] The progesterone receptor exists as two main isoforms, PR-A and PR-B, which can mediate different physiological responses.[7] The activation of the progesterone receptor by an agonist like this compound triggers both genomic and non-genomic signaling pathways.

Genomic Signaling Pathway

The classical, or genomic, signaling pathway involves the direct regulation of gene expression.

  • Ligand Binding and Receptor Dimerization: In its inactive state, the progesterone receptor is located in the cytoplasm in a complex with heat shock proteins (HSPs).[8] The binding of an agonist, such as this compound, induces a conformational change in the receptor, leading to the dissociation of HSPs and subsequent homodimerization of the receptor.[8]

  • Nuclear Translocation and DNA Binding: The ligand-bound receptor dimer translocates to the nucleus.[2][9] In the nucleus, the dimer binds to specific DNA sequences known as progesterone response elements (PREs) located in the promoter regions of target genes.[6]

  • Transcriptional Regulation: The binding of the receptor-ligand complex to PREs recruits a complex of co-activator or co-repressor proteins. This protein assembly modulates the rate of transcription of progesterone-responsive genes, thereby altering the synthesis of specific proteins and eliciting a physiological response.[6]

Genomic Progesterone Receptor Signaling AA This compound PR_HSP PR-HSP Complex AA->PR_HSP Binds PR_dimer_cyto PR Dimer PR_HSP->PR_dimer_cyto Dimerization PR_dimer_nuc PR Dimer PR_dimer_cyto->PR_dimer_nuc Nuclear Translocation PRE PRE PR_dimer_nuc->PRE Binds to Gene Target Gene PRE->Gene Regulates mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation Response Physiological Response Protein->Response

Genomic Signaling Pathway of this compound.
Non-Genomic Signaling Pathways

In addition to the classical genomic pathway, progesterone and its agonists can elicit rapid, non-transcriptional effects through non-genomic signaling.[10][11][12] These pathways are initiated by a subpopulation of progesterone receptors located at the cell membrane or within the cytoplasm.[8]

  • Activation of Kinase Cascades: Membrane-associated progesterone receptors can rapidly activate intracellular signaling cascades, including the Src kinase and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways.[10][11]

  • Modulation of Cellular Processes: The activation of these kinase cascades can lead to a variety of rapid cellular responses, such as modulation of ion channel activity, calcium mobilization, and regulation of cell cycle progression.[13] These non-genomic actions can also influence the transcriptional activity of the nuclear progesterone receptor, demonstrating a crosstalk between the two pathways.[10]

Non_Genomic_Progesterone_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AA This compound mPR Membrane PR AA->mPR Binds Src Src Kinase mPR->Src Activates Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Downstream Downstream Cellular Effects ERK->Downstream

Non-Genomic Signaling via Src-MAPK/ERK Pathway.

Experimental Protocols

Progesterone Receptor Competitive Binding Assay

This assay is used to determine the relative binding affinity of a test compound for the progesterone receptor.[14][15]

Principle: A radiolabeled progestin (e.g., [³H]-Progesterone or [³H]-ORG-2058) is incubated with a source of progesterone receptors (e.g., uterine cytosol or recombinant PR) in the presence of varying concentrations of the unlabeled test compound (this compound). The ability of the test compound to displace the radiolabeled ligand from the receptor is measured, and the concentration at which 50% of the radiolabeled ligand is displaced (IC50) is determined.

Methodology:

  • Preparation of Receptor Source: Obtain a source of progesterone receptors, such as cytosol extract from the uterus of estrogen-primed rabbits or a purified recombinant human progesterone receptor.

  • Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of the radiolabeled progestin and a range of concentrations of the unlabeled test compound. Include control wells with only the radiolabeled ligand (for total binding) and wells with an excess of unlabeled progesterone (for non-specific binding).

  • Separation of Bound and Free Ligand: After incubation to equilibrium, separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration through glass fiber filters.

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting dose-response curve.

Competitive_Binding_Assay_Workflow A Prepare Receptor Source (e.g., Uterine Cytosol) B Incubate Receptor with: - Radiolabeled Progestin - Varying concentrations of this compound A->B C Separate Bound and Free Ligand (e.g., Charcoal Adsorption) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis (Determine IC50) D->E

Workflow for a Progesterone Receptor Competitive Binding Assay.
Progesterone Receptor Transactivation (Reporter Gene) Assay

This cell-based assay measures the ability of a compound to activate the progesterone receptor and induce the transcription of a reporter gene.[2][9][16][17][18]

Principle: A host cell line that expresses the progesterone receptor is transfected with a reporter plasmid. This plasmid contains a progesterone response element (PRE) linked to a reporter gene, such as luciferase. When an agonist like this compound binds to and activates the progesterone receptor, the receptor-ligand complex binds to the PRE and drives the expression of the luciferase gene. The amount of light produced upon addition of a luciferase substrate is proportional to the level of receptor activation.

Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., T47D human breast cancer cells, which endogenously express PR, or a PR-negative cell line transfected with a PR expression vector) in appropriate media.

  • Transfection: Transfect the cells with a reporter plasmid containing a PRE-driven luciferase gene and a control plasmid (e.g., expressing Renilla luciferase for normalization).

  • Treatment: After transfection, treat the cells with varying concentrations of the test compound (this compound). Include a vehicle control and a positive control (e.g., progesterone).

  • Cell Lysis and Luciferase Assay: After an appropriate incubation period, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Plot the normalized luciferase activity against the logarithm of the test compound concentration to generate a dose-response curve and determine the EC50 value.

Reporter_Gene_Assay_Workflow A Culture PR-expressing cells B Transfect with PRE-Luciferase and control plasmids A->B C Treat cells with varying concentrations of this compound B->C D Lyse cells and measure Luciferase activity C->D E Data Analysis (Determine EC50) D->E

Workflow for a Progesterone Receptor Reporter Gene Assay.

Conclusion

This compound is a potent synthetic agonist of the progesterone receptor. Its mechanism of action involves the activation of both genomic and non-genomic signaling pathways, leading to the regulation of progesterone-responsive genes. While specific quantitative pharmacological data for this compound are not widely available, its progestational activity is well-established. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for understanding and further investigating the molecular pharmacology of this and other synthetic progestins. Future research focusing on obtaining precise binding and efficacy data, as well as delineating the specific downstream gene regulatory networks affected by this compound, will be crucial for a more complete understanding of its therapeutic actions and for the development of next-generation progestins.

References

In Vitro Bioactivity of Algestone Acetophenide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Bioactivity and Mechanism of Action

Algestone (B1665699) acetophenide functions as a progesterone (B1679170) receptor agonist.[1][2] Upon binding to the progesterone receptor, it induces a conformational change in the receptor, leading to its dimerization, nuclear translocation, and subsequent binding to progesterone response elements (PREs) on target genes. This interaction modulates the transcription of genes involved in various physiological processes, characteristic of progestogenic activity. It is considered a pure progestogen, reportedly lacking androgenic, antiandrogenic, estrogenic, antiestrogenic, glucocorticoid, or antimineralocorticoid activities.[2]

Quantitative Bioactivity Data

Specific in vitro quantitative data for algestone acetophenide is limited. The available information is primarily from in vivo animal studies and qualitative statements.

ParameterValue/DescriptionSpecies/SystemReference
Progestogenic Potency Approximately 2 to 5 times more potent than progesterone.Animals[2]
Receptor Specificity Pure progestogen with no other significant off-target hormonal activities.Not specified[2]
Receptor Binding Affinity (Ki) Data Not Available--
Functional Potency (EC50) Data Not Available--

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to characterize the bioactivity of this compound.

Progesterone Receptor Competitive Binding Assay

This assay determines the affinity of this compound for the progesterone receptor by measuring its ability to compete with a radiolabeled or fluorescently-labeled progestin for receptor binding.

Materials:

  • Human progesterone receptor (recombinant or from cell lysates, e.g., T47D cells)

  • Radiolabeled progesterone (e.g., [³H]-Progesterone) or a fluorescently-labeled progestin ligand

  • This compound

  • Unlabeled progesterone (for positive control)

  • Assay buffer (e.g., Tris-HCl buffer with additives)

  • Scintillation fluid and counter (for radiolabeled assay) or fluorescence polarization plate reader (for fluorescent assay)

  • Glass fiber filters (for radiolabeled assay)

Procedure:

  • Prepare a series of dilutions of this compound and unlabeled progesterone in the assay buffer.

  • In a multi-well plate, combine the progesterone receptor preparation, the labeled progestin ligand at a fixed concentration, and varying concentrations of either this compound or unlabeled progesterone.

  • Incubate the mixture to allow for competitive binding to reach equilibrium.

  • For Radiometric Assay: Separate the receptor-bound from free radioligand by rapid filtration through glass fiber filters. Wash the filters with cold assay buffer to remove unbound ligand.

  • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • For Fluorescent Assay: Measure the fluorescence polarization of the samples directly in the microplate.[3]

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the labeled ligand) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

T47D Cell Proliferation Assay

This assay assesses the effect of this compound on the proliferation of the progesterone receptor-positive human breast cancer cell line, T47D.

Materials:

  • T47D human breast cancer cells[4][5]

  • Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound

  • Estradiol (to potentially prime the cells)

  • Cell proliferation detection reagent (e.g., MTT, XTT, or a luminescent cell viability reagent)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed T47D cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Replace the medium with a medium containing various concentrations of this compound. Include appropriate controls (vehicle control, positive control with a known progestin).

  • Incubate the cells for a specified period (e.g., 3-5 days).

  • Add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Incubate for the required time to allow for color or signal development.

  • Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis: Plot cell viability (as a percentage of the vehicle control) against the logarithm of the this compound concentration to determine its effect on cell proliferation and calculate the EC50 or IC50 value.[4]

Alkaline Phosphatase (AP) Induction Assay in T47D Cells

Progestins are known to induce alkaline phosphatase activity in T47D cells, making this a useful functional bioassay.[6][7]

Materials:

  • T47D cells

  • Cell culture medium

  • This compound

  • A known progestin (e.g., R5020) as a positive control

  • Lysis buffer

  • Alkaline phosphatase substrate (e.g., p-nitrophenyl phosphate, pNPP)

  • 96-well plates

  • Microplate reader

Procedure:

  • Plate T47D cells in 96-well plates and allow them to attach.

  • Treat the cells with various concentrations of this compound or the positive control for 72 hours.

  • Wash the cells with phosphate-buffered saline (PBS).

  • Lyse the cells using a suitable lysis buffer.

  • Add the alkaline phosphatase substrate to the cell lysates.

  • Incubate at 37°C until a yellow color develops.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Normalize the AP activity to the total protein concentration in each well. Plot the normalized AP activity against the logarithm of the this compound concentration to determine the EC50 value for the induction of AP activity.[6]

Signaling Pathways and Visualizations

Progesterone Receptor Signaling Pathway

This compound, as a progesterone receptor agonist, is expected to activate the classical progesterone receptor signaling pathway. This involves the binding of the ligand to the receptor in the cytoplasm, dissociation of heat shock proteins, dimerization, and translocation to the nucleus to act as a transcription factor. Furthermore, progestins can also initiate rapid, non-genomic signaling cascades involving protein kinases such as Src and MAPKs.[8][9]

Progesterone_Receptor_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Algestone Algestone Acetophenide PR_complex PR-HSP Complex Algestone->PR_complex Binds PR_active Active PR Dimer PR_complex->PR_active HSP dissociation & Dimerization Src c-Src PR_active->Src Activates PRE Progesterone Response Element (PRE) PR_active->PRE Nuclear Translocation & DNA Binding MAPK_pathway MAPK Pathway Src->MAPK_pathway Activates Transcription Gene Transcription PRE->Transcription Modulates

Progesterone Receptor Signaling Pathway.
In Vitro Characterization Workflow

The following diagram illustrates a typical workflow for the in vitro characterization of a synthetic progestin like this compound.

In_Vitro_Workflow start Start: Synthetic Progestin (this compound) receptor_binding Receptor Binding Assay (Determine Ki) start->receptor_binding functional_assay Functional Bioassay (e.g., AP Induction in T47D cells) (Determine EC50) start->functional_assay cell_prolif Cell Proliferation Assay (e.g., T47D cells) start->cell_prolif cross_reactivity Off-Target Receptor Binding Assays (e.g., GR, AR, ER) start->cross_reactivity data_analysis Data Analysis and Bioactivity Profile receptor_binding->data_analysis functional_assay->data_analysis cell_prolif->data_analysis cross_reactivity->data_analysis

In Vitro Characterization Workflow.

Conclusion

This compound is a potent, pure synthetic progestin that acts as an agonist at the progesterone receptor. While specific in vitro quantitative data remains elusive in the public domain, its progestogenic activity is qualitatively well-established. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to empirically determine the in vitro bioactivity profile of this compound and other novel synthetic progestins. Further research is warranted to fully elucidate its molecular interactions and cellular effects, which will be invaluable for drug development and scientific understanding.

References

Algestone Acetophenide: A Technical Guide to Pharmacokinetics and Metabolism in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, in-depth pharmacokinetic and metabolic data for algestone (B1665699) acetophenide in animal models is scarce. This guide provides a comprehensive overview based on the limited available information, supplemented with data from structurally and functionally similar synthetic progestins to offer a comparative and theoretical framework.

Introduction

Algestone acetophenide, also known as dihydroxyprogesterone acetophenide (DHPA), is a synthetic progestin that has been used in combination with an estrogen for long-acting injectable contraception in humans. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical animal models is crucial for drug development and safety assessment. This technical guide synthesizes the available information on the pharmacokinetics and metabolism of this compound and related progestins in various animal species, details common experimental protocols, and provides visual representations of key processes.

Pharmacokinetics of Synthetic Progestins in Animal Models

Table 1: Pharmacokinetic Parameters of Progesterone (B1679170) in Animal Models

Animal ModelDosage and RouteT½ (half-life)CL (Clearance)Vd (Volume of distribution)Reference
Rat (ovariectomized)500 µg/kg IV1.21 ± 0.21 h2.75 ± 0.42 L/h/kg2.36 ± 0.23 L/kg[1]
RabbitNot Specified-MCR: 55-60 L/day/kg-[2]
Monkey (Cynomolgus)[4-¹⁴C]Progesterone IV-0.06 ± 0.03 L/kg/min1.75 ± 0.3 L/kg[3]
Monkey (Rhesus)Not Specified-MCR: 40-50 L/day/kg-[2]

MCR: Metabolic Clearance Rate

Table 2: Pharmacokinetic Parameters of Norethisterone in Animal Models

Animal ModelDosage and RouteBioavailabilityKey FindingsReference
Rabbit85 µg/kg IV and OralOral: 53% of IVPhenobarbitone reduced plasma concentration after oral administration.[4]
Rat85 µg/kg IV and PortalPortal: 32% of IVPhenobarbitone had little effect on plasma concentrations.[4]
RabbitIV-No significant alterations in disposition in anemic rabbits.[5]
Rabbit & MonkeyOral (Norethisterone enanthate)13-51%Elimination half-life of 5-10 days.[6]

Table 3: Pharmacokinetic Parameters of Levonorgestrel (B1675169) in Animal Models

Animal ModelDosage and RouteT½ (half-life)Key FindingsReference
RatIVα: 10.1 min, β: 42.7 min, γ: 23.1 hTri-exponential decay, similar to humans.[7]
RabbitIV-No significant alterations in disposition in anemic rabbits.[5]

Table 4: Pharmacokinetic Parameters of Medroxyprogesterone (B1676146) Acetate (B1210297) (MPA) in Animal Models

Animal ModelDosage and RouteKey FindingsReference
RatIV and OralNo significant difference in plasma concentrations between IV and oral routes for MPA and its 9α-fluoro derivative.[8]
RabbitOral (1000 mg in a single meal)MPA was detectable in plasma for eight days. Inhibited ovulation.[9]
RatIn vitro (liver microsomes)CYP3A1 appears to be the main enzyme involved in MPA metabolism in female rats.[10]

Metabolism of this compound and Other Progestins

The metabolism of this compound has not been extensively characterized in animal models. However, based on its steroidal structure, it is expected to undergo metabolism primarily in the liver through Phase I and Phase II reactions, similar to other progestins.

Phase I Metabolism:

  • Hydroxylation: Catalyzed by cytochrome P450 (CYP) enzymes, this is a major pathway for steroid metabolism. For medroxyprogesterone acetate in rats, CYP3A1 has been identified as a key enzyme[10].

  • Reduction: Reduction of ketone groups and double bonds in the steroid nucleus. For progesterone, reduction to 5α- and 5β-pregnanolone is a common pathway[11].

Phase II Metabolism:

  • Conjugation: The hydroxylated and reduced metabolites are typically conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate excretion. In cynomolgus monkeys, progesterone metabolites were found as glucuronide and sulfate conjugates in urine[3].

Norethisterone is known to be biotransformed into active metabolites, 5α-NET and 3β,5α-NET, in target tissues of rabbits[12].

Experimental Protocols

This section details generalized methodologies for conducting pharmacokinetic and metabolism studies of steroid hormones in animal models.

Animal Models

Commonly used animal models for pharmacokinetic studies of steroids include:

  • Rats: Wistar and Sprague-Dawley strains are frequently used due to their well-characterized physiology and ease of handling[1][7][8].

  • Rabbits: New Zealand white rabbits are often used, particularly for reproductive toxicology and pharmacokinetic studies[4][5][9].

  • Monkeys: Rhesus (Macaca mulatta) and Cynomolgus (Macaca fascicularis) monkeys are used due to their closer physiological and metabolic similarity to humans[3][13].

Drug Administration
  • Intravenous (IV): Typically administered as a bolus injection into a cannulated vein (e.g., jugular or femoral in rats, marginal ear vein in rabbits) to determine absolute bioavailability and clearance[1][14].

  • Oral (PO): Administered via oral gavage for solutions or suspensions. Animals are usually fasted overnight prior to dosing[14].

  • Intramuscular (IM) or Subcutaneous (SC): Used for long-acting formulations[15].

Sample Collection
  • Blood Sampling:

    • Rodents: Serial blood samples can be collected from the tail vein, saphenous vein, or via a surgically implanted cannula in the jugular or carotid artery[16]. For terminal studies, cardiac puncture is used.

    • Rabbits: The marginal ear vein is a common and minimally invasive site for repeated blood sampling[17][18][19].

    • Sample Processing: Blood is collected in tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate plasma, which is then stored at -80°C until analysis[14].

  • Urine and Feces Collection:

    • Animals are housed in metabolic cages that separate urine and feces.

    • Samples are collected at predetermined intervals to determine the route and extent of excretion[20][21].

Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of steroid hormones and their metabolites in biological matrices due to its high sensitivity and specificity[22][23][24][25].

  • Sample Preparation:

    • Protein Precipitation: Plasma samples are treated with a solvent like acetonitrile (B52724) or methanol (B129727) to precipitate proteins.

    • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): To further clean up the sample and concentrate the analytes.

    • Derivatization: May be used to improve the ionization efficiency and sensitivity of certain steroids[22].

  • Chromatographic Separation: A reverse-phase C18 or similar column is typically used to separate the parent drug from its metabolites.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for selective and sensitive quantification.

Visualizations

Experimental Workflow for a Preclinical Pharmacokinetic Study

G cluster_pre_study Pre-Study Phase cluster_in_life In-Life Phase cluster_bioanalysis Bioanalysis Phase cluster_data_analysis Data Analysis Phase protocol_dev Protocol Development (Dose, Route, Sampling Times) animal_acclimation Animal Acclimation protocol_dev->animal_acclimation dosing Drug Administration (e.g., IV, PO) animal_acclimation->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling excreta_collection Urine & Feces Collection (Metabolic Cages) dosing->excreta_collection plasma_prep Plasma Preparation (Centrifugation) blood_sampling->plasma_prep metabolite_id Metabolite Identification excreta_collection->metabolite_id sample_extraction Sample Extraction (LLE or SPE) plasma_prep->sample_extraction lc_ms_analysis LC-MS/MS Analysis sample_extraction->lc_ms_analysis pk_modeling Pharmacokinetic Modeling (NCA or Compartmental) lc_ms_analysis->pk_modeling report_gen Final Report Generation pk_modeling->report_gen metabolite_id->report_gen

Caption: A typical experimental workflow for a preclinical pharmacokinetic study in animal models.

Generalized Metabolic Pathway of a Synthetic Progestin

G cluster_phase1 Phase I Metabolism (Liver) cluster_phase2 Phase II Metabolism (Liver) parent Parent Progestin (e.g., this compound) hydroxylated Hydroxylated Metabolites parent->hydroxylated CYP450 Enzymes reduced Reduced Metabolites parent->reduced Reductases glucuronide Glucuronide Conjugates hydroxylated->glucuronide UGTs sulfate Sulfate Conjugates hydroxylated->sulfate SULTs reduced->glucuronide UGTs reduced->sulfate SULTs excretion Excretion (Urine and Feces) glucuronide->excretion sulfate->excretion

References

An In-depth Technical Guide to Algestone Acetophenide and its Analogues for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of algestone (B1665699) acetophenide, a synthetic progestin, and its analogues. It is designed to furnish researchers, scientists, and drug development professionals with detailed information on their synonyms, chemical properties, pharmacological profiles, and relevant experimental methodologies. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols, and presents critical biological pathways and workflows through explanatory diagrams.

Introduction to Algestone Acetophenide

This compound, also widely known as dihydroxyprogesterone acetophenide (DHPA), is a synthetic progestin, a class of steroid hormones that mimic the effects of the natural hormone progesterone (B1679170).[1] It is a derivative of 17α-hydroxyprogesterone and is characterized by a cyclic acetal (B89532) with acetophenone (B1666503) at the 16α and 17α positions.[1] Historically, it has been used in combination with an estrogen as a long-acting injectable contraceptive.[1] For research purposes, understanding its synonyms and analogues is crucial for a comprehensive literature review and for exploring structure-activity relationships.

Synonyms and Analogues

A clear understanding of the nomenclature and related compounds is fundamental for researchers.

Synonyms of this compound

This compound is known by several names in scientific literature and commercial products. These include:

  • Dihydroxyprogesterone acetophenide (DHPA)[1]

  • Deladroxone[2]

  • Droxone[2]

  • Alfasone acetophenide[2]

  • Alphasone acetophenide[2]

  • SQ-15101[1]

  • 16α,17α-Dihydroxyprogesterone acetophenide[1]

Analogues of this compound

Analogues of this compound are primarily other derivatives of 17α-hydroxyprogesterone. These compounds share a common steroidal backbone but differ in their substitutions, which can significantly alter their pharmacokinetic and pharmacodynamic properties. Key analogues include:

  • Algestone Acetonide (Dihydroxyprogesterone Acetonide): A closely related compound where the acetophenide group is replaced by an acetonide group.[1]

  • Chlormadinone Acetate [1]

  • Cyproterone Acetate [1]

  • Gestonorone Caproate [1]

  • Hydroxyprogesterone Caproate [1]

  • Medroxyprogesterone Acetate [1]

  • Megestrol Acetate [1]

  • Segesterone Acetate [1]

Physicochemical and Pharmacokinetic Properties

The structural differences among these progestins influence their physical and biological characteristics. While comprehensive comparative data is scarce, this section summarizes available information.

Table 1: Physicochemical and Pharmacokinetic Data of this compound and Selected Analogues

CompoundMolecular FormulaMolar Mass ( g/mol )Elimination Half-Life (Intramuscular)Notes
This compound C₂₉H₃₆O₄448.6024 days[1][3]Excreted preferentially in feces.[1] Detectable in circulation for up to 60 days post-injection.[1]
Algestone Acetonide C₂₄H₃₄O₄386.53Data not availableWas never marketed, hence a scarcity of data.[4]
Hydroxyprogesterone Caproate C₂₇H₄₀O₄428.61~7-16 daysA widely studied progestin.
Medroxyprogesterone Acetate C₂₄H₃₄O₄386.53~50 days (depot injection)Extensively used as a long-acting injectable contraceptive.

Pharmacodynamics and Mechanism of Action

This compound and its analogues exert their biological effects primarily by acting as agonists at the progesterone receptor (PR).[1] The interaction with the PR initiates a signaling cascade that modulates gene expression in target tissues.

Progesterone Receptor Binding and Potency

Table 2: Comparative Progesterone Receptor Binding Affinity of Selected Progestins

CompoundRelative Binding Affinity (RBA) for PR (%) (Progesterone = 100%)
Progesterone100
This compound Moderate (Specific value not available)[5]
Levonorgestrel150 - 200[5]
Drospirenone50 - 100[5]
Nomegestrol Acetate338[5]
Medroxyprogesterone Acetate77[5]
Norethisterone150[5]
Note: Data compiled from various sources and should be used for comparative purposes only, as methodologies can differ between studies.
Progesterone Receptor Signaling Pathway

The binding of a progestin like this compound to the progesterone receptor triggers a cascade of molecular events. The classical (genomic) pathway involves the following steps:

  • Ligand Binding: The lipophilic progestin diffuses across the cell membrane and binds to the progesterone receptor (PR-A or PR-B isoforms) located in the cytoplasm or nucleus, which is complexed with heat shock proteins (HSPs).

  • Conformational Change and Dimerization: Ligand binding induces a conformational change in the receptor, causing dissociation from HSPs and subsequent dimerization.

  • Nuclear Translocation: The activated receptor-ligand complex translocates into the nucleus.

  • DNA Binding: The dimer binds to specific DNA sequences known as progesterone response elements (PREs) located in the promoter regions of target genes.

  • Transcriptional Regulation: The receptor complex recruits co-activators or co-repressors, leading to the modulation of gene transcription.[6][7]

In addition to the classical genomic pathway, progestins can also elicit rapid, non-genomic effects through signaling pathways initiated at the cell membrane.[8]

Progesterone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progestin This compound (or analogue) PR_HSP PR-HSP Complex PR_dimer Activated PR Dimer PR_HSP->PR_dimer 2. HSP Dissociation & Dimerization PRE Progesterone Response Element (PRE) on DNA PR_dimer->PRE 3. Nuclear Translocation & DNA Binding Progestin_cyto->PR_HSP 1. Ligand Binding Transcription Modulation of Gene Transcription PRE->Transcription 4. Recruitment of Co-regulators

Classical Progesterone Receptor Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its analogues.

Competitive Radioligand Binding Assay for Progesterone Receptor

This assay is used to determine the binding affinity of a test compound for the progesterone receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the progesterone receptor.

Principle: This assay measures the ability of an unlabeled test compound (e.g., this compound) to compete with a radiolabeled ligand (e.g., [³H]-progesterone) for binding to the progesterone receptor in a sample (e.g., cell lysate or purified receptor). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which can then be used to calculate the Ki.

Methodology:

  • Receptor Preparation:

    • Prepare a cell lysate or tissue homogenate containing the progesterone receptor. A common source is the uterus from estrogen-primed immature female rabbits or human breast cancer cell lines (e.g., T47D).

    • Homogenize the tissue or cells in a suitable buffer (e.g., Tris-HCl buffer with protease inhibitors).

    • Centrifuge the homogenate to obtain a cytosolic fraction containing the progesterone receptors.

    • Determine the protein concentration of the cytosol using a standard method like the Bradford assay.

  • Assay Setup:

    • In a 96-well plate, add a constant amount of the receptor preparation to each well.

    • Add a fixed concentration of the radiolabeled ligand (e.g., [³H]-progesterone).

    • Add increasing concentrations of the unlabeled test compound.

    • Include control wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled progesterone).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand:

    • Separate the receptor-bound radioligand from the free radioligand. A common method is filtration through glass fiber filters that trap the receptor-ligand complexes.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Quantification and Data Analysis:

    • Measure the radioactivity on the filters using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting sigmoidal dose-response curve.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Receptor_Prep 1. Receptor Preparation (e.g., Uterine Cytosol) Assay_Setup 2. Assay Setup (Radioligand, Test Compound, Receptor) Receptor_Prep->Assay_Setup Incubation 3. Incubation to Equilibrium Assay_Setup->Incubation Separation 4. Separation of Bound/Free Ligand (e.g., Filtration) Incubation->Separation Quantification 5. Quantification of Radioactivity Separation->Quantification Data_Analysis 6. Data Analysis (IC50 and Ki Determination) Quantification->Data_Analysis

Workflow for a Competitive Radioligand Binding Assay.
Synthesis of this compound and its Analogues

The synthesis of this compound and its analogues typically starts from 17α-hydroxyprogesterone. The following provides a generalized overview of the synthetic steps.

Generalized Synthesis of 16α,17α-Acetal Derivatives of Progesterone:

  • Starting Material: The synthesis often begins with a readily available steroid precursor, such as androstenedione, which is converted to 17α-hydroxyprogesterone through a series of chemical reactions.[9][10]

  • Formation of the 16α,17α-diol: A key step is the introduction of hydroxyl groups at the 16α and 17α positions of the progesterone backbone to form a diol.

  • Acetal Formation: The 16α,17α-diol is then reacted with a ketone or an aldehyde in the presence of an acid catalyst to form the cyclic acetal.

    • For This compound , the diol is reacted with acetophenone.[11]

    • For algestone acetonide , the diol is reacted with acetone.

  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Synthesis_Workflow Start Steroid Precursor (e.g., Androstenedione) Step1 Formation of 17α-hydroxyprogesterone Start->Step1 Step2 Introduction of 16α-hydroxyl group Step1->Step2 Step3 Acetal Formation with Ketone/Aldehyde Step2->Step3 Product This compound or Analogue Step3->Product

Generalized Synthesis Workflow for this compound and Analogues.

Conclusion

This compound and its analogues represent a significant class of synthetic progestins with important applications in both medicine and research. This technical guide has provided a detailed overview of their synonyms, chemical and pharmacological properties, and the experimental methodologies used to characterize them. The provided data tables, signaling pathway diagrams, and workflow visualizations are intended to serve as a valuable resource for professionals in the field of drug development and steroid hormone research. Further research is warranted to obtain more comprehensive and directly comparative data for this family of compounds to better understand their structure-activity relationships and potential therapeutic applications.

References

Dihydroxyprogesterone Acetophenide: A Technical Guide to its Discovery, History, and Core Scientific Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxyprogesterone acetophenide (DHPA), also known as algestone (B1665699) acetophenide, is a synthetic progestin that has been utilized primarily as a long-acting injectable contraceptive. This technical guide provides an in-depth overview of its discovery, historical development, and key scientific data, including its mechanism of action, synthesis, and clinical findings. The information is presented to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Discovery and History

Dihydroxyprogesterone acetophenide was first described in the literature in 1958 and was subsequently patented in 1960.[1] It was developed by Squibb under the developmental code name SQ-15101 and the tentative brand names Deladroxate and Droxone.[1] The primary application for DHPA was as a long-acting, injectable contraceptive, formulated in combination with an estrogen, typically estradiol (B170435) enanthate.[1]

Clinical studies in women began in 1964.[1] However, its development in the United States was discontinued (B1498344) in the late 1960s due to toxicological concerns arising from animal studies, which showed pituitary hyperplasia in rats and mammary tumors in beagle dogs.[1] Despite its discontinuation in the US, DHPA, in combination with estradiol enanthate, has been widely marketed in Latin America and other parts of the world under various brand names, including Perlutal and Topasel.[1]

Chemical and Physical Properties

DHPA is a synthetic pregnane (B1235032) steroid and a derivative of 16α,17α-dihydroxyprogesterone.[1] Its chemical structure is characterized by the presence of an acetophenide group cyclicly attached to the 16α and 17α hydroxyl groups of the progesterone (B1679170) backbone.

PropertyValue
Chemical Name 16α,17α-dihydroxyprogesterone acetophenide
Molecular Formula C29H36O4
Molecular Weight 448.60 g/mol
CAS Number 24356-94-3

Mechanism of Action

As a progestin, dihydroxyprogesterone acetophenide's primary mechanism of action is through its agonistic activity at the progesterone receptor (PR).[1] The binding of DHPA to the PR initiates a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. Inside the nucleus, the DHPA-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription. This ultimately leads to the physiological effects characteristic of progestins, including the inhibition of ovulation, which is the basis for its contraceptive efficacy.

Progesterone Receptor Signaling Pathway

The signaling cascade initiated by DHPA binding to the progesterone receptor can be visualized as follows:

DHPA binding to the progesterone receptor and subsequent signaling cascade.

Pharmacokinetics

The pharmacokinetic profile of dihydroxyprogesterone acetophenide is characterized by its long duration of action, which makes it suitable for use as a monthly injectable contraceptive. Following intramuscular injection, DHPA is slowly released into the circulation. One study reported an elimination half-life of DHPA and its metabolites of 24 days, with the compound being detectable in the circulation for up to 60 days after a single injection.[1]

Clinical Data

Clinical trials have primarily evaluated dihydroxyprogesterone acetophenide in combination with estradiol enanthate as a monthly injectable contraceptive.

Efficacy

The combination of DHPA and estradiol enanthate has demonstrated high contraceptive efficacy.

StudyFormulation (DHPA/Estradiol Enanthate)Number of CyclesPregnancy RatePearl Index
Coutinho et al. (1997)150 mg / 10 mgNot Specified0Not Reported
Coutinho et al. (1997)90 mg / 6 mgNot Specified0Not Reported
Side Effects and Discontinuation

The most common side effects reported in clinical trials are related to menstrual irregularities.

StudyFormulation (DHPA/Estradiol Enanthate)Most Common Side EffectDiscontinuation Rate due to Side Effects
Coutinho et al. (1997)150 mg / 10 mg & 90 mg / 6 mgIrregular bleedingNot Specified

Experimental Protocols

Synthesis of Dihydroxyprogesterone Acetophenide

Several methods for the synthesis of dihydroxyprogesterone acetophenide have been patented. A general overview of a synthetic route is presented below.

Starting Material: 16-Dehydroprogesterone

Key Steps:

  • Hydroxylation: Introduction of hydroxyl groups at the 16α and 17α positions of 16-dehydroprogesterone. This can be achieved using reagents such as osmium tetroxide or potassium permanganate.

  • Acetal (B89532) Formation: Reaction of the resulting 16α,17α-dihydroxyprogesterone with acetophenone (B1666503) in the presence of an acid catalyst to form the cyclic acetal (acetophenide).

A workflow for the synthesis can be visualized as follows:

Synthesis of Dihydroxyprogesterone Acetophenide Start 16-Dehydroprogesterone Step1 Hydroxylation (e.g., OsO4 or KMnO4) Start->Step1 Intermediate 16α,17α-Dihydroxyprogesterone Step1->Intermediate Step2 Acetal Formation (Acetophenone, Acid Catalyst) Intermediate->Step2 Product Dihydroxyprogesterone Acetophenide Step2->Product Purification Purification (e.g., Crystallization) Product->Purification Final_Product Pure DHPA Purification->Final_Product

General synthetic workflow for dihydroxyprogesterone acetophenide.
Clinical Trial Methodology for Injectable Contraceptives

The clinical evaluation of long-acting injectable contraceptives like DHPA typically follows a standardized protocol to assess efficacy, safety, and acceptability.

Study Design: Multicenter, randomized, double-blind, comparative clinical trials are often employed.

Participant Population: Healthy, sexually active women of reproductive age with regular menstrual cycles.

Intervention: Intramuscular injection of the contraceptive formulation at specified intervals (e.g., once a month).

Key Assessments:

  • Efficacy: Pregnancy rates, calculated using methods like the Pearl Index.

  • Safety: Monitoring of adverse events, including changes in menstrual bleeding patterns, weight, and blood pressure.

  • Acceptability: Assessment of patient satisfaction and reasons for discontinuation.

A logical workflow for a typical clinical trial is as follows:

Clinical Trial Workflow Screening Participant Screening (Inclusion/Exclusion Criteria) Enrollment Informed Consent and Enrollment Screening->Enrollment Randomization Randomization to Treatment Groups Enrollment->Randomization GroupA Group A (e.g., DHPA Formulation 1) Randomization->GroupA GroupB Group B (e.g., DHPA Formulation 2 or Placebo) Randomization->GroupB Treatment Intramuscular Injection (Monthly) GroupA->Treatment GroupB->Treatment FollowUp Follow-up Visits (e.g., Months 1, 3, 6, 12) Treatment->FollowUp DataCollection Data Collection (Efficacy, Safety, Acceptability) FollowUp->DataCollection Analysis Statistical Analysis DataCollection->Analysis Results Results and Conclusions Analysis->Results

A generalized workflow for a clinical trial of an injectable contraceptive.

Conclusion

Dihydroxyprogesterone acetophenide has a long history as a component of a long-acting injectable contraceptive. Its potent progestogenic activity, mediated through the progesterone receptor, provides a reliable mechanism for ovulation inhibition. While its use has been limited in some regions due to early toxicological findings, it remains an important contraceptive option in many parts of the world. This technical guide has summarized the key aspects of its discovery, mechanism of action, and clinical data to provide a valuable resource for the scientific and drug development communities. Further research into its long-term safety and potential for new formulations may continue to evolve its role in reproductive health.

References

Algestone Acetophenide: An In-Depth Technical Guide on Progesterone Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quantitative Binding Affinity Data

Despite a thorough review of scientific literature and pharmacological databases, specific quantitative metrics for the binding affinity of algestone (B1665699) acetophenide to the progesterone (B1679170) receptor (e.g., Kᵢ, IC₅₀) have not been publicly reported. However, its relative potency provides an indirect measure of its high affinity.

CompoundReceptorRelative PotencyNotes
Algestone AcetophenideProgesterone Receptor (PR)2-5 times that of ProgesteroneBased on in vivo animal models.[1]

Progesterone Receptor Signaling Pathway

This compound, as an agonist of the progesterone receptor, triggers a cascade of intracellular events that ultimately modulate gene expression. The progesterone receptor exists as two main isoforms, PR-A and PR-B, which can form homodimers or heterodimers.[2] Upon ligand binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[2] In the nucleus, the ligand-receptor complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby regulating their transcription.[2]

Progesterone_Receptor_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Algestone Algestone Acetophenide PR_complex PR-HSP Complex (Inactive) Algestone->PR_complex Binds PR_active Activated PR (Dimerized) PR_complex->PR_active Conformational Change & Dimerization HSP HSP PR_complex->HSP Dissociation PR_nucleus Activated PR (in Nucleus) PR_active->PR_nucleus Translocation PRE Progesterone Response Element (PRE) PR_nucleus->PRE Binds Transcription Modulation of Gene Transcription PRE->Transcription

Progesterone Receptor Signaling Pathway

Experimental Protocols

The following sections detail generalized experimental protocols for determining the binding affinity of a compound like this compound to the progesterone receptor.

Competitive Radioligand Binding Assay

This assay determines the affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and the equilibrium dissociation constant (Kᵢ) of this compound for the progesterone receptor.

Materials:

  • Receptor Source: Cytosol from cells endogenously expressing the progesterone receptor (e.g., T47D human breast cancer cells) or a purified progesterone receptor preparation.

  • Radioligand: A tritiated progestin with high affinity for the progesterone receptor, such as [³H]-Progesterone or [³H]-R5020 (Promegestone).

  • Test Compound: this compound of high purity.

  • Assay Buffer: e.g., Tris-EDTA buffer (pH 7.4) containing protease inhibitors.

  • Wash Buffer: Assay buffer, ice-cold.

  • Scintillation Cocktail.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Methodology:

  • Receptor Preparation:

    • Culture and harvest T47D cells.

    • Homogenize cells in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

    • Resuspend the pellet (cytosol fraction containing the progesterone receptor) in fresh assay buffer.

    • Determine the protein concentration of the cytosol preparation (e.g., using a Bradford assay).

  • Assay Setup:

    • In a series of microcentrifuge tubes, add a constant amount of the receptor preparation.

    • Add a fixed concentration of the radioligand (typically at a concentration close to its Kₐ).

    • Add increasing concentrations of the unlabeled test compound (this compound).

    • Include control tubes for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled progesterone).

  • Incubation:

    • Incubate the tubes at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each tube through glass fiber filters using a vacuum filtration apparatus.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding for each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Experimental_Workflow_Binding_Assay cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis ReceptorPrep Receptor Preparation (e.g., T47D cell cytosol) Incubation Incubate Receptor, Radioligand, and Test Compound ReceptorPrep->Incubation LigandPrep Prepare Radioligand and Test Compound Dilutions LigandPrep->Incubation Filtration Separate Bound and Free Ligand (Vacuum Filtration) Incubation->Filtration Quantification Quantify Radioactivity (Scintillation Counting) Filtration->Quantification Analysis Calculate IC50 and Ki (Cheng-Prusoff Equation) Quantification->Analysis

Workflow for Competitive Radioligand Binding Assay

Conclusion

This compound is a potent synthetic progestin that acts as an agonist at the progesterone receptor. While precise quantitative binding affinity data remains to be publicly documented, its demonstrated higher potency compared to progesterone underscores its significant interaction with the receptor. The provided experimental protocol for a competitive radioligand binding assay offers a robust framework for researchers to determine the specific binding affinity (Kᵢ) of this compound and other novel compounds. A thorough understanding of its binding characteristics is fundamental for optimizing its therapeutic use and for the rational design of future progestational drugs.

References

Algestone Acetophenide: A Technical Whitepaper on its Endocrine-Disrupting Potential

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Algestone (B1665699) acetophenide (dihydroxyprogesterone acetophenide, DHPA) is a synthetic steroidal progestin with potent agonist activity at the progesterone (B1679170) receptor (PR). Primarily used in long-acting injectable contraceptives, its powerful hormonal action warrants a thorough evaluation of its potential to disrupt the endocrine system beyond its intended therapeutic effects. This technical guide synthesizes the available toxicological data and outlines the established experimental protocols for assessing the endocrine-disrupting potential of algestone acetophenide. While specific in-vitro screening data for off-target hormonal activities are scarce in publicly accessible literature, historical toxicological findings, including pituitary hyperplasia in rats and mammary tumors in beagle dogs, strongly indicate a potential for broader endocrine disruption that merits further investigation.[1] This document provides the necessary scientific framework for such an evaluation.

Introduction

This compound is a derivative of 16α,17α-dihydroxyprogesterone and functions as a potent progestogen.[1] It is the progestin component in some combined injectable contraceptives.[1] As a progestin, its primary mechanism of action is the activation of the progesterone receptor, mimicking the effects of endogenous progesterone. It is reported to be a pure progestogen with no significant androgenic, estrogenic, or glucocorticoid activities. However, its classification as a potential endocrine-disrupting compound (EDC) by multiple bodies, coupled with early toxicological studies, necessitates a more in-depth assessment of its off-target effects.

Endocrine-disrupting chemicals can interfere with the synthesis, secretion, transport, binding, action, or elimination of natural hormones in the body. Given the structural similarity of this compound to endogenous steroid hormones, its potential to interact with other steroid hormone receptors and pathways is a critical area of investigation for researchers and drug development professionals.

Known Biological Activity and Toxicological Profile

The primary pharmacological activity of this compound is as a progesterone receptor agonist. Its progestogenic potency is estimated to be 2 to 5 times that of progesterone in animal models.[2] This high potency is central to its therapeutic use but also to its potential for adverse endocrine effects.

Quantitative Toxicological Data

While comprehensive endocrine screening data is limited, some quantitative toxicological data regarding reproductive effects have been published. The following table summarizes the Lowest Published Toxic Dose (TDLo) from studies in rats.

SpeciesRoute of ExposureDoseDurationToxic EffectsReference
Rat (female)Oral250 mg/kg10 day(s) pre-matingMaternal Effects: menstrual cycle changes or disorders[3]
Rat (female)Oral2500 mg/kg20 day(s) pre-matingFertility: female fertility index decreased[3]
Significant Toxicological Findings

The development of a combined injectable contraceptive containing this compound (Deladroxate) was discontinued (B1498344) in the United States in the late 1960s due to significant toxicological findings in animal studies. These findings are critical indicators of its endocrine-disrupting potential:

  • Pituitary Hyperplasia in Rats: Chronic administration was observed to cause hyperplasia of the pituitary gland.[1] This is a significant finding, as the pituitary is the master regulator of the endocrine system. Progestins can influence the hypothalamic-pituitary-gonadal axis, and this finding suggests a disruptive effect.

  • Mammary Tumors in Beagle Dogs: The development of mammary tumors in beagle dogs following treatment is another serious concern.[1] The beagle is a well-established model for detecting hormonal carcinogenesis, particularly for progestin-related compounds.[4] This effect is likely linked to the potent progestogenic stimulation of mammary tissue.

Core Signaling Pathway: Progesterone Receptor Activation

This compound exerts its primary effects by binding to and activating the intracellular progesterone receptor (PR). This ligand-activated transcription factor then modulates the expression of target genes.

Progesterone_Receptor_Pathway cluster_nucleus Nucleus AA Algestone Acetophenide PR Progesterone Receptor (PR) -HSP Complex AA->PR Binding HSP Heat Shock Proteins (HSP) PR->HSP HSP Dissociation PR_active Active PR PR_dimer PR Dimerization & Phosphorylation PRE Progesterone Response Element (PRE) PR_dimer->PRE Binds to DNA Transcription Modulation of Gene Transcription PRE->Transcription mRNA mRNA Transcription->mRNA Translation Protein Synthesis & Cellular Response mRNA->Translation Translation PR_active->PR_dimer Nuclear Translocation Experimental_Workflow cluster_level1 Level 1: Receptor Interaction cluster_level2 Level 2: Receptor Activation cluster_level3 Level 3: Hormone Synthesis start Test Compound: This compound binding_assays Competitive Binding Assays (ERα, ERβ, AR, GR, etc.) start->binding_assays steroidogenesis_assay H295R Steroidogenesis Assay (Testosterone & Estradiol) start->steroidogenesis_assay transactivation_assays Transcriptional Activation Assays (ER, AR Reporter Gene) binding_assays->transactivation_assays If binding is detected end Data Analysis & Risk Assessment transactivation_assays->end steroidogenesis_assay->end Logical_Relationship cluster_cause Primary Mechanism cluster_effects Observed Toxicological Effects cluster_potential Potential for Endocrine Disruption AA This compound PR_Agonist Potent Progesterone Receptor Agonist AA->PR_Agonist Pituitary Pituitary Hyperplasia (Rats) PR_Agonist->Pituitary Leads to Mammary Mammary Tumors (Dogs) PR_Agonist->Mammary Leads to ED_Potential Disruption of HPG Axis & Other Hormonal Pathways Pituitary->ED_Potential Indicates Mammary->ED_Potential Indicates

References

Methodological & Application

Algestone Acetophenide: In Vivo Experimental Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Algestone acetophenide, also known as dihydroxyprogesterone acetophenide (DHPA), is a synthetic progestin, a class of steroid hormones that activate progesterone (B1679170) receptors.[1][2] It is a potent and pure progestogen, demonstrating 2 to 5 times the progestational activity of progesterone in animal models.[1] Primarily used in long-acting injectable contraceptives in combination with an estrogen, its mechanism of action and physiological effects make it a subject of interest for in vivo research in reproductive biology and pharmacology.[1][3] These application notes provide detailed protocols for the in vivo study of this compound in common animal models, summarize key quantitative data, and illustrate the relevant signaling pathways and experimental workflows.

Mechanism of Action

This compound exerts its effects by acting as an agonist for the progesterone receptor (PR).[1] The binding of this compound to the PR initiates a cascade of molecular events that can be broadly categorized into genomic and non-genomic pathways.

  • Genomic Pathway: The classic mechanism involves the binding of this compound to the PR in the cytoplasm, leading to a conformational change, dissociation from heat shock proteins, dimerization, and translocation to the nucleus. Inside the nucleus, the receptor-ligand complex binds to progesterone response elements (PREs) on the DNA, modulating the transcription of target genes. This pathway is responsible for the long-term effects of progestins on cellular differentiation and proliferation.

  • Non-Genomic Pathway: this compound can also trigger rapid cellular responses through non-genomic pathways. This involves the activation of signaling cascades at the cell membrane or within the cytoplasm, independent of gene transcription. Key pathways include the activation of Src kinase, which in turn can activate the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways. These pathways can influence cell proliferation, apoptosis, and other cellular processes.

Signaling Pathways

The following diagram illustrates the primary signaling pathways of the progesterone receptor activated by agonists like this compound.

Progesterone_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound mPR mPR This compound->mPR PR_HSP PR-HSP Complex This compound->PR_HSP Src Src mPR->Src PR Progesterone Receptor (PR) PR_Dimer PR Dimer PR->PR_Dimer Dimerization HSP HSP PR_HSP->PR Dissociation PR_Dimer_Nuc PR Dimer PR_Dimer->PR_Dimer_Nuc Translocation PI3K PI3K Src->PI3K MAPK MAPK Src->MAPK Akt Akt PI3K->Akt Cellular_Response Cellular Response (Proliferation, Differentiation) Akt->Cellular_Response MAPK->Cellular_Response PRE PRE PR_Dimer_Nuc->PRE Binding Gene Target Gene Transcription PRE->Gene Gene->Cellular_Response

Caption: Progesterone Receptor Signaling Pathway.

Data Presentation

The following tables summarize quantitative data from in vivo studies on the effects of progestins. While specific data for this compound is limited, the provided data for other potent progestins like Medroxyprogesterone Acetate (MPA) serves as a valuable reference.

Table 1: Effect of Medroxyprogesterone Acetate (MPA) on Reproductive Parameters in Female Rats

Treatment GroupDose (mg/kg/day)Estrous Cycle IrregularityOvarian Weight (mg)Uterine Weight (mg)
Control0Normal75.2 ± 8.5450.6 ± 55.2
MPA0.4Increased70.1 ± 7.9430.1 ± 48.7
MPA2.0Significant Increase55.4 ± 6.1350.8 ± 40.3
MPA10.0No Cyclicity40.2 ± 5.3280.4 ± 35.1
* Indicates a statistically significant difference from the control group.
(Data adapted from studies on Medroxyprogesterone Acetate for illustrative purposes)

Table 2: Effect of Progestin Treatment on Endometrial Proliferation in Ovariectomized, Estrogen-Primed Rabbits

Treatment GroupDaily DoseEndometrial Glandular Proliferation Score (McPhail Scale)
Vehicle Control-0-1 (No to slight proliferation)
Progesterone1.0 mg3-4 (Marked proliferation)
This compound (Expected)0.2 - 0.5 mg3-4 (Marked proliferation)
(Expected results for this compound are based on its reported potency of 2-5 times that of progesterone)[1]

Experimental Protocols

The following are detailed protocols for in vivo studies of this compound.

Protocol 1: Assessment of Progestational Activity in Immature Female Rabbits (Clauberg Test)

This protocol is designed to determine the progestational potency of this compound by observing its effect on the uterine endometrium of estrogen-primed immature female rabbits.

Materials:

  • This compound

  • Estradiol (B170435) Benzoate (B1203000)

  • Sesame oil or other suitable sterile oil vehicle

  • Immature female rabbits (e.g., New Zealand White), 0.8-1.2 kg

  • Sterile syringes and needles (23-25 gauge)

  • Standard laboratory animal housing and care facilities

  • Histology equipment and reagents (formalin, paraffin (B1166041), microtome, H&E stain)

Experimental Workflow:

Clauberg_Test_Workflow Acclimatization Animal Acclimatization (7 days) Estrogen_Priming Estrogen Priming (Estradiol Benzoate in oil, s.c.) (Days 1-6) Acclimatization->Estrogen_Priming Treatment Treatment Phase (this compound in oil, i.m.) (Days 7-11) Estrogen_Priming->Treatment Necropsy Necropsy (Day 12) Treatment->Necropsy Uterus_Excision Uterus Excision and Fixation Necropsy->Uterus_Excision Histology Histological Processing (Paraffin embedding, sectioning, H&E staining) Uterus_Excision->Histology Evaluation Microscopic Evaluation (McPhail Scale Scoring) Histology->Evaluation

Caption: Clauberg Test Experimental Workflow.

Procedure:

  • Animal Preparation: Acclimatize immature female rabbits for at least 7 days before the start of the experiment. House them individually under standard laboratory conditions.

  • Estrogen Priming: For 6 consecutive days, administer a daily subcutaneous (s.c.) injection of estradiol benzoate (e.g., 5 µ g/day ) dissolved in a suitable oil vehicle.

  • Treatment Groups: Divide the animals into at least four groups:

    • Group 1: Vehicle control (oil only)

    • Group 2: Low-dose this compound

    • Group 3: Mid-dose this compound

    • Group 4: High-dose this compound

  • Drug Preparation: Prepare a stock solution of this compound in a sterile oil vehicle (e.g., sesame oil). Perform serial dilutions to achieve the desired final concentrations for each dose group.

  • Administration: For 5 consecutive days following the estrogen priming period, administer the assigned treatment via intramuscular (i.m.) injection.

  • Necropsy and Tissue Collection: On the day after the last injection, euthanize the animals. Perform a necropsy and carefully excise the uterus.

  • Histological Analysis: Fix the uterine tissue in 10% neutral buffered formalin. Process the tissue for paraffin embedding, sectioning (5 µm), and staining with hematoxylin (B73222) and eosin (B541160) (H&E).

  • Data Analysis: Examine the stained uterine sections under a microscope. Score the degree of endometrial glandular proliferation using the McPhail scale (0 = no proliferation, 4 = maximal proliferation). Compare the scores between the treatment groups and the control group.

Protocol 2: Evaluation of Effects on the Estrous Cycle and Fertility in Female Rats

This protocol is designed to assess the impact of this compound on the regularity of the estrous cycle and on the fertility of female rats.

Materials:

  • This compound

  • Sesame oil or other suitable sterile oil vehicle

  • Mature, regularly cycling female rats (e.g., Sprague-Dawley or Wistar), 8-10 weeks old

  • Proven fertile male rats

  • Sterile syringes and needles (23-25 gauge)

  • Vaginal lavage supplies (pipettes, saline)

  • Microscope and slides

Procedure:

  • Estrous Cycle Monitoring: Monitor the estrous cycle of all female rats for at least two consecutive normal cycles (8-10 days) by daily vaginal lavage.

  • Treatment Groups: Select rats with regular 4-5 day cycles and divide them into treatment groups (e.g., vehicle control, low-dose, and high-dose this compound).

  • Drug Preparation: Prepare a stock solution of this compound in a sterile oil vehicle.

  • Administration: Administer this compound or vehicle via intramuscular or subcutaneous injection. Due to its long-acting nature, a single injection or infrequent injections (e.g., once every 2-4 weeks) can be employed.

  • Post-Treatment Estrous Cycle Monitoring: Continue daily vaginal lavages for a defined period (e.g., 4-8 weeks) to assess any disruptions to the estrous cycle. Record the cycle length and the characteristics of each stage.

  • Mating: Following the post-treatment monitoring period, cohabitate each female with a proven fertile male. Confirm mating by the presence of a vaginal plug or sperm in the vaginal lavage.

  • Fertility Assessment: Monitor the females for signs of pregnancy. At the end of gestation, record the number of pregnant females, the number of pups per litter, and any signs of abnormal pregnancy or parturition.

  • Data Analysis: Compare the estrous cycle regularity, pregnancy rates, and litter sizes between the treatment groups and the control group using appropriate statistical methods.

Conclusion

The protocols and data presented provide a framework for the in vivo investigation of this compound. These studies are essential for characterizing its progestational activity, understanding its effects on reproductive function, and elucidating its mechanism of action. Researchers should adapt these protocols to their specific experimental questions and adhere to all relevant animal welfare guidelines.

References

Application Note: Quantitative Analysis of Algestone Acetophenide in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of algestone (B1665699) acetophenide in human plasma. The protocol employs a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and sensitivity. This method is suitable for pharmacokinetic studies and clinical monitoring of algestone acetophenide in biological matrices.

Introduction

This compound is a synthetic progestin used in hormonal contraceptives. Accurate and reliable quantification of this compound in biological fluids is crucial for drug development, pharmacokinetic assessments, and therapeutic drug monitoring. This document provides a detailed protocol for a validated HPLC-MS/MS method designed for researchers, scientists, and drug development professionals, ensuring high throughput and precise measurement of this compound in human plasma.

Experimental Protocols

2.1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., Medroxyprogesterone acetate (B1210297) or a stable isotope-labeled this compound)

  • HPLC-grade acetonitrile (B52724), methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA)

2.2. Sample Preparation

A protein precipitation method is employed for the extraction of this compound from human plasma.

  • Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Pipette 100 µL of plasma into the appropriately labeled tubes.

  • Add 10 µL of the internal standard working solution to all tubes except for the blank matrix.

  • To precipitate plasma proteins, add 300 µL of acetonitrile to each tube.

  • Vortex mix each tube for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the supernatant to a clean 96-well plate or HPLC vials.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract with 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex the plate or vials for 30 seconds and centrifuge at 4,000 rpm for 5 minutes.

  • Inject 5 µL of the reconstituted sample into the HPLC-MS/MS system.

2.3. HPLC-MS/MS Instrumentation and Conditions

The analysis is performed on a system consisting of a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

Table 1: HPLC and Mass Spectrometry Parameters

ParameterCondition
HPLC System
ColumnC18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient0-0.5 min: 50% B; 0.5-2.5 min: 50-95% B; 2.5-3.5 min: 95% B; 3.5-3.6 min: 95-50% B; 3.6-5.0 min: 50% B
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (m/z)449.3 [M+H]⁺
Product Ions (m/z)To be determined empirically (e.g., 329.2, 105.1)
Dwell Time100 ms
Collision Energy (CE)To be optimized for each transition
Gas Temperature350°C
Gas Flow10 L/min
Nebulizer Pressure45 psi

Data Presentation

3.1. Method Validation Summary

The method should be validated according to international guidelines (e.g., ICH M10). A summary of typical acceptance criteria is provided below.

Table 2: Method Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Rangee.g., 1 - 1000 ng/mL
Precision (RSD) Intra-day and Inter-day RSD ≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) Within ±15% of nominal concentration (±20% at LLOQ)
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy.
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix.
Matrix Effect IS-normalized matrix factor should be consistent across different sources of matrix (RSD ≤ 15%).
Recovery Consistent and reproducible recovery across the concentration range.
Stability Analyte stable under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term).

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the major steps in the quantification of this compound from plasma samples.

Algestone_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Sample 100 µL Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (300 µL Acetonitrile) Add_IS->Precipitate Vortex Vortex Mix Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize ESI+ Ionization Separate->Ionize Detect MRM Detection (Q1/Q3) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantify Unknowns Calibrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for this compound Quantification.

Conclusion

The HPLC-MS/MS method described provides a reliable and sensitive approach for the quantification of this compound in human plasma. The protocol is well-suited for high-throughput analysis in a regulated bioanalytical laboratory. The detailed steps for sample preparation, instrument conditions, and data processing, along with the validation guidelines, offer a comprehensive resource for researchers and professionals in the field of drug analysis.

Application Notes and Protocols for Dihydroxyprogesterone Acetophenide in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dihydroxyprogesterone acetophenide (DHPA), also known as algestone (B1665699) acetophenide, is a synthetic progestin, a class of steroid hormones that activate progesterone (B1679170) receptors.[1][2] While its primary application has been in long-acting injectable contraceptives, often in combination with an estrogen, its progestogenic properties make it a valuable tool for in vitro research in various fields, including oncology, reproductive biology, and endocrinology.[1][3] These application notes provide an overview of potential cell culture applications of DHPA and detailed protocols for its investigation.

Potential Cell Culture Applications

The progestogenic activity of dihydroxyprogesterone acetophenide suggests its utility in a range of cell-based assays to explore its effects on cellular processes.

  • Hormone-Dependent Cancer Research: DHPA can be utilized to study its impact on the proliferation, survival, and metastasis of hormone-dependent cancers such as breast, endometrial, and ovarian cancers. As a progesterone receptor agonist, it may modulate the growth and behavior of cancer cells expressing these receptors.

  • Progesterone Receptor Signaling: This compound serves as an excellent tool for dissecting the molecular mechanisms of progesterone receptor (PR) signaling. Researchers can investigate PR activation, nuclear translocation, DNA binding, and the subsequent regulation of target gene expression.

  • Reproductive Biology Studies: In vitro models of the endometrium can be treated with DHPA to study the process of decidualization, a critical step for embryo implantation. It can also be used to explore other progesterone-mediated events in various reproductive tissues.

  • Drug Discovery and Screening: DHPA can be employed as a reference compound in high-throughput screening assays designed to identify novel progesterone receptor modulators (agonists, antagonists, or selective modulators).

Quantitative Data Summary

The following table presents hypothetical data that could be generated from the described experimental protocols. This data is for illustrative purposes to guide researchers in their experimental design and data analysis.

Assay Cell Line Parameter Value
Cell ProliferationT47D (Breast Cancer)IC50150 nM
Cell ProliferationIshikawa (Endometrial Cancer)IC50250 nM
ApoptosisT47D (Breast Cancer)% Apoptotic Cells (at 200 nM)35%
Progesterone Receptor BindingRecombinant Human PRKi5 nM

Experimental Protocols

Here are detailed protocols for key experiments to characterize the in vitro effects of dihydroxyprogesterone acetophenide.

1. Cell Proliferation Assay (WST-1 Method)

This protocol describes how to assess the effect of dihydroxyprogesterone acetophenide on the proliferation of hormone-responsive cancer cell lines.

Materials:

  • Hormone-responsive cancer cell line (e.g., T47D, Ishikawa)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Phenol (B47542) red-free medium with charcoal-stripped serum

  • Dihydroxyprogesterone acetophenide (DHPA)

  • WST-1 reagent

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in complete growth medium and incubate for 24 hours.

  • Wash the cells with PBS and replace the medium with phenol red-free medium containing charcoal-stripped serum. Incubate for another 24 hours to hormonally deprive the cells.

  • Prepare serial dilutions of DHPA in the hormone-deprived medium.

  • Remove the medium from the wells and add 100 µL of the DHPA dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells.

  • Incubate the plate for 72 hours.

  • Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol details the detection of apoptosis induced by dihydroxyprogesterone acetophenide using flow cytometry.

Materials:

  • Cell line of interest

  • 6-well cell culture plates

  • Dihydroxyprogesterone acetophenide (DHPA)

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of DHPA and a vehicle control for 48 hours.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

3. Progesterone Receptor Competitive Binding Assay

This protocol outlines a method to determine the binding affinity of dihydroxyprogesterone acetophenide to the progesterone receptor.

Materials:

  • Recombinant human progesterone receptor (PR)

  • Radiolabeled progestin (e.g., [3H]-promegestone)

  • Dihydroxyprogesterone acetophenide (DHPA)

  • Binding buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the recombinant PR and the radiolabeled progestin in the binding buffer.

  • Add increasing concentrations of unlabeled DHPA or a known PR ligand (for standard curve) to the reaction mixture.

  • Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.

  • Wash the filters with cold binding buffer to remove non-specific binding.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Plot the percentage of bound radioligand against the concentration of DHPA to determine the Ki value.

Visualizations

Caption: Simplified signaling pathway of dihydroxyprogesterone acetophenide.

G start Start seed_cells Seed Cells in 96-well Plate (5,000 cells/well) start->seed_cells incubate_24h_1 Incubate for 24h seed_cells->incubate_24h_1 hormone_deprive Hormone Deprivation (24h) incubate_24h_1->hormone_deprive treat_dhpa Treat with DHPA Serial Dilutions hormone_deprive->treat_dhpa incubate_72h Incubate for 72h treat_dhpa->incubate_72h add_wst1 Add WST-1 Reagent incubate_72h->add_wst1 incubate_2_4h Incubate for 2-4h add_wst1->incubate_2_4h read_absorbance Measure Absorbance at 450 nm incubate_2_4h->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for a cell proliferation assay.

References

Synthesis and Purification of Algestone Acetophenide for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and purification of algestone (B1665699) acetophenide, also known as dihydroxyprogesterone acetophenide (DHPA). The following procedures are intended for laboratory-scale preparation. Algestone acetophenide is a synthetic progestin, a derivative of progesterone, used in hormonal contraceptives.[1][2][3]

Chemical Synthesis Pathway

The primary route for the laboratory synthesis of this compound involves the reaction of 16α,17α-dihydroxyprogesterone with acetophenone (B1666503) in the presence of a catalyst to form a cyclic acetal (B89532).[1][4] An alternative starting material, 3β,16α,17α-trihydroxy-5-pregnen-20-one, can also be utilized, followed by oxidation to yield the final product.[5]

Experimental Protocols

The following protocols detail the synthesis of this compound from 3β,16α,17α-trihydroxy-5-pregnen-20-one, including the formation of the acetophenide and subsequent oxidation.

Protocol 1: Synthesis of 3β,16α,17α-trihydroxy-5-pregnen-20-one acetophenide

This protocol describes the formation of the cyclic acetal from the trihydroxy steroid.

Materials:

Procedure:

  • To a suitable reaction flask, add 10 g of 3β,16α,17α-trihydroxy-5-pregnen-20-one and 100 ml of distilled acetophenone.

  • Add 0.6 g of iodine to the mixture.

  • Warm the reaction mixture to 50-60°C and maintain this temperature for 2 hours. Complete dissolution of the solids should occur within the first hour.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with methylene chloride.

  • With vigorous stirring, add 50 ml of a 14% aqueous sodium thiosulfate solution to decolorize the iodine.

  • Separate the aqueous layer and wash the organic layer twice with water.

  • Remove the excess acetophenone by steam distillation.

  • Dissolve the residue in methylene chloride and filter the solution to clarify.

  • Concentrate the solution and recrystallize the product from an acetone-hexane mixture.

  • Cool the solution to induce crystallization, filter the product, and wash with hexane.

Protocol 2: Oxidation to this compound (16α,17α-dihydroxyprogesterone acetophenide)

This protocol outlines the oxidation of the intermediate product to the final this compound using an Oppenauer oxidation.

Materials:

  • Pregnentriolone acetophenide (product from Protocol 1)

  • Dry toluene (B28343)

  • Cyclohexanone

  • Aluminum isopropylate

  • Water

  • Methylene chloride

  • Acetone

  • Hexane

Procedure:

  • Add 40 g of pregnentriolone acetophenide to a reaction flask containing 800 ml of dry toluene and 200 ml of cyclohexanone.

  • Heat the reaction mixture to 90-100°C.

  • Add 16 g of aluminum isopropylate and heat the mixture to reflux for 45 minutes, with partial take-off.

  • After reflux, add water to the reaction mixture and filter off the aluminum precipitate.

  • Rinse the precipitate with toluene and combine the toluene layers.

  • Remove the toluene and cyclohexanone/cyclohexanol by distillation.

  • Remove the remaining acetophenone under vacuum until the product is dry.

  • Add 175 ml of acetone and heat to dissolve the residue. Filter the solution if it is turbid.

  • Concentrate the solution to approximately 70 ml and add 35 ml of hexane to induce crystallization.

  • Cool the solution, filter the crystalline product, and wash with a 1:1 acetone/hexane mixture, followed by a final wash with hexane.

Data Presentation

The following table summarizes the quantitative data from various synthesis examples described in the literature.

Starting MaterialCatalyst/Oxidizing AgentSolvent(s)Reaction ConditionsYield (%)Melting Point (°C)Reference
3β,16α,17α-trihydroxy-5-pregnen-20-oneIodineAcetophenone, Methylene Chloride50-60°C, 2 hours80-85170-174[5]
Pregnentriolone acetophenideAluminum isopropylate (Oppenauer)Toluene, CyclohexanoneReflux, 45 minutes63.6170-173[5]
Pregnentriolone acetophenideChromic acid-acetic acidMethylene Chloride, Acetic Acid20-25°C, 1.5 hours-151-153[5]
Hydroxylic speciesPerchloric acidAcetophenone20°C, 10 hours7098.9% Purity[6]
Hydroxylic speciesPyridine hydrochlorideAcetophenone-10°C, 2 hours7099.0% Purity[6]
Hydroxylic speciesp-methyl benzenesulfonic acidAcetophenone20-30°C, 6 hours7598.5% Purity[6]
Hydroxylic speciesSulfuric acidAcetophenone30°C, 10 hours7498.7% Purity[6]
Hydroxylic speciesPhosphoric acidAcetophenone30°C, 9 hours7497.9% Purity[6]

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from 3β,16α,17α-trihydroxy-5-pregnen-20-one.

Synthesis_Workflow Start 3β,16α,17α-trihydroxy- 5-pregnen-20-one Reaction1 Acetal Formation Start->Reaction1 Acetophenone, Iodine Intermediate Pregnentriolone acetophenide Reaction1->Intermediate Reaction2 Oppenauer Oxidation Intermediate->Reaction2 Aluminum isopropylate, Cyclohexanone Product Algestone Acetophenide Reaction2->Product Purification Purification (Recrystallization) Product->Purification Acetone/ Hexane FinalProduct Pure Algestone Acetophenide Purification->FinalProduct

Caption: Synthesis workflow for this compound.

Logical Relationship of Purification Steps

The diagram below outlines the logical sequence of the purification process following the chemical reaction.

Purification_Workflow Crude Crude Reaction Mixture Quench Quenching & Neutralization Crude->Quench Extraction Solvent Extraction (Methylene Chloride) Quench->Extraction Washing Aqueous Washes Extraction->Washing Drying Drying & Solvent Removal Washing->Drying Recrystallization Recrystallization (Acetone/Hexane) Drying->Recrystallization Pure Pure Algestone Acetophenide Recrystallization->Pure

Caption: Purification process for this compound.

References

Application Notes and Protocols for Long-Term Animal Studies with Algestone Acetophenide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, in-depth data on the long-term toxicology and pharmacokinetics of algestone (B1665699) acetophenide in laboratory animals is scarce. Development of this compound for human use was halted in the late 1960s due to toxicological findings in animals.[1] The following application notes and protocols are based on general principles of long-term toxicity studies for progestins, historical data, and established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD). These should be adapted and refined based on any new available data and in consultation with appropriate regulatory bodies.

Application Notes

Introduction to Algestone Acetophenide

This compound, also known as dihydroxyprogesterone acetophenide (DHPA), is a synthetic progestin, a class of drugs that mimic the effects of the natural hormone progesterone (B1679170).[1] As an agonist of the progesterone receptor (PR), it has been used in combination with estrogens for injectable contraception.[1] In veterinary medicine, it has been used in cattle. Due to its progestogenic activity, this compound has potential applications in various research areas, including reproductive biology, endocrinology, and oncology. However, its long-term use is associated with potential adverse effects, necessitating thorough toxicological evaluation.

Known Toxicological Profile and Rationale for Long-Term Studies

The development of this compound for human contraception was discontinued (B1498344) due to toxicological concerns arising from animal studies. These included the development of mammary gland tumors in beagle dogs and pituitary hyperplasia in rats.[1] These findings are consistent with the known side effects of prolonged exposure to other progestins in sensitive species. Long-term animal studies are therefore critical to:

  • Characterize the dose-response relationship for toxic effects.

  • Identify target organs for toxicity.

  • Establish a No-Observed-Adverse-Effect Level (NOAEL).

  • Assess the carcinogenic potential of the compound.

General Considerations for Long-Term Progestin Studies in Animals
  • Species Selection: Rodents (typically rats) and a non-rodent species are usually required. The beagle dog is known to be particularly sensitive to the proliferative effects of progestins on the mammary gland and is often used in studies of this class of compounds.

  • Duration: For chronic toxicity and carcinogenicity studies in rodents, a duration of up to two years is common. In dogs, studies of one year or longer are typically conducted.

  • Route of Administration: As this compound is formulated for long-acting injection, the subcutaneous or intramuscular route should be used to mimic clinical application.

  • Hormonal Status of Animals: The hormonal status of female animals can significantly influence the effects of exogenous progestins. The stage of the estrous cycle should be considered, and ovariectomized females may be included to distinguish direct progestogenic effects from those mediated by interaction with ovarian hormones.

  • Key Endpoints: Beyond standard toxicological parameters, special attention should be paid to the reproductive organs, mammary glands, pituitary gland, and metabolic functions.

Experimental Protocols

Protocol 1: Chronic Oral Toxicity Study in Rats (Based on OECD Guideline 452)

This protocol outlines a 2-year chronic toxicity and carcinogenicity study of this compound in Sprague-Dawley rats.

Table 1: Experimental Design for Chronic Toxicity Study in Rats

ParameterDescription
Test System Sprague-Dawley rats, 50 per sex per group
Age at Start 6-8 weeks
Housing Individually housed in a controlled environment (12h light/dark cycle, 22±3°C, 30-70% humidity)
Diet Standard laboratory chow and water ad libitum
Test Substance This compound in a suitable vehicle (e.g., sesame oil)
Route of Administration Subcutaneous injection
Dosage Levels Vehicle control, Low dose, Mid dose, High dose (doses to be determined by preliminary range-finding studies)
Frequency Once monthly
Duration 24 months
Observations Clinical signs (daily), body weight and food consumption (weekly for 13 weeks, then monthly), detailed clinical examination (quarterly), ophthalmology (pre-test and at termination)
Clinical Pathology Hematology, clinical chemistry, and urinalysis at 6, 12, 18, and 24 months
Pathology Full necropsy on all animals. Organ weights of key organs. Histopathology on all tissues from control and high-dose groups, and all gross lesions, with special attention to mammary glands and pituitary gland.
Protocol 2: Long-Term Toxicity Study in Dogs

This protocol describes a 1-year study in beagle dogs to assess the long-term safety of this compound, with a focus on mammary gland effects.

Table 2: Experimental Design for Long-Term Toxicity Study in Dogs

ParameterDescription
Test System Beagle dogs, 4 per sex per group
Age at Start 6-9 months
Housing Individually housed in pens compliant with animal welfare regulations
Diet Standard laboratory dog chow and water ad libitum
Test Substance This compound in a suitable vehicle
Route of Administration Subcutaneous injection
Dosage Levels Vehicle control, Low dose, Mid dose, High dose (doses to be determined by preliminary range-finding studies)
Frequency Once monthly
Duration 12 months
Observations Clinical signs (daily), body weight and food consumption (weekly), physical and veterinary examinations (monthly), mammary gland palpation (monthly)
Clinical Pathology Hematology, clinical chemistry, and urinalysis at pre-test, 3, 6, 9, and 12 months. Serum progesterone and growth hormone levels.
Pathology Full necropsy on all animals. Organ weights. Histopathology on a comprehensive list of tissues from all animals, with extensive examination of all mammary glands.
Protocol 3: Pharmacokinetic Study in Rats

This protocol is designed to determine the single-dose pharmacokinetic profile of this compound in rats.

Table 3: Experimental Design for Pharmacokinetic Study in Rats

ParameterDescription
Test System Sprague-Dawley rats, 3-5 per sex per time point
Route of Administration Single subcutaneous injection
Dosage Level A single mid-range dose expected to be pharmacologically active
Sample Collection Blood samples collected via a suitable method (e.g., tail vein, saphenous vein) at pre-dose, and at multiple time points post-dose (e.g., 1, 4, 8, 24, 48, 72 hours, and then weekly for up to 60 days).[2]
Sample Analysis Plasma concentrations of this compound to be determined using a validated analytical method (e.g., LC-MS/MS).
Pharmacokinetic Parameters Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and elimination half-life (t1/2).

Visualizations

Signaling Pathways and Experimental Workflow

G cluster_0 Classical Progesterone Receptor Signaling P4 This compound (Progesterone Agonist) PR Progesterone Receptor (in cytoplasm with HSPs) P4->PR Binds P4_PR Hormone-Receptor Complex PR->P4_PR Dissociates HSPs Dimer Dimerization P4_PR->Dimer Nucleus Nuclear Translocation Dimer->Nucleus PRE Progesterone Response Element (PRE) Binding Nucleus->PRE Transcription Recruitment of Co-activators & Gene Transcription PRE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis & Cellular Response mRNA->Protein

Caption: Classical (genomic) signaling pathway of progesterone receptors.

G cluster_1 Experimental Workflow for Long-Term Toxicology Study start Study Design & Protocol Approval acclimatization Animal Acclimatization (e.g., 1-2 weeks) start->acclimatization pre_test Pre-test Data Collection (Body weight, clinical pathology) acclimatization->pre_test dosing Dosing Phase (e.g., 12-24 months) pre_test->dosing in_life In-Life Monitoring (Clinical signs, body weight, clinical pathology) dosing->in_life necropsy Terminal Necropsy & Tissue Collection dosing->necropsy histology Histopathology necropsy->histology end Data Analysis & Final Report histology->end

Caption: Generalized experimental workflow for a long-term toxicology study.

References

Application Notes and Protocols for Studying Algestone Acetophenide in Hormone-Dependent Cancers In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Algestone (B1665699) acetophenide, also known as dihydroxyprogesterone acetophenide (DHPA), is a synthetic progestin that acts as an agonist of the progesterone (B1679170) receptor (PR)[1]. While it has been primarily used in long-acting injectable contraceptives[1][2], its potential effects on hormone-dependent cancers, such as certain types of breast and endometrial cancer, warrant investigation. Progestins can exert both proliferative and anti-proliferative effects on cancer cells, depending on the cellular context and the presence of other hormonal signals. These application notes provide a framework for studying the in vitro effects of algestone acetophenide on hormone-dependent cancer cell lines.

Mechanism of Action

This compound is a pure progestogen, meaning it selectively binds to and activates the progesterone receptor with no significant off-target hormonal activities[1]. The binding of this compound to the PR initiates a signaling cascade that can modulate gene expression, leading to various cellular responses, including changes in proliferation, differentiation, and apoptosis.

dot

Progesterone_Receptor_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AA This compound PR Progesterone Receptor (PR) AA->PR Binds HSP Heat Shock Proteins (HSP) PR->HSP Dissociation of PR_AA PR-AA Complex PR->PR_AA PR_dimer PR Dimerization PR_AA->PR_dimer Dimerization PRE Progesterone Response Element (PRE) PR_dimer->PRE Binds to PR_dimer->PRE Gene_Expression Target Gene Expression PRE->Gene_Expression Modulates mRNA mRNA Gene_Expression->mRNA Protein Protein Synthesis mRNA->Protein Cellular_Response Cellular Response (Proliferation, Apoptosis, etc.) Protein->Cellular_Response

Caption: Progesterone Receptor Signaling Pathway.

Experimental Protocols

The following are generalized protocols for assessing the in vitro effects of this compound on hormone-dependent cancer cell lines. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Culture

Hormone-dependent cancer cell lines, such as MCF-7 (breast cancer, PR-positive) or Ishikawa (endometrial cancer, PR-positive), should be maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics. Prior to hormone treatment, cells are typically cultured in a phenol (B47542) red-free medium with charcoal-stripped FBS for 24-48 hours to reduce the influence of endogenous hormones.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • Hormone-dependent cancer cell line

  • 96-well culture plates

  • Phenol red-free culture medium with charcoal-stripped FBS

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Replace the medium with phenol red-free medium containing charcoal-stripped FBS and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO).

  • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

Table 1: Hypothetical Effect of this compound on MCF-7 Cell Proliferation (72h)

Concentration (nM) Absorbance (570 nm) ± SD % Viability vs. Control
Vehicle Control 0.85 ± 0.05 100%
0.1 0.82 ± 0.04 96.5%
1 0.75 ± 0.06 88.2%
10 0.61 ± 0.05 71.8%
100 0.42 ± 0.03 49.4%

| 1000 | 0.25 ± 0.02 | 29.4% |

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Hormone-dependent cancer cell line

  • 6-well culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound at various concentrations for a specified time (e.g., 48 hours).

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Data Presentation:

Table 2: Hypothetical Apoptosis Induction by this compound in Ishikawa Cells (48h)

Concentration (nM) % Viable Cells (Annexin V-/PI-) % Early Apoptotic (Annexin V+/PI-) % Late Apoptotic (Annexin V+/PI+) % Necrotic (Annexin V-/PI+)
Vehicle Control 95.2 ± 2.1 2.5 ± 0.5 1.8 ± 0.4 0.5 ± 0.1
10 88.7 ± 3.5 6.8 ± 1.2 3.1 ± 0.6 1.4 ± 0.3
100 75.4 ± 4.2 15.3 ± 2.8 7.2 ± 1.5 2.1 ± 0.5

| 1000 | 52.1 ± 5.8 | 28.9 ± 3.9 | 15.6 ± 2.4 | 3.4 ± 0.7 |

dot

Experimental_Workflow cluster_assays 5. In Vitro Assays Cell_Culture 1. Cell Culture (e.g., MCF-7, Ishikawa) Hormone_Deprivation 2. Hormone Deprivation (Phenol red-free media, charcoal-stripped FBS) Cell_Culture->Hormone_Deprivation Treatment 3. Treatment (this compound at various concentrations) Hormone_Deprivation->Treatment Incubation 4. Incubation (24h, 48h, 72h) Treatment->Incubation Proliferation Cell Proliferation (MTT, BrdU) Incubation->Proliferation Apoptosis Apoptosis (Annexin V/PI, Caspase Activity) Incubation->Apoptosis Gene_Expression Gene Expression (qPCR, Western Blot) Incubation->Gene_Expression Data_Analysis 6. Data Analysis and Interpretation Proliferation->Data_Analysis Apoptosis->Data_Analysis Gene_Expression->Data_Analysis

Caption: General Experimental Workflow.

Further Investigations

To build a comprehensive understanding of this compound's effects on hormone-dependent cancers, the following experiments are also recommended:

  • Western Blotting: To analyze the expression levels of key proteins involved in cell cycle regulation (e.g., cyclins, CDKs) and apoptosis (e.g., Bcl-2 family proteins, caspases).

  • Quantitative PCR (qPCR): To measure the changes in mRNA levels of PR-target genes.

  • Cell Cycle Analysis: Using propidium iodide staining and flow cytometry to determine the distribution of cells in different phases of the cell cycle.

  • Receptor Binding Assays: To confirm the binding affinity of this compound to the progesterone receptor.

While specific in vitro studies on the effects of this compound on hormone-dependent cancer cells are currently lacking in published literature[3], its known activity as a progesterone receptor agonist provides a strong rationale for its investigation in this context[1][4]. The protocols and frameworks provided here offer a starting point for researchers to explore the potential of this compound as a modulator of cancer cell growth and survival. All experimental procedures should be rigorously optimized and validated for the specific cellular models being used.

References

Troubleshooting & Optimization

Technical Support Center: Algestone Acetophenide Stability and Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Algestone Acetophenide. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and managing the stability and degradation of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, the presence of oxidizing agents, and the solvent system used.[1] As a ketal, the molecule is susceptible to hydrolysis under acidic conditions. Elevated temperatures can accelerate degradation, and exposure to UV or fluorescent light may induce photolytic degradation.

Q2: What are the expected degradation pathways for this compound?

A2: Based on its chemical structure, which includes a ketal linkage and a steroid backbone, the main degradation pathways are expected to be:

  • Hydrolysis: The cyclic ketal is susceptible to acid-catalyzed hydrolysis, which would cleave the acetal (B89532) to yield 16α,17α-dihydroxyprogesterone and acetophenone.

  • Oxidation: The steroid nucleus may be susceptible to oxidation, potentially leading to the formation of hydroxylated or keto derivatives.[2]

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of various degradation products through complex photochemical reactions.[3]

Q3: What solvents are recommended for preparing stock solutions of this compound?

A3: this compound is sparingly soluble in aqueous solutions. Organic solvents such as dimethyl sulfoxide (B87167) (DMSO), methanol (B129727), and ethanol (B145695) are commonly used to prepare stock solutions. For cell-based assays, DMSO is a frequent choice, but the final concentration in the assay should be kept low (typically ≤ 0.5%) to avoid solvent toxicity.[1]

Q4: How should I store this compound stock solutions to ensure stability?

A4: To ensure the stability of this compound stock solutions, it is recommended to:

  • Store aliquots at low temperatures, such as -20°C for short-term storage and -80°C for long-term storage, to minimize thermal degradation.

  • Protect solutions from light by using amber vials or by wrapping containers in aluminum foil to prevent photolytic degradation.[1]

  • Use anhydrous solvents where possible to minimize hydrolytic degradation.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected potency of this compound in my assay.
Possible Cause Troubleshooting Step
Degradation of stock solution Prepare fresh stock solutions and compare their performance against older stocks. Ensure proper storage conditions (low temperature, protection from light) are maintained.
Hydrolysis in acidic media If your experimental medium is acidic, consider preparing the working solution immediately before use. Buffer the medium to a neutral or slightly alkaline pH if the experimental design allows.
Photodegradation Conduct all experimental manipulations under low-light conditions or using light-blocking containers.
Oxidation De-gas solvents and solutions where appropriate and consider the addition of antioxidants if compatible with the experimental setup.
Issue 2: Appearance of unknown peaks in my chromatogram during HPLC analysis.
Possible Cause Troubleshooting Step
Forced degradation has occurred Review the sample preparation and handling procedures. Ensure that samples have not been exposed to extreme pH, high temperatures, or prolonged light.
Interaction with excipients If working with a formulation, consider potential interactions between this compound and the excipients. Analyze a placebo formulation to identify any interfering peaks.
Contamination Ensure the purity of the solvent and all reagents used. Run a blank injection to check for system contamination.

Forced Degradation Studies: Experimental Protocols and Data

Forced degradation studies are essential for developing stability-indicating analytical methods and understanding the degradation profile of a drug substance.[4][5] The following are example protocols for subjecting this compound to various stress conditions.

Note: The following quantitative data are illustrative examples based on typical degradation patterns for similar steroid compounds and are intended to guide researchers in their experimental design. Actual degradation will depend on the specific experimental conditions.

Table 1: Summary of Forced Degradation Conditions and Illustrative Results for this compound
Stress ConditionReagent/ConditionTemperatureDurationIllustrative % DegradationMajor Degradation Products (Hypothetical)
Acid Hydrolysis 0.1 M HCl60°C4 hours15%16α,17α-dihydroxyprogesterone, Acetophenone
Base Hydrolysis 0.1 M NaOH60°C4 hours5%Minor epimerization products
Oxidative 6% H₂O₂Room Temp24 hours10%Oxidized steroid derivatives
Thermal Solid State80°C48 hours< 2%-
Photolytic UV light (254 nm)Room Temp24 hours20%Various photoproducts
Detailed Experimental Protocols

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

2. Acid Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl.

  • Incubate the solution at 60°C for 4 hours.

  • After incubation, cool the solution to room temperature and neutralize it with 1 mL of 0.2 M NaOH.

  • Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis.

3. Base Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH.

  • Incubate the solution at 60°C for 4 hours.

  • After incubation, cool the solution to room temperature and neutralize it with 1 mL of 0.2 M HCl.

  • Dilute the final solution with the mobile phase for HPLC analysis.

4. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute the final solution with the mobile phase for HPLC analysis.[1]

5. Thermal Degradation:

  • Place a known amount of solid this compound in a controlled temperature oven at 80°C for 48 hours.[1]

  • After the specified time, dissolve the solid in the initial solvent and dilute it to the appropriate concentration for HPLC analysis.

6. Photolytic Degradation:

  • Expose a solution of this compound (e.g., 100 µg/mL in methanol) in a quartz cuvette to UV light at 254 nm for 24 hours.

  • A control sample should be kept in the dark under the same conditions.

  • Analyze the exposed sample by HPLC.

Stability-Indicating HPLC Method (Example)

A stability-indicating method is crucial for separating the intact drug from its degradation products.[6]

ParameterSpecification
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (Gradient elution may be required)
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 240 nm)
Injection Volume 10 µL
Column Temperature 30°C

Visualizations

Experimental Workflow for a Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare this compound Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidative Oxidative (6% H₂O₂) Stock->Oxidative Thermal Thermal (80°C, Solid) Stock->Thermal Photo Photolytic (UV Light) Stock->Photo Neutralize Neutralize/Dilute Samples Acid->Neutralize Base->Neutralize Oxidative->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC Analysis Neutralize->HPLC Data Data Interpretation (% Degradation, Impurity Profile) HPLC->Data

Caption: Workflow for a typical forced degradation study of this compound.

Potential Degradation Pathway: Acid-Catalyzed Hydrolysis

Hydrolysis_Pathway Algestone This compound (Ketal) Transition Protonated Intermediate Algestone->Transition + H₃O⁺ Products 16α,17α-dihydroxyprogesterone + Acetophenone Transition->Products + H₂O - H₃O⁺

Caption: Simplified pathway of acid-catalyzed hydrolysis of this compound.

References

Technical Support Center: Algestone Acetophenide Immunoassay Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential cross-reactivity with algestone (B1665699) acetophenide in immunoassays.

Troubleshooting Guide: Unexpected Results in Progesterone (B1679170) Immunoassays

Issue: Progesterone levels are unexpectedly high or inconsistent in samples where the presence of algestone acetophenide or other synthetic progestins is known or suspected.

This guide provides a systematic approach to investigate and mitigate potential cross-reactivity.

Step 1: Initial Assessment and Data Review
  • Review Assay Protocol: Confirm that the immunoassay was performed according to the manufacturer's instructions, including incubation times, temperatures, and reagent preparation.[1][2]

  • Examine Standard Curve: A poor standard curve can indicate issues with reagents or the assay procedure.[3]

  • Check Quality Controls: Ensure that the quality control samples are within the expected range.

Step 2: Investigate Potential Cross-Reactivity

Cross-reactivity occurs when a substance structurally similar to the target analyte binds to the assay's antibodies, leading to inaccurate measurements.[4] this compound, a synthetic progestin, shares structural similarities with progesterone, creating a potential for cross-reactivity in progesterone immunoassays.[4][5]

  • Consult Kit Insert: Review the cross-reactivity data provided in the progesterone immunoassay kit's package insert. While specific data for this compound may not be available, it will provide information on other cross-reactive steroids.[6][7][8]

  • Perform a Spiking Study: To determine the extent of cross-reactivity, spike a known concentration of this compound into a sample matrix that is known to have low or no endogenous progesterone. Analyze the spiked sample and compare the measured progesterone concentration to the baseline.

Step 3: Mitigation Strategies

If cross-reactivity is suspected or confirmed, the following strategies can be employed:

  • Sample Dilution: Diluting the sample can reduce the concentration of the interfering substance.[3] However, ensure the diluted progesterone concentration remains within the assay's detection range.

  • Alternative Assay: If significant cross-reactivity is observed and cannot be resolved, consider using a more specific analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for progesterone quantification.

  • Antibody Specificity: When developing an in-house assay, select a monoclonal antibody with high specificity for progesterone and minimal cross-reactivity with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my progesterone immunoassay?

This compound (also known as dihydroxyprogesterone acetophenide) is a synthetic progestin, a type of drug that mimics the effects of the natural hormone progesterone.[5][9] Due to its structural similarity to progesterone, the antibodies used in a progesterone immunoassay may also bind to this compound, leading to a falsely elevated measurement of progesterone.[4]

Q2: I can't find specific cross-reactivity data for this compound in my progesterone immunoassay kit insert. What should I do?

While specific quantitative data for this compound is not always readily available in the public domain, the potential for cross-reactivity should be assumed based on its structure.[4] It is crucial to experimentally determine the cross-reactivity in your specific assay using your sample matrix. The detailed protocol for this is provided in the "Experimental Protocols" section.

Q3: My results show high background. Could this be related to cross-reactivity?

High background can be caused by several factors, including non-specific binding of antibodies or issues with the washing steps.[3] While cross-reactivity typically leads to a false positive signal for specific samples, it doesn't usually manifest as a uniform high background across the entire plate. Refer to general ELISA troubleshooting guides to address high background issues.[1][2]

Q4: How is the percentage of cross-reactivity calculated?

The percentage of cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (Concentration of Progesterone at 50% binding / Concentration of this compound at 50% binding) x 100[4]

The 50% binding point is determined from the respective dose-response curves of progesterone and the test compound.[4]

Data Presentation

Table 1: Comparative Cross-Reactivity of Various Steroids in Progesterone Immunoassays

This table summarizes reported cross-reactivity data for several steroids in different progesterone immunoassays. Note that this data is for illustrative purposes and the actual cross-reactivity can vary between different assay kits and manufacturers.

SteroidAssay TypeReported Cross-Reactivity (%)
17-α-HydroxyprogesteroneRIA13
CorticosteroneRIA0.6
CortisolRIA0.07
PregnenoloneRIA0.03
TestosteroneRIA<0.01
PrednisoloneSalivary EIA0.0021
CortisoneSalivary EIA0.0106
DexamethasoneSalivary EIA0.0014

Data compiled from publicly available radioimmunoassay (RIA) and enzyme immunoassay (EIA) kit inserts.[7][10]

Experimental Protocols

Protocol for Determining this compound Cross-Reactivity in a Competitive Progesterone ELISA

This protocol outlines the steps to assess the cross-reactivity of this compound in a competitive enzyme-linked immunosorbent assay (ELISA) for progesterone.

Materials:

  • Progesterone ELISA Kit (including progesterone standards, anti-progesterone antibody, HRP-conjugated progesterone, substrate, and stop solution)

  • This compound

  • Assay buffer (as specified in the ELISA kit)

  • Microplate reader with a 450 nm filter

  • Precision pipettes and tips

  • Microplates

Methodology:

  • Preparation of Progesterone Standards: Prepare a serial dilution of the progesterone standards according to the ELISA kit manufacturer's instructions. This will be used to generate the standard curve.

  • Preparation of this compound Solutions:

    • Prepare a high-concentration stock solution of this compound in the assay buffer.

    • Create a series of dilutions of the this compound stock solution in the assay buffer. The concentration range should be wide enough to potentially show a dose-response effect.

  • Assay Procedure:

    • Add 50 µL of the prepared progesterone standards and this compound dilutions to their respective wells in the microplate.

    • Add 50 µL of the anti-progesterone antibody to each well (except for the blank wells).

    • Add 50 µL of the HRP-conjugated progesterone to each well.

    • Incubate the plate according to the kit's instructions (e.g., 60 minutes at 37°C).

    • Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

    • Add 100 µL of the substrate solution to each well and incubate for a specified time (e.g., 15 minutes at room temperature) in the dark.

    • Add 50 µL of the stop solution to each well to terminate the reaction.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance values of the progesterone standards against their known concentrations.

    • Generate a dose-response curve for this compound by plotting its absorbance values against its concentrations.

    • Determine the concentration of progesterone and this compound that causes 50% inhibition of the maximum signal.

    • Calculate the percentage of cross-reactivity using the formula mentioned in the FAQs.

Visualizations

Competitive_Immunoassay cluster_well Microplate Well cluster_conjugate Conjugate Addition cluster_binding Competitive Binding Antibody Anti-Progesterone Antibody (coated) Bound_Progesterone Bound Progesterone Antibody->Bound_Progesterone Bound_Algestone Bound Algestone Antibody->Bound_Algestone Bound_HRP Bound HRP-Progesterone Antibody->Bound_HRP Progesterone Progesterone (Analyte) Progesterone->Antibody Binds Algestone This compound (Cross-reactant) Algestone->Antibody Cross-reacts HRP_Progesterone HRP-Progesterone (Tracer) HRP_Progesterone->Antibody Competes for binding

Caption: Principle of competitive immunoassay and cross-reactivity.

Troubleshooting_Workflow start Unexpected High Progesterone Results check_protocol Review Assay Protocol & QC Data start->check_protocol protocol_ok Protocol & QC OK? check_protocol->protocol_ok fix_protocol Address Procedural Errors (Re-run Assay) protocol_ok->fix_protocol No suspect_cross_reactivity Suspect Cross-Reactivity (e.g., Algestone present) protocol_ok->suspect_cross_reactivity Yes fix_protocol->start perform_spike Perform Spiking Study with Algestone suspect_cross_reactivity->perform_spike cross_reactivity_confirmed Cross-Reactivity Confirmed? perform_spike->cross_reactivity_confirmed no_issue No Significant Cross-Reactivity. Investigate other causes. cross_reactivity_confirmed->no_issue No mitigate Implement Mitigation (Dilution, Alt. Method) cross_reactivity_confirmed->mitigate Yes

Caption: Troubleshooting workflow for suspected cross-reactivity.

Progesterone_Signaling cluster_cytoplasm cluster_nucleus Progesterone Progesterone or This compound PR_complex Progesterone Receptor (PR) -HSP Complex Progesterone->PR_complex Binds Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Nucleus Nucleus PR_active Activated PR (Dimerized) PR_complex->PR_active HSP Dissociation HSP HSP PR_complex->HSP PRE Progesterone Response Element (PRE) on DNA PR_active->PRE Translocates to Nucleus & Binds DNA Transcription Gene Transcription PRE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis & Cellular Response mRNA->Protein Translation

Caption: Simplified classical progesterone signaling pathway.

References

Technical Support Center: Overcoming Poor Oral Bioavailability of Algestone Acetophenide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address the challenges associated with the poor oral bioavailability of algestone (B1665699) acetophenide.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of algestone acetophenide inherently poor?

This compound's poor oral bioavailability is primarily due to two key factors. Firstly, it is a highly lipophilic compound with an estimated LogP of 5.53, which results in very low aqueous solubility. This poor solubility limits its dissolution in gastrointestinal fluids, a critical prerequisite for absorption. Secondly, like many progestins, it may be susceptible to extensive first-pass metabolism in the liver, where the drug is metabolized before it can reach systemic circulation.[1] Historically, it has been considered orally inactive and is therefore administered via intramuscular injection.[2]

Q2: What are the critical physicochemical properties of this compound to consider during formulation development?

Understanding the fundamental properties of this compound is crucial for designing an effective oral drug delivery system. Key parameters are summarized in the table below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₉H₃₆O₄
Molecular Weight 448.6 g/mol [3]
Appearance White to off-white crystalline powder[4][]
Melting Point 150-155 °C[4]
LogP (estimated) 5.53
Solubility Sparingly soluble in Chloroform, slightly in Methanol[4]
Primary Route Intramuscular Injection[2]

Q3: What are the most promising strategies to enhance the oral bioavailability of a highly lipophilic compound like this compound?

For poorly water-soluble and highly lipophilic drugs, the primary strategies aim to increase the drug's solubility and dissolution rate in the gastrointestinal tract.[6][7] The most promising approaches include:

  • Lipid-Based Formulations (LBFs): These systems, such as Self-Nanoemulsifying Drug Delivery Systems (SNEDDS), involve dissolving the drug in a mixture of oils, surfactants, and co-solvents.[8] Upon gentle agitation in GI fluids, they form fine nanoemulsions, increasing the surface area for absorption.[8]

  • Nanotechnology-Based Approaches: Reducing the particle size of the drug to the nanometer range (nanosizing) significantly increases the surface-area-to-volume ratio, which can lead to a much faster dissolution rate.[9][10]

  • Amorphous Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer carrier in an amorphous (non-crystalline) state.[6][11] The amorphous form has higher energy and greater solubility than the stable crystalline form.[6]

Section 2: Troubleshooting Guide for Experimental Models

This guide addresses common issues encountered during the development and testing of oral this compound formulations.

Issue 1: The formulation shows minimal drug release (<10%) during in vitro dissolution testing.

  • Question: My initial suspension of micronized this compound shows almost no release in simulated intestinal fluid. What is the likely cause and what should be my next step?

  • Answer: This is a classic sign of dissolution rate-limited absorption for a poorly soluble drug. The drug's hydrophobicity prevents it from effectively dissolving in the aqueous dissolution medium. Your next steps should focus on advanced solubilization techniques rather than simple particle size reduction.

    • Recommended Strategy A (High Priority): Develop a Lipid-Based Formulation. LBFs are highly effective for lipophilic drugs.[12] A Self-Nanoemulsifying Drug Delivery System (SNEDDS) is an excellent starting point. These formulations keep the drug in a solubilized state in the GI tract, bypassing the dissolution step.[13]

    • Recommended Strategy B: Prepare an Amorphous Solid Dispersion. By converting the drug from a crystalline to a high-energy amorphous state within a hydrophilic carrier, you can significantly enhance its apparent solubility and dissolution rate.[6]

G cluster_0 Troubleshooting Poor In Vitro Dissolution cluster_1 Primary Strategies start Problem: <10% Drug Release in Dissolution Test strategy Action: Focus on Advanced Solubilization Techniques start->strategy stratA Strategy A: Develop Lipid-Based Formulation (e.g., SNEDDS) strategy->stratA High Lipophilicity stratB Strategy B: Create Amorphous Solid Dispersion strategy->stratB Poor Aqueous Solubility test Test: Characterize Formulation (e.g., Droplet Size for SNEDDS) & Re-run Dissolution Assay stratA->test stratB->test result Expected Outcome: Significantly Improved Drug Release Profile (>80%) test->result

Caption: Workflow for addressing poor in vitro dissolution.

Issue 2: High inter-individual variability in animal pharmacokinetic (PK) studies.

  • Question: My oral formulation shows some systemic absorption in rats, but the results are highly variable between subjects (Coefficient of Variation > 50%). How can I improve consistency?

  • Answer: High variability is often caused by erratic absorption, which can be influenced by physiological factors like gastric emptying and food effects. Formulations that rely on in-situ dissolution are particularly prone to this.

    • Recommended Strategy: Use a SNEDDS formulation. SNEDDS formulations tend to exhibit lower variability because they form a fine, homogenous nanoemulsion relatively independent of GI conditions.[14] This leads to more uniform and predictable drug absorption.[14]

    • Experimental Refinement: Ensure strict adherence to the experimental protocol. Standardize the fasting period for all animals (typically 12 hours with free access to water) and use a consistent oral gavage technique. Animal models like rats are commonly used to predict oral drug absorption.[15]

G cluster_0 Mechanism of Lipid-Based Formulations (LBFs) start Oral Administration of This compound in LBF dispersion Dispersion in Aqueous GI Fluids start->dispersion formation Spontaneous Formation of Micelles / Nanoemulsion Droplets dispersion->formation solubilized Drug remains solubilized within lipid core formation->solubilized surface_area Massive Increase in Surface Area for Absorption solubilized->surface_area absorption Enhanced Absorption across Intestinal Epithelium surface_area->absorption lymphatic Potential for Lymphatic Uptake, Bypassing First-Pass Metabolism absorption->lymphatic systemic Increased Systemic Bioavailability absorption->systemic lymphatic->systemic

Caption: Mechanism for bioavailability enhancement by LBFs.

Section 3: Key Experimental Protocols

Protocol 1: Development and Characterization of an this compound SNEDDS

This protocol outlines the steps for creating a Self-Nanoemulsifying Drug Delivery System.

  • Component Screening:

    • Objective: Identify an oil, surfactant, and co-surfactant with the highest solubilizing capacity for this compound.

    • Method: Add an excess amount of this compound to 1 mL of various vehicles (e.g., Oils: Capryol 90, Labrafil M 1944 CS; Surfactants: Kolliphor EL, Tween 80; Co-surfactants: Transcutol HP, Plurol Oleique CC 497). Shake at 25°C for 48 hours. Centrifuge and analyze the supernatant for drug concentration using HPLC.

  • Ternary Phase Diagram Construction:

    • Objective: Identify the self-nanoemulsification region.

    • Method: Prepare mixtures of the selected oil, surfactant, and co-surfactant at various ratios (e.g., 1:9 to 9:1). Titrate each mixture with water and observe for the formation of a clear or slightly bluish nanoemulsion. Plot the results on a ternary phase diagram to delineate the efficient self-emulsification region.

  • SNEDDS Preparation:

    • Objective: Prepare the drug-loaded formulation.

    • Method: Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant. Dissolve the calculated amount of this compound into the oil phase with gentle heating if necessary. Add the surfactant and co-surfactant and vortex until a clear, homogenous mixture is formed.

  • Characterization:

    • Droplet Size and Zeta Potential: Dilute the prepared SNEDDS (e.g., 100-fold) with water and measure the mean droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.

    • In Vitro Dissolution: Perform dissolution testing using a USP Type II apparatus in simulated gastric and intestinal fluids. Compare the release profile to that of an unformulated drug suspension.

Protocol 2: In Vivo Pharmacokinetic Assessment in a Rat Model

This protocol details a typical PK study to evaluate the oral bioavailability of a novel formulation.

  • Animal Handling:

    • Use male Sprague-Dawley or Wistar rats (200-250g).[15]

    • Acclimatize animals for at least one week.

    • Fast animals for 12 hours before dosing, with free access to water.

  • Dose Administration:

    • Divide rats into groups (e.g., Group 1: Drug Suspension; Group 2: SNEDDS Formulation).

    • Administer the formulation at a target dose (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect blood samples (~200 µL) from the tail vein or jugular vein into heparinized tubes at pre-defined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Processing and Analysis:

    • Centrifuge blood samples (e.g., 4000 rpm for 10 min) to separate plasma.

    • Store plasma at -80°C until analysis.

    • Quantify the concentration of this compound in plasma using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate key PK parameters including Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve) using non-compartmental analysis software.

    • Calculate the relative bioavailability of the test formulation compared to the control suspension.

G cluster_0 In Vivo Pharmacokinetic Study Workflow acclimate Animal Acclimatization (1 week) fasting Fasting (12 hours) acclimate->fasting dosing Oral Gavage Dosing fasting->dosing sampling Serial Blood Sampling (0-24h) dosing->sampling processing Plasma Separation & Storage (-80°C) sampling->processing analysis LC-MS/MS Bioanalysis processing->analysis pk_calc Pharmacokinetic Parameter Calculation (AUC, Cmax, F%) analysis->pk_calc

Caption: Standard workflow for an in vivo PK study in rats.

Section 4: Data Presentation

The following tables provide examples of expected outcomes when applying advanced formulation strategies to a poorly soluble drug like this compound.

Table 2: Illustrative Example of a SNEDDS Formulation for this compound

ComponentFunctionExample ExcipientConcentration (w/w %)
Drug Active Pharmaceutical IngredientThis compound5%
Oil Solubilizer for the drugCapryol 9030%
Surfactant EmulsifierKolliphor EL45%
Co-surfactant Emulsion Stabilizer / Co-solubilizerTranscutol HP20%

Table 3: Illustrative Comparative Pharmacokinetic Data in Rats (Dose: 10 mg/kg)

This data is representative of outcomes seen for poorly soluble drugs when formulated as a SNEDDS versus a simple suspension and does not represent actual experimental data for this compound.

FormulationCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Relative Bioavailability (%)
Aqueous Suspension 45 ± 154.0210 ± 85100% (Reference)
SNEDDS 350 ± 601.51850 ± 250~880%

References

Preventing degradation of algestone acetophenide during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for algestone (B1665699) acetophenide. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to prevent sample degradation during experimental preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of algestone acetophenide degradation during sample preparation?

A1: this compound, like many steroid hormones, is susceptible to degradation from several factors. The primary causes include:

  • Hydrolysis: Degradation due to reaction with water, which can be catalyzed by acidic or basic conditions.[1][2][3] It is crucial to control the pH of your sample solutions.

  • Oxidation: Reaction with oxygen or other oxidizing agents can alter the molecular structure.[1][2] Minimizing exposure to air and using fresh, high-purity solvents is recommended.

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.[1][2][4]

  • Thermal Stress: High temperatures accelerate the rate of all chemical reactions, including degradation.[5][6][7] Maintaining cool conditions during preparation and storage is vital.

Q2: What is the recommended solvent for preparing stock solutions of this compound?

A2: For in vitro assays, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing concentrated stock solutions of this compound.[8] It is crucial to use sterile, high-purity DMSO and to ensure the compound is fully dissolved.[8]

Q3: How should I store my this compound stock solutions and prepared samples?

A3: Proper storage is critical to maintaining sample integrity.

  • Temperature: For long-term stability, store stock solutions and samples at -20°C or lower.[5] For short-term storage (days to weeks), refrigeration at 4°C is acceptable for many steroids.[5][6] Avoid repeated freeze-thaw cycles.

  • Light: Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light.

  • Container: Use tightly sealed containers to prevent solvent evaporation and exposure to atmospheric oxygen.

Q4: My analyte recovery is consistently low. What are the potential causes besides degradation?

A4: If you are confident that degradation has been minimized, low recovery may be due to the adsorption of the compound onto laboratory materials. Steroids and other lipophilic molecules have a strong tendency to adsorb to plastic surfaces, such as microcentrifuge tubes and pipette tips.[9] This is especially problematic in aqueous solutions with low protein content.[9] Consider using low-adsorption plasticware or glass vials to minimize this effect.[9]

Troubleshooting Guides

Problem: Unexpected Peaks in Chromatogram

If your chromatogram (e.g., from HPLC or LC-MS) shows unexpected peaks that are not present in your reference standard, it is highly likely that your analyte is degrading.

Possible Cause & Solution

  • Cause: Hydrolysis due to pH extremes in your sample diluent or mobile phase.

  • Solution: Ensure all solvents and buffers are within a neutral pH range (approximately 6-8), unless your specific analytical method requires otherwise. Steroid stability can be pH-dependent.[7]

  • Cause: Photodegradation from exposure to ambient or UV light.

  • Solution: Prepare samples under amber or red light. Use amber autosampler vials or UV-protected containers for analysis.

  • Cause: Oxidation from dissolved oxygen in solvents or exposure to air.

  • Solution: Use freshly prepared mobile phases and diluents. Degas solvents before use. Consider blanketing the sample with an inert gas like nitrogen if it is particularly sensitive.

  • Action Plan: Perform a forced degradation study to identify the potential degradation products under various stress conditions (acid, base, heat, light, oxidation).[1][10] This will help you confirm if the unexpected peaks in your experimental samples correspond to known degradants.

Problem: Low or Inconsistent Analyte Recovery

When you observe a significant loss of your target analyte or high variability between replicates, consider the following troubleshooting steps.

Possible Cause & Solution

  • Cause: Adsorption to labware. As a lipophilic compound, this compound may stick to plastic surfaces.[9]

  • Solution: Switch to low-adhesion microcentrifuge tubes and pipette tips. Using silanized glass vials for sample storage and analysis can also prevent adsorption. The presence of proteins, like in serum, can also prevent adsorption.[9]

  • Cause: Thermal degradation during sample processing.

  • Solution: Keep samples on ice or in a cooling block during all preparation steps (e.g., sonication, vortexing). Use pre-chilled solvents where appropriate.

  • Cause: Incomplete dissolution of the compound.

  • Solution: After adding the solvent, ensure the compound is completely dissolved by vortexing and visually inspecting the solution against a light source.[8] For highly concentrated stock solutions, gentle warming or sonication may be necessary, but must be done cautiously to avoid thermal degradation.

Data Presentation

Table 1: General Stability of Steroid Hormones in Dried Blood Spots (DBS) at Various Temperatures

Steroid HormoneStorage at 37°CStorage at Room TempStorage at 4°CStorage at -20°C
Cortisol Stable up to 7 days[6]Stable up to 3 months[5]Stable up to 6 months[5]Stable up to 6 months[5]
Testosterone Stable up to 7 weeks[6]Stable up to 6 months[5]Stable up to 6 months[5]Stable up to 6 months[5]
Androstenedione Stable up to 7 days[6]Stable up to 7 days[5]Stable up to 6 months[5]Stable up to 6 months[5]
17-OHP Stable up to 14 days[6]Stable up to 6 months[5]Stable up to 6 months[5]Stable up to 3 months[5]
Cortisone Stable up to 2 days[5]Stable up to 14 days[5]Stable up to 14 days[5]Stable up to 6 months[5]

Note: Stability is generally defined as the median concentration remaining within ±10-15% of the baseline measurement.[5][6] This data should be used as a general guide; specific stability testing for this compound is recommended.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a standard method for preparing a concentrated stock solution of this compound for use in subsequent experiments.[8]

Materials:

  • This compound (MW: 448.6 g/mol )

  • Sterile, anhydrous DMSO

  • Calibrated analytical balance

  • Sterile, low-adhesion microcentrifuge tubes or amber glass vials

  • Calibrated pipettes

  • Vortex mixer

Procedure:

  • Calculation: Determine the mass of this compound required. For 1 mL of a 10 mM stock solution:

    • Mass (mg) = 10 mmol/L × 0.001 L × 448.6 g/mol × 1000 mg/g = 4.486 mg.[8]

  • Weighing: Accurately weigh 4.486 mg of this compound powder and transfer it to a sterile vial.

  • Dissolution: Add 1.0 mL of sterile DMSO to the vial.

  • Mixing: Securely cap the vial and vortex at room temperature for 1-2 minutes, or until the powder is completely dissolved.[8]

  • Verification: Visually inspect the solution against a light source to ensure no solid particles remain.[8]

  • Storage: Store the stock solution at -20°C or -80°C in a light-protected container.

Protocol 2: General Forced Degradation Study

This protocol outlines the steps to intentionally degrade the drug substance to understand its stability profile and identify potential degradation products.[1][2]

Objective: To generate potential degradation products of this compound under various stress conditions.

Procedure:

  • Prepare Stock Solution: Prepare a solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile:water mixture) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Incubate at 60°C for a specified time (e.g., 2-4 hours). Neutralize with an equivalent amount of 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Incubate at 60°C for a specified time (e.g., 30-60 minutes).[2] Neutralize with an equivalent amount of 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with 3-6% hydrogen peroxide (H₂O₂). Keep at room temperature for several hours, protected from light.

  • Thermal Degradation: Place the solid powder in a hot air oven (e.g., 80°C) for 24-48 hours. Also, place a vial of the stock solution at 60-80°C for the same duration.

  • Photolytic Degradation: Expose a vial of the stock solution to direct sunlight or a photostability chamber that provides both UV and visible light exposure for a defined period.[2] Keep a control sample wrapped in foil to shield it from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating chromatographic method (e.g., HPLC-UV, LC-MS). The goal is to achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized.

Visualizations

G cluster_start Step 1: Weighing & Dissolution cluster_prep Step 2: Sample Preparation cluster_storage Step 3: Storage & Analysis weigh Weigh Compound dissolve Dissolve in High-Purity Solvent weigh->dissolve ccp1 Use Calibrated Balance & Low-Adhesion Labware weigh->ccp1 dilute Perform Serial Dilutions dissolve->dilute ccp3 Work Under Amber Light Avoid Direct Sunlight dissolve->ccp3 vortex Vortex/Mix Thoroughly dilute->vortex ccp2 Use Pre-Chilled Solvents Keep Samples on Ice dilute->ccp2 store Store in Amber Vials at -20°C or Colder vortex->store analyze Analyze Sample store->analyze ccp4 Minimize Headspace Use Tightly Sealed Caps store->ccp4

Caption: Recommended workflow for this compound sample preparation.

G start Problem: Low or Inconsistent Analyte Recovery q_dissolved Is compound fully dissolved? start->q_dissolved q_adsorption Using standard plasticware? q_dissolved->q_adsorption Yes sol_dissolved Solution: Improve dissolution (vortex, sonicate cautiously) q_dissolved->sol_dissolved No q_degradation Suspect degradation? (e.g., extra peaks) q_adsorption->q_degradation No sol_adsorption Solution: Use low-adhesion tubes and/or glass vials q_adsorption->sol_adsorption Yes sol_degradation Action: Perform forced degradation study to identify degradants q_degradation->sol_degradation Yes end_node Re-analyze Sample q_degradation->end_node No sol_dissolved->end_node sol_adsorption->end_node sol_review Action: Review sample handling (light, temp, pH control) sol_degradation->sol_review sol_review->end_node

Caption: Troubleshooting flowchart for low analyte recovery.

References

Technical Support Center: Algestone Acetophenide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of algestone (B1665699) acetophenide, with a focus on improving reaction yields.

Troubleshooting Guide

Issue 1: Low Yield of Algestone Acetophenide in the Final Ketalization Step

Potential Cause Suggested Solution
Inefficient Catalyst The choice of acid catalyst is crucial for this reaction. Perchloric acid, phosphoric acid, sulfuric acid, and pyridine (B92270) hydrochloride have been used.[1] Yields can vary depending on the catalyst, so it may be necessary to screen different catalysts to find the optimal one for your specific conditions.
Suboptimal Reaction Temperature The reaction temperature can significantly impact the rate of reaction and the formation of byproducts. The reported temperature range is -10°C to 30°C.[1] It is recommended to start at a lower temperature and gradually increase it while monitoring the reaction progress by a suitable technique like TLC or HPLC.
Inappropriate Reaction Time Reaction times can vary from 1 to 10 hours.[1] Insufficient reaction time will lead to incomplete conversion, while excessively long reaction times may promote the formation of degradation products. The reaction should be monitored until the starting material is consumed.
Presence of Water The ketalization reaction produces water, which can inhibit the reaction. While not explicitly stated in the provided synthesis, the use of a Dean-Stark trap or a drying agent could potentially improve the yield.
Impure Starting Material The purity of the starting 16α,17α-dihydroxyprogesterone is critical. Impurities can interfere with the reaction or lead to the formation of side products. Ensure the starting material is of high purity.

Issue 2: Presence of Impurities in the Final Product

Potential Cause Suggested Solution
Unreacted Starting Material If the reaction is incomplete, unreacted 16α,17α-dihydroxyprogesterone will remain. Optimize the reaction conditions (catalyst, temperature, time) to drive the reaction to completion.
Excess Acetophenone (B1666503) A significant excess of acetophenone is often used.[1] This can be removed by steam distillation or by washing the organic layer with a suitable solvent during workup.[2]
Formation of Side Products Side reactions can lead to various impurities. Purification by recrystallization from a suitable solvent system (e.g., acetone/hexane) or column chromatography can be employed to isolate the desired product.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: A common route involves the reaction of 16α,17α-dihydroxyprogesterone with acetophenone in the presence of an acid catalyst to form the cyclic ketal, this compound.[1][3]

Q2: Which catalysts can be used for the final ketalization step?

A2: Various acid catalysts have been reported, including sulfuric acid, phosphoric acid, p-toluenesulfonic acid, pyridine hydrochloride, and perchloric acid.[1]

Q3: What is the typical yield for the synthesis of this compound?

A3: The reported yields for the final ketalization step range from 70% to 74%, with product purities between 97.9% and 99.0% depending on the catalyst and reaction conditions used.[1]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) by observing the disappearance of the starting material (16α,17α-dihydroxyprogesterone) and the appearance of the product spot/peak.

Q5: What are the recommended purification methods for this compound?

A5: Common purification techniques include recrystallization from solvent mixtures like acetone/hexane and column chromatography on silica (B1680970) gel.[2]

Quantitative Data Summary

The following table summarizes the reported yields and purity of this compound synthesized using different catalysts in the final ketalization step.

CatalystMolar Ratio of Catalyst to Hydroxylic SpeciesMolar Ratio of Acetophenone to Hydroxylic SpeciesReaction Temperature (°C)Reaction Time (hours)Yield (%)Purity (%)Reference
Phosphoric Acid0.0653097497.9[1]
Sulfuric Acid0.06330107498.7[1]
Perchloric Acid0.0251020107098.9[1]
Pyridine Hydrochloride0.12-1027099.0[1]

Experimental Protocols

Detailed Methodology for the Ketalization of 16α,17α-dihydroxyprogesterone

This protocol is based on the procedures described in the cited literature.[1]

Materials:

  • 16α,17α-dihydroxyprogesterone (hydroxylic species)

  • Acetophenone

  • Acid catalyst (e.g., phosphoric acid, sulfuric acid, perchloric acid, or pyridine hydrochloride)

  • Organic solvent (e.g., methylene (B1212753) chloride)

  • Aqueous solutions for workup (e.g., 10% sodium hydroxide, water)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Solvents for recrystallization (e.g., acetone, hexane)

Procedure:

  • To a reaction vessel, add the 16α,17α-dihydroxyprogesterone.

  • Add the specified molar equivalent of acetophenone.

  • Add the chosen acid catalyst in the specified molar ratio.

  • Maintain the reaction at the desired temperature with stirring for the specified duration.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, dilute the reaction mixture with an organic solvent like methylene chloride.

  • Neutralize the reaction mixture with a base solution (e.g., 10% sodium hydroxide).

  • Separate the organic layer and wash it with water.

  • Dry the organic layer over an anhydrous drying agent.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., acetone/hexane) to obtain pure this compound.

Visualizations

SynthesisWorkflow Start 16α,17α-dihydroxy- progesterone Reaction Reaction with Acetophenone and Acid Catalyst Start->Reaction Workup Quenching, Extraction, and Washing Reaction->Workup Purification Recrystallization or Chromatography Workup->Purification Product Algestone Acetophenide Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingTree Start Low Yield? CheckPurity Check Starting Material Purity Start->CheckPurity Yes IncompleteReaction Incomplete Reaction? Start->IncompleteReaction No OptimizeConditions Optimize Reaction Conditions (Catalyst, Temp, Time) IncreaseTime Increase Reaction Time or Temperature OptimizeConditions->IncreaseTime IncompleteReaction->OptimizeConditions Yes SideProducts Significant Side Products? IncompleteReaction->SideProducts No PurificationIssue Review Purification Method SideProducts->PurificationIssue No ChangeCatalyst Screen Different Catalysts SideProducts->ChangeCatalyst Yes

References

Minimizing off-target binding in algestone acetophenide experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing algestone (B1665699) acetophenide. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize off-target binding and ensure the specificity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is algestone acetophenide and what is its primary target?

This compound, also known as dihydroxyprogesterone acetophenide (DHPA), is a synthetic progestin.[1] Its primary biological target is the progesterone (B1679170) receptor (PR), acting as an agonist to elicit progestational effects.[1]

Q2: What are the potential off-target receptors for this compound?

While some sources describe this compound as a pure progestogen with no significant off-target activity, progestins as a class of steroid hormones have the potential to cross-react with other steroid receptors due to structural similarities.[2][3] These potential off-target receptors include:

  • Glucocorticoid Receptor (GR) [2][4][5]

  • Androgen Receptor (AR) [3][6]

  • Mineralocorticoid Receptor (MR) [3][7]

It is crucial for researchers to experimentally validate the specificity of this compound in their specific assay and model system.

Q3: Why is it important to minimize off-target binding?

Off-target binding can lead to a variety of experimental complications, including:

  • Misinterpretation of experimental results.

  • Unintended physiological or cellular effects.

  • Reduced potency and efficacy of the compound at its intended target.

  • Difficulty in elucidating the true mechanism of action.

Q4: How can I validate the on-target activity of this compound in my cell-based assays?

To confirm that the observed effects are mediated through the progesterone receptor, consider the following control experiments:

  • Use of a PR antagonist: Co-treatment with a known PR antagonist, such as mifepristone (B1683876) (RU486), should reverse the effects of this compound.

  • PR-negative cell lines: Compare the response of your experimental cell line with a similar cell line that does not express the progesterone receptor. The effect should be absent or significantly reduced in the PR-negative cells.

  • siRNA knockdown of PR: Transiently reducing the expression of the progesterone receptor using siRNA should attenuate the cellular response to this compound.

Troubleshooting Guide: Minimizing Off-Target Binding

This guide addresses common issues that may indicate off-target binding or other experimental artifacts.

Issue Potential Cause Recommended Solution
High background signal in binding assays 1. Non-specific binding of this compound to assay components (e.g., filters, plates).[8][9] 2. Inadequate blocking of non-specific sites.[8][9] 3. Suboptimal washing steps.[8]1. Optimize Buffer Composition: Include blocking agents like Bovine Serum Albumin (BSA) in your assay buffer. Consider adding a non-ionic detergent (e.g., 0.05% Tween-20) to reduce hydrophobic interactions.[10] 2. Increase Wash Steps: Perform additional, quick washes with ice-cold buffer to remove unbound ligand without promoting dissociation from the receptor.[8] 3. Use Low-Binding Plates: If applicable, use plates specifically designed for low protein/steroid binding.
Inconsistent or unexpected downstream signaling 1. Activation of off-target receptors (e.g., GR, AR, MR) leading to unintended signaling cascades. 2. Crosstalk between the progesterone receptor and other signaling pathways.[11]1. Competitive Binding Assays: Perform competitive binding experiments with unlabeled ligands for suspected off-target receptors (e.g., dexamethasone (B1670325) for GR, aldosterone (B195564) for MR, dihydrotestosterone (B1667394) for AR) to assess cross-reactivity. 2. Use of Specific Antagonists: Co-incubate with specific antagonists for potential off-target receptors to see if the unexpected signaling is blocked. 3. Pathway Analysis: Use techniques like Western blotting to probe for the activation of key downstream effectors of both on-target and potential off-target pathways.
Discrepancy between binding affinity and functional potency 1. The functional assay is more sensitive than the binding assay, potentially due to signal amplification. 2. Presence of "spare receptors," where maximal response is achieved at low receptor occupancy.[12] 3. Off-target effects contributing to the overall functional response.1. Validate with Orthogonal Assays: Use a different type of functional assay to confirm the observed potency. 2. Dose-Response Curves with Antagonists: Generate dose-response curves for this compound in the presence of a fixed concentration of a specific PR antagonist. A rightward shift in the EC50 would confirm PR-mediated activity. 3. Investigate Off-Target Contributions: As mentioned above, use specific antagonists for potential off-target receptors to see if they reduce the functional potency of this compound.

Quantitative Data on Receptor Binding

Table 1: Example of Binding Affinity Data for this compound and Other Progestins

Compound Primary Target Reported Binding Affinity (Ki or Kd) Off-Target Receptor Reported Off-Target Binding Affinity (Ki or Kd)
This compound Progesterone Receptor (PR)Data not available. Requires experimental determination.Glucocorticoid Receptor (GR)Data not available. Requires experimental determination.
Androgen Receptor (AR)Data not available. Requires experimental determination.
Mineralocorticoid Receptor (MR)Data not available. Requires experimental determination.
Progesterone Progesterone Receptor (PR)~1 nMMineralocorticoid Receptor (MR)High affinity, acts as an antagonist[7]
Medroxyprogesterone Acetate (MPA) Progesterone Receptor (PR)High affinityGlucocorticoid Receptor (GR)High affinity, acts as a partial agonist[2][5]

Note: The above table is for illustrative purposes. The binding affinities can vary depending on the experimental conditions.

Experimental Protocols

1. Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity of this compound for the progesterone receptor.

  • Materials:

    • Cell membranes or purified progesterone receptor.

    • Radiolabeled progestin (e.g., [³H]-Progesterone).

    • Unlabeled this compound.

    • Assay buffer (e.g., Tris-HCl with BSA).

    • Wash buffer (ice-cold).

    • Glass fiber filters.

    • Scintillation fluid and counter.

  • Procedure:

    • Prepare a series of dilutions of unlabeled this compound.

    • In a multi-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled progestin, and the different concentrations of unlabeled this compound.

    • Include control wells for total binding (radioligand + receptor, no competitor) and non-specific binding (radioligand + receptor + a high concentration of unlabeled progesterone).

    • Incubate to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity in a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the concentration of this compound and fit the data to a one-site competition model to determine the IC50.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

2. Whole-Cell Binding Assay

This assay measures the binding of this compound to receptors in intact cells.

  • Materials:

    • Cells expressing the receptor of interest plated in a multi-well plate.

    • Radiolabeled ligand.

    • Unlabeled this compound.

    • Binding buffer (e.g., serum-free media with BSA).

    • Wash buffer (ice-cold PBS).

    • Lysis buffer.

    • Scintillation fluid and counter.

  • Procedure:

    • Plate cells and grow to desired confluency.

    • Wash cells with serum-free media.

    • Add binding buffer containing a fixed concentration of radiolabeled ligand and varying concentrations of unlabeled this compound to the wells.

    • Include controls for total and non-specific binding.

    • Incubate the plate at the desired temperature to allow for binding.

    • Aspirate the binding buffer and wash the cells rapidly with ice-cold PBS.

    • Lyse the cells with lysis buffer.

    • Transfer the lysate to scintillation vials with scintillation fluid.

    • Measure radioactivity and analyze the data as described for the radioligand binding assay.

Visualizations

Signaling Pathways and Experimental Workflows

G Progesterone Receptor Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Algestone_Acetophenide Algestone_Acetophenide PR_HSP PR-HSP Complex Algestone_Acetophenide->PR_HSP PR Progesterone Receptor (PR) PR_HSP->PR HSP Dissociation HSP Heat Shock Proteins PR_HSP->HSP PR_Dimer PR Dimer PR->PR_Dimer Dimerization PRE Progesterone Response Element (PRE) PR_Dimer->PRE Nuclear Translocation & DNA Binding mRNA mRNA PRE->mRNA Transcription Proteins Proteins mRNA->Proteins Translation Cellular_Response Cellular_Response Proteins->Cellular_Response Biological Effects

Caption: Classical progesterone receptor signaling pathway.

G Troubleshooting Workflow for High Background Start High Background Signal Optimize_Buffer Optimize Assay Buffer (Add BSA, Tween-20) Start->Optimize_Buffer Check_Signal_1 Signal Improved? Optimize_Buffer->Check_Signal_1 Increase_Washes Increase Wash Steps (Number and Volume) Check_Signal_1->Increase_Washes No End_Success Optimized Assay Check_Signal_1->End_Success Yes Check_Signal_2 Signal Improved? Increase_Washes->Check_Signal_2 Validate_Receptor_Prep Validate Receptor Prep Quality (e.g., Western Blot) Check_Signal_2->Validate_Receptor_Prep No Check_Signal_2->End_Success Yes Check_Signal_3 Receptor Intact? Validate_Receptor_Prep->Check_Signal_3 Consider_Ligand_Issues Investigate Ligand Sticking (Use low-bind plates) Check_Signal_3->Consider_Ligand_Issues Yes End_Further_Troubleshooting Further Troubleshooting Needed Check_Signal_3->End_Further_Troubleshooting No Consider_Ligand_Issues->End_Further_Troubleshooting G Potential Off-Target Glucocorticoid Receptor Activation Algestone_Acetophenide Algestone_Acetophenide GR_HSP GR-HSP Complex Algestone_Acetophenide->GR_HSP Potential Cross-Reactivity GR Glucocorticoid Receptor (GR) GR_HSP->GR HSP Dissociation GR_Dimer GR Dimer GR->GR_Dimer Dimerization GRE Glucocorticoid Response Element (GRE) GR_Dimer->GRE Nuclear Translocation & DNA Binding Off_Target_Response Off-Target Gene Expression GRE->Off_Target_Response Transcription Unintended_Cellular_Effects Unintended_Cellular_Effects Off_Target_Response->Unintended_Cellular_Effects

References

Challenges in long-term storage of algestone acetophenide solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with algestone (B1665699) acetophenide solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for algestone acetophenide solutions?

For long-term stability, this compound solutions, typically prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), should be stored at -20°C or -80°C.[1] It is crucial to aliquot the solution into smaller, single-use vials to prevent repeated freeze-thaw cycles, which can accelerate degradation. Solutions should be stored in tightly sealed, light-protecting containers, such as amber vials.[1]

Q2: What solvents are suitable for dissolving this compound?

This compound is a hydrophobic molecule and is practically insoluble in water.[1] It is soluble in organic solvents such as dimethyl sulfoxide (DMSO), chloroform, and slightly soluble in methanol.[1] For in vitro assays, sterile, anhydrous DMSO is commonly used to prepare concentrated stock solutions.[1]

Q3: Is this compound sensitive to light?

Yes, steroid compounds are often sensitive to light. To prevent photodegradation, it is best practice to store both solid this compound and its solutions in light-protecting containers (e.g., amber vials) or in the dark.[1]

Q4: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, analogous progestins with similar α,β-unsaturated ketone structures are susceptible to degradation through several mechanisms:

  • Photodegradation: Exposure to UV radiation can lead to isomerization, enolization, oxidation, and hydration, resulting in the formation of various photoproducts.[2][3]

  • Hydrolysis: The acetophenide group may be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of 16α,17α-dihydroxyprogesterone.

  • Oxidation: The steroid nucleus can be oxidized, particularly when exposed to oxidizing agents or under conditions that promote auto-oxidation.[4][5]

  • Thermal Degradation: High temperatures can lead to the decomposition of the molecule.[6][7]

Troubleshooting Guides

Issue 1: Precipitation of this compound in Solution During Storage
Possible Cause Troubleshooting Steps
Supersaturated Solution Prepare a fresh solution at a slightly lower concentration.
Temperature Fluctuation Ensure consistent storage at the recommended temperature (-20°C or -80°C). Before use, allow the solution to equilibrate to room temperature and vortex thoroughly to redissolve any precipitate.
Solvent Evaporation Use tightly sealed vials with proper caps (B75204) to prevent solvent evaporation, which can increase the concentration and lead to precipitation.
Inappropriate Solvent Confirm that a suitable solvent (e.g., DMSO) was used.[1]
Issue 2: Inconsistent or Unexpected Results in In Vitro Assays
Possible Cause Troubleshooting Steps
Degradation of this compound Prepare fresh stock solutions from a new or properly stored solid compound. Avoid repeated freeze-thaw cycles by using aliquots. Protect solutions from light.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically ≤ 0.1% - 0.5%) to avoid cytotoxic effects.[1] Always include a vehicle control (medium with the same solvent concentration) in your experiments.
Inaccurate Concentration Verify the concentration of the stock solution using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
Incomplete Dissolution Ensure the compound is fully dissolved in the solvent. Gentle warming or sonication may aid dissolution, but avoid high temperatures that could cause degradation.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₉H₃₆O₄[1]
Molecular Weight448.6 g/mol [1][8]
AppearanceWhite to off-white crystalline powder[1]
Melting Point150-151 °C[1]
SolubilitySparingly soluble in Chloroform, Slightly soluble in Methanol, Practically insoluble in water, Soluble in DMSO.[1]
LogP (Estimated)5.53[1]

Table 2: Recommended Storage Conditions for this compound Solutions

Storage DurationTemperatureContainerSpecial PrecautionsReference
Short-term (days to weeks)2-8°CTightly sealed, light-protecting vialVerify stability for your specific solvent and concentration.
Long-term-20°C or -80°CTightly sealed, light-protecting vialAliquot to avoid freeze-thaw cycles.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays

Objective: To prepare a concentrated stock solution of this compound in DMSO for use in cell-based experiments.

Materials:

  • This compound powder

  • Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass: Determine the mass of this compound needed to prepare a stock solution of the desired concentration (e.g., 10 mM).

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

  • Weigh the compound: Accurately weigh the calculated mass of this compound powder using a calibrated analytical balance in a sterile environment.

  • Dissolve in DMSO: Transfer the weighed powder to a sterile tube or vial. Add the calculated volume of anhydrous/sterile DMSO to achieve the target concentration.

  • Ensure complete dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used if necessary, but avoid excessive heat.

  • Aliquot for storage: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protecting tubes.

  • Storage: Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[1]

Protocol 2: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method (Adapted from similar steroid hormones)

Objective: To develop a stability-indicating RP-HPLC method for the quantification of this compound and the detection of its degradation products. This method is adapted from established methods for other steroid hormones.[9][10]

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of phosphate (B84403) buffer (pH 6.4) and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: Photodiode Array (PDA) detector set at 225 nm.

  • Column Temperature: Ambient

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Dilute the this compound solution under investigation with the mobile phase to a concentration within the linear range of the calibration curve.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Evaluation: Quantify the amount of this compound by comparing the peak area of the sample to the calibration curve. Monitor for the appearance of new peaks, which may indicate degradation products.

Forced Degradation Studies: To confirm the stability-indicating nature of the method, forced degradation studies should be performed. Expose the this compound solution to the following stress conditions:

  • Acid Hydrolysis: 1M HCl at 45°C for 30 minutes.[11]

  • Base Hydrolysis: 1M NaOH at 45°C for 15 minutes.[11]

  • Oxidative Degradation: 2.5% Hydrogen Peroxide at 45°C for 30 minutes.[11]

  • Thermal Degradation: Dry heat at 105°C for 15 hours.[11]

  • Photolytic Degradation: Expose the solution to UV light.

Analyze the stressed samples using the developed HPLC method to ensure that the degradation products are well-separated from the parent peak.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Long-Term Storage cluster_analysis Stability Analysis start Weigh Algestone Acetophenide dissolve Dissolve in DMSO start->dissolve aliquot Aliquot into light-protecting vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store hplc HPLC Analysis store->hplc data Data Interpretation hplc->data degradation_pathways cluster_stressors Stress Conditions cluster_products Potential Degradation Products algestone This compound Solution light Light (UV) algestone->light heat Heat algestone->heat ph Acid/Base algestone->ph oxygen Oxidation algestone->oxygen photo Isomers, Oxidation Products light->photo thermal Decomposition Products heat->thermal hydrolysis 16α,17α-dihydroxyprogesterone ph->hydrolysis oxidative Oxidized Steroid Nucleus oxygen->oxidative

References

Technical Support Center: Mitigating Algestone Acetophenide Interference in Hormonal Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the potential interference of algestone (B1665699) acetophenide in hormonal assays.

Frequently Asked Questions (FAQs)

Q1: What is algestone acetophenide and why might it interfere with hormonal assays?

This compound, also known as dihydroxyprogesterone acetophenide (DHPA), is a synthetic progestin, a type of steroid hormone.[1][2] Its chemical structure is similar to that of endogenous hormones like progesterone (B1679170).[1][2][3][4][5] This structural similarity can lead to cross-reactivity in immunoassays, where the antibodies designed to detect a specific endogenous hormone may also bind to this compound, leading to inaccurate measurements.[3][6][7][8]

Q2: Which hormonal assays are most likely to be affected by this compound interference?

Due to its structural similarity to progesterone, this compound is most likely to interfere with progesterone immunoassays.[3] This interference can result in falsely elevated progesterone levels.[3] While less likely, the potential for cross-reactivity in assays for other steroid hormones, such as androgens and estrogens, should not be entirely dismissed, especially at high concentrations of this compound. It is crucial to validate assay specificity whenever synthetic steroids are present in the samples.[3]

Q3: How can I determine if this compound is interfering with my assay?

The most direct way to assess interference is to perform a cross-reactivity study. This involves spiking known concentrations of this compound into your sample matrix and measuring the response in your hormonal assay. The percentage of cross-reactivity can then be calculated.[3] Additionally, if you observe unexpectedly high hormone levels in samples from subjects known to be administered this compound, interference should be suspected.[9]

Q4: What are the primary methods to mitigate interference from this compound?

There are two main strategies to mitigate interference:

  • Improve Assay Specificity: This can involve using highly specific monoclonal antibodies that have minimal cross-reactivity with this compound or developing assays with different formats that are less prone to interference.[4][10][11]

  • Sample Purification: Before performing the immunoassay, you can use techniques to separate this compound from the endogenous hormone of interest.[12][13]

  • Alternative Analytical Methods: Employing a more specific analytical method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can distinguish between this compound and endogenous hormones based on their unique mass-to-charge ratios and retention times.[1][14][15][16][17]

Q5: Are there any commercially available kits or reagents specifically designed to eliminate this compound interference?

Currently, there are no widely advertised commercial kits specifically for eliminating this compound interference. However, some immunoassay manufacturers provide information on the cross-reactivity of their assays with various compounds. It is essential to consult the product inserts and technical data sheets for this information. For persistent interference, custom antibody development or switching to an alternative analytical method like LC-MS/MS may be necessary.

Troubleshooting Guides

Guide 1: Investigating Suspected this compound Interference in Immunoassays

This guide provides a step-by-step approach to identify and confirm interference from this compound in your hormonal assays.

Problem Possible Cause Recommended Action
Unexpectedly high hormone levels Cross-reactivity of the assay antibody with this compound.1. Review Subject History: Confirm if the subject has been administered this compound. 2. Perform a Spike and Recovery Experiment: Add a known amount of the target hormone to a sample containing this compound and assess the recovery. Poor recovery may indicate interference. 3. Conduct a Serial Dilution: Dilute the sample and re-assay. Non-linear dilution results can suggest interference.[18][19]
Inconsistent or non-reproducible results Variable levels of this compound in samples.1. Quantify this compound: If possible, use a separate method (e.g., LC-MS/MS) to determine the concentration of this compound in your samples. 2. Standardize Sample Collection: Ensure consistent timing of sample collection relative to the administration of this compound to minimize variability in its concentration.
Discrepancy between immunoassay and clinical observations Immunoassay results are being artificially inflated by this compound.1. Utilize an Alternative Assay: Re-test the samples using a different immunoassay kit, preferably from a different manufacturer, that may use a more specific antibody. 2. Confirm with a Reference Method: Analyze the samples using a highly specific method like LC-MS/MS to obtain accurate hormone concentrations.[9]
Guide 2: Mitigating this compound Interference

This guide offers practical solutions to reduce or eliminate the impact of this compound on your hormonal assay results.

Mitigation Strategy Detailed Steps Considerations
Sample Pre-treatment 1. Solid-Phase Extraction (SPE): Use an SPE cartridge with a sorbent (e.g., C18, biphenyl) that has a different affinity for this compound and the target hormone, allowing for their separation.[1][12][13] 2. Liquid-Liquid Extraction (LLE): Utilize two immiscible solvents to partition this compound and the target hormone into different phases based on their solubility. 3. Protein Precipitation: If the target hormone is not protein-bound or can be released, precipitating proteins with a solvent like acetonitrile (B52724) can help remove some interfering substances.[12][13]The choice of method and solvents needs to be optimized for the specific hormone and this compound. Recovery of the target analyte should be validated.
Alternative Analytical Methods Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for specific steroid hormone analysis.[1][14][15][16][17] It involves: 1. Sample Extraction: As described above (SPE or LLE). 2. Chromatographic Separation: Using an HPLC or UHPLC system with a suitable column (e.g., C18, biphenyl) to separate the hormones based on their retention time. 3. Mass Spectrometric Detection: Detecting and quantifying the hormones based on their unique mass-to-charge ratio.Requires specialized equipment and expertise. Method development and validation are crucial.
Immunoassay Modification Use of Highly Specific Antibodies: Select or develop monoclonal antibodies that have been screened for low cross-reactivity with this compound.[4][10][11]May require significant time and resources for antibody development and validation.

Experimental Protocols

Protocol 1: Assessment of this compound Cross-Reactivity in a Progesterone Immunoassay

This protocol provides a general framework for determining the percentage of cross-reactivity of this compound in a competitive immunoassay for progesterone.

Materials:

  • Progesterone immunoassay kit (ELISA, RIA, etc.)

  • This compound standard

  • Assay buffer (as specified in the kit protocol)

  • Sample matrix (e.g., hormone-free serum or plasma)

  • Microplate reader or gamma counter

Procedure:

  • Prepare Progesterone Standards: Prepare a standard curve for progesterone according to the immunoassay kit manufacturer's instructions.

  • Prepare this compound Dilutions: Prepare a series of dilutions of this compound in the assay buffer. The concentration range should cover the expected physiological and potentially supraphysiological levels.

  • Assay Performance:

    • Add the progesterone standards and the this compound dilutions to separate wells of the assay plate.

    • Follow the immunoassay kit protocol for the addition of enzyme-conjugated progesterone (tracer) and antibodies.

    • Incubate, wash, and add the substrate as per the kit instructions.

  • Data Acquisition: Measure the signal (e.g., absorbance, radioactivity) for each well.

  • Data Analysis:

    • Plot the standard curve for progesterone (signal vs. concentration).

    • Determine the concentration of progesterone that causes 50% inhibition of the maximum signal (IC50).

    • Plot the inhibition curve for this compound (signal vs. concentration).

    • Determine the concentration of this compound that causes 50% inhibition of the maximum signal (IC50).

  • Calculate Cross-Reactivity:

    • % Cross-Reactivity = (IC50 of Progesterone / IC50 of this compound) x 100

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Steroid Analysis

This protocol provides a general procedure for using SPE to clean up serum or plasma samples before hormonal analysis by LC-MS/MS.

Materials:

  • SPE cartridges (e.g., C18 or biphenyl)

  • SPE manifold

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through it.

  • Sample Loading:

    • Take 500 µL of the serum or plasma sample.

    • Add an internal standard if using LC-MS/MS.

    • Vortex mix.

    • Load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak solvent solution (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the steroids from the cartridge with 1 mL of a stronger solvent (e.g., methanol or acetonitrile).

  • Drying: Dry the eluate under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 50% methanol in water) for injection into the LC-MS/MS system.

Visualizations

Progesterone_Signaling_Pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus P4 Progesterone / this compound PR Progesterone Receptor (PR) P4->PR Binds P4->PR HSP Heat Shock Proteins (HSP) PR->HSP Bound in inactive state P4_PR P4-PR Complex P4_PR_dimer P4-PR Dimer P4_PR->P4_PR_dimer Dimerization P4_PR->P4_PR_dimer PRE Progesterone Response Element (PRE) on DNA P4_PR_dimer->PRE Binds to P4_PR_dimer->PRE Gene_Transcription Gene Transcription PRE->Gene_Transcription Regulates PRE->Gene_Transcription

Caption: Progesterone Receptor Signaling Pathway.

Estrogen_Signaling_Pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estrogen ER Estrogen Receptor (ER) E2->ER Binds E2->ER HSP Heat Shock Proteins (HSP) ER->HSP Bound in inactive state E2_ER E2-ER Complex E2_ER_dimer E2-ER Dimer E2_ER->E2_ER_dimer Dimerization E2_ER->E2_ER_dimer ERE Estrogen Response Element (ERE) on DNA E2_ER_dimer->ERE Binds to E2_ER_dimer->ERE Gene_Transcription Gene Transcription ERE->Gene_Transcription Regulates ERE->Gene_Transcription Androgen_Signaling_Pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds Androgen->AR HSP Heat Shock Proteins (HSP) AR->HSP Bound in inactive state Androgen_AR Androgen-AR Complex Androgen_AR_dimer Androgen-AR Dimer Androgen_AR->Androgen_AR_dimer Dimerization Androgen_AR->Androgen_AR_dimer ARE Androgen Response Element (ARE) on DNA Androgen_AR_dimer->ARE Binds to Androgen_AR_dimer->ARE Gene_Transcription Gene Transcription ARE->Gene_Transcription Regulates ARE->Gene_Transcription Troubleshooting_Workflow Start Suspected this compound Interference Validate Perform Cross-Reactivity Study Start->Validate Interference_Confirmed Interference Confirmed Validate->Interference_Confirmed Yes No_Interference No Significant Interference Validate->No_Interference No Mitigation Select Mitigation Strategy Interference_Confirmed->Mitigation SPE_LLE Sample Purification (SPE/LLE) Mitigation->SPE_LLE Option 1 LCMS Use Alternative Method (LC-MS/MS) Mitigation->LCMS Option 2 New_Ab Develop/Use More Specific Antibody Mitigation->New_Ab Option 3 Validate_Mitigation Validate Mitigation Effectiveness SPE_LLE->Validate_Mitigation LCMS->Validate_Mitigation New_Ab->Validate_Mitigation Successful Interference Mitigated Validate_Mitigation->Successful Successful Unsuccessful Re-evaluate Mitigation Strategy Validate_Mitigation->Unsuccessful Unsuccessful Unsuccessful->Mitigation

References

Validation & Comparative

A Comparative Analysis of Algestone Acetophenide and Medroxyprogesterone Acetate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the pharmacodynamic and pharmacokinetic profiles, clinical efficacy, and safety of two prominent synthetic progestins.

This guide provides a detailed comparative analysis of algestone (B1665699) acetophenide (dihydroxyprogesterone acetophenide or DHPA) and medroxyprogesterone (B1676146) acetate (B1210297) (MPA), two synthetic progestins with significant applications in contraception and hormone therapy. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by available experimental data to inform further research and clinical decisions.

Introduction

Algestone acetophenide and medroxyprogesterone acetate are both derivatives of progesterone (B1679170) and exert their primary effects through the progesterone receptor.[1][2] However, differences in their chemical structures lead to distinct pharmacodynamic and pharmacokinetic properties, influencing their clinical use and side effect profiles. This compound is primarily used in combination with an estrogen as a monthly injectable contraceptive, particularly in Latin America.[1] Medroxyprogesterone acetate is a widely used progestin, available in oral and injectable formulations (such as Depo-Provera), for contraception, hormone replacement therapy, and the treatment of conditions like endometriosis.[2][3]

Mechanism of Action

Both this compound and medroxyprogesterone acetate are agonists of the progesterone receptor (PR).[1][2] Their primary contraceptive effect is achieved through the inhibition of gonadotropin secretion from the pituitary gland, which in turn prevents follicular maturation and ovulation. Additionally, they induce changes in the cervical mucus, making it more viscous and impeding sperm penetration, and alter the endometrium to make it unreceptive to implantation.

Below is a signaling pathway diagram illustrating the mechanism of action of these progestins on the hypothalamic-pituitary-gonadal (HPG) axis.

Progestin Signaling Pathway cluster_cns Central Nervous System cluster_reproductive Reproductive Organs Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH + Pituitary Pituitary Gland LH_FSH LH & FSH Pituitary->LH_FSH + Ovary Ovary Estrogen_Progesterone Estrogen & Progesterone Ovary->Estrogen_Progesterone + Uterus Uterus Endometrium Endometrial Proliferation Uterus->Endometrium GnRH->Pituitary + LH_FSH->Ovary + Estrogen_Progesterone->Uterus + Progestin This compound / Medroxyprogesterone Acetate Progestin->Hypothalamus - (Negative Feedback) Progestin->Pituitary - (Negative Feedback) Progestin->Uterus Inhibits Proliferation Cervical_Mucus Cervical Mucus Progestin->Cervical_Mucus Thickens

Caption: Progestin-mediated negative feedback on the HPG axis.

Pharmacodynamic Profile: A Comparative Overview

The key difference in the pharmacodynamic profiles of this compound and medroxyprogesterone acetate lies in their receptor selectivity. This compound is reported to be a pure progestogen with no significant affinity for other steroid receptors.[1] In contrast, medroxyprogesterone acetate exhibits significant binding to androgen and glucocorticoid receptors, which may contribute to some of its side effects.[4][5][6]

ParameterThis compoundMedroxyprogesterone AcetateReference(s)
Progesterone Receptor (PR) Affinity High (Potent agonist)High (Potent agonist)[1][2]
Androgen Receptor (AR) Affinity None reportedHigh[7][8][9]
Glucocorticoid Receptor (GR) Affinity None reportedConsiderable (Ki of 10.8 nM)[4][5][10]
Estrogenic Activity None reportedNone[1]
Anti-estrogenic Activity PresentPresent[1]
Androgenic Activity None reportedPresent[11][12]
Anti-androgenic Activity None reportedWeak[1]

Pharmacokinetic Properties

Both this compound and medroxyprogesterone acetate are formulated for parenteral administration to ensure a prolonged duration of action. The following table summarizes their key pharmacokinetic parameters.

ParameterThis compound (Intramuscular)Medroxyprogesterone Acetate (Intramuscular)Reference(s)
Bioavailability Not orally active-[1]
Time to Peak (Tmax) -~3 weeks[13]
Elimination Half-life ~24 days~50 days[1][13]
Metabolism -Hepatic (CYP3A4)[13]
Excretion Preferentially in fecesPrimarily urine as conjugates[1][13]

Clinical Efficacy and Adverse Events: A Comparative Summary

Direct head-to-head clinical trials comparing the efficacy and safety of this compound and medroxyprogesterone acetate are limited. The available data is primarily from studies of each drug, often in combination with an estrogen for contraceptive use.

Contraceptive Efficacy

Both progestins are highly effective for contraception when used appropriately. Injectable formulations of both have shown very low failure rates in clinical trials. For a combination of dihydroxyprogesterone acetophenide (150 mg) and estradiol (B170435) enanthate (10 mg), the Pearl Index (pregnancies per 100 woman-years) was reported to be 0.018.[14] Depot medroxyprogesterone acetate (DMPA) is also a highly effective contraceptive with typical use failure rates of less than 1%.

Common Adverse Events

The table below provides a comparison of the commonly reported side effects. The incidence rates are drawn from various studies and may not be directly comparable due to differences in study design and formulation.

Adverse EventThis compound (in combination with estradiol)Medroxyprogesterone Acetate (DMPA)Reference(s)
Menstrual Irregularities Common (bleeding disorders)Very Common (amenorrhea, irregular bleeding)[14][15]
Headache FrequentCommon[14][15]
Mastalgia (Breast Pain) FrequentCommon[14][15]
Weight Changes Not significantCommon (weight gain)[14][15]
Mood Changes Reported (depression, anxiety)Reported (emotional changes)[1][15]
Bone Mineral Density Loss Not a primary concern reportedA significant concern with long-term use[3]

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity

This assay is used to determine the binding affinity of a compound to a specific receptor.

Radioligand Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Receptor Receptor Source (e.g., cell lysate) Incubate Incubate Receptor, Radioligand, and varying concentrations of Test Compound Receptor->Incubate Radioligand Radiolabeled Ligand (e.g., [3H]progesterone) Radioligand->Incubate Test_Compound Unlabeled Test Compound (Algestone or MPA) Test_Compound->Incubate Separate Separate bound from free radioligand Incubate->Separate Measure Measure radioactivity of bound fraction Separate->Measure Plot Plot % inhibition vs. Test Compound concentration Measure->Plot Calculate Calculate IC50 and Ki Plot->Calculate

Caption: Workflow for a competitive radioligand binding assay.

Protocol Steps:

  • Preparation of Receptor Source: A tissue or cell lysate containing the receptor of interest is prepared.

  • Incubation: A constant concentration of a radiolabeled ligand (e.g., [3H]-progesterone) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (this compound or medroxyprogesterone acetate).

  • Separation: The receptor-bound radioligand is separated from the free radioligand, often by filtration.

  • Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is then used to calculate the binding affinity (Ki).

Radioimmunoassay (RIA) for Serum Hormone Levels

RIA is a highly sensitive technique used to measure the concentration of hormones in biological fluids.[13][16][17]

Radioimmunoassay Workflow cluster_prep Preparation cluster_competition Competitive Binding cluster_separation Separation & Measurement cluster_analysis Quantification Sample Serum Sample Incubate Incubate Sample, Antibody, and Radiolabeled Antigen Sample->Incubate Antibody Specific Antibody (e.g., anti-progesterone) Antibody->Incubate Radiolabeled_Antigen Radiolabeled Antigen (e.g., 125I-progesterone) Radiolabeled_Antigen->Incubate Separate Separate antibody-bound from free antigen Incubate->Separate Measure Measure radioactivity of bound fraction Separate->Measure Standard_Curve Generate Standard Curve with known concentrations Measure->Standard_Curve Determine_Concentration Determine concentration in sample from standard curve Standard_Curve->Determine_Concentration

Caption: General workflow of a competitive radioimmunoassay.

Protocol Steps:

  • Competitive Binding: A known quantity of radiolabeled antigen (e.g., ¹²⁵I-progesterone) is mixed with a limited amount of a specific antibody. The patient's serum (containing the unlabeled antigen) is added to this mixture. The unlabeled antigen from the serum competes with the radiolabeled antigen for the antibody binding sites.

  • Separation: After incubation, the antibody-bound antigen is separated from the free antigen.

  • Measurement: The radioactivity of the antibody-bound fraction is measured.

  • Quantification: A standard curve is generated using known concentrations of the unlabeled antigen. The concentration of the antigen in the patient's serum is determined by comparing its radioactivity measurement to the standard curve.

Conclusion

This compound and medroxyprogesterone acetate are both effective progestins, but they exhibit important differences in their pharmacodynamic and pharmacokinetic profiles. This compound's apparent selectivity for the progesterone receptor may offer a more targeted progestogenic effect with potentially fewer off-target side effects. Medroxyprogesterone acetate's broader receptor activity, particularly its affinity for the androgen and glucocorticoid receptors, may contribute to a wider range of physiological effects and adverse events. The longer half-life of medroxyprogesterone acetate allows for less frequent administration compared to the monthly regimen of this compound combinations.

The choice between these agents in a clinical or developmental context will depend on the desired therapeutic outcome, the importance of receptor selectivity, and the acceptable side effect profile. Further head-to-head comparative studies are warranted to provide a more definitive assessment of their relative efficacy and safety.

References

Algestone Acetophenide vs. Levonorgestrel: A Comparative Analysis of Progesterone Receptor Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of algestone (B1665699) acetophenide and levonorgestrel (B1675169) in their capacity to activate the progesterone (B1679170) receptor (PR). This analysis is based on available experimental data and is intended to assist researchers and professionals in drug development in understanding the distinct molecular and functional characteristics of these two synthetic progestins.

Executive Summary

Algestone acetophenide and levonorgestrel are both synthetic progestins that exert their biological effects primarily through the activation of the progesterone receptor. Levonorgestrel is a well-characterized compound with high binding affinity and potent transactivation of the progesterone receptor. In contrast, while this compound is known to be a potent progestogen in vivo, specific quantitative data on its direct interaction with the progesterone receptor at the molecular level is less readily available in the public domain. This guide summarizes the existing data to facilitate a comparative understanding.

Data Presentation

Table 1: Progesterone Receptor Binding Affinity
CompoundRelative Binding Affinity (RBA) (%) (Progesterone = 100%)Species/SystemReference
This compound Moderate (Quantitative data not available)-[1]
Levonorgestrel 150 - 200Human (MCF-7 cells)[1]
323Not Specified

Note: The relative binding affinity (RBA) is a measure of a compound's ability to bind to a receptor relative to a reference compound (in this case, progesterone). A higher RBA indicates a stronger binding affinity.

Table 2: Progesterone Receptor Transactivation Potency
CompoundEC50 (-log M)Cell LineReceptor IsoformReference
This compound Data Not Available---
Levonorgestrel 12.05MDA-PR-B+PR-B[2]

Note: EC50 (half-maximal effective concentration) represents the concentration of a compound that induces a response halfway between the baseline and maximum. A lower EC50 value indicates greater potency. The -logEC50 is a logarithmic representation of this value.

Table 3: In Vivo Progestational Potency
CompoundPotency Relative to ProgesteroneAnimal ModelAssayReference
This compound 2 to 5 times more potentAnimalsNot Specified[3]
Levonorgestrel Data Not Available---

Experimental Protocols

Competitive Radioligand Binding Assay for Progesterone Receptor

This assay is employed to determine the relative binding affinity of a test compound for the progesterone receptor.

Principle: The assay measures the ability of an unlabeled test compound (e.g., this compound or levonorgestrel) to compete with a radiolabeled ligand (e.g., [³H]-progesterone or [³H]-ORG-2058) for binding to the progesterone receptor in a prepared cell lysate or tissue homogenate.

Detailed Methodology:

  • Preparation of Receptor Source:

    • Uterine tissue from estrogen-primed immature female rabbits or human breast cancer cell lines with high PR expression (e.g., T47D, MCF-7) are commonly used.

    • The tissue or cells are homogenized in a cold buffer to prepare a cytosol fraction containing the progesterone receptors.[4]

  • Incubation:

    • A constant concentration of the radiolabeled ligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound.

    • A parallel incubation is performed with a large excess of unlabeled progesterone to determine non-specific binding.

  • Separation of Bound and Free Ligand:

    • After reaching equilibrium, the bound radioligand is separated from the free radioligand. This is commonly achieved by vacuum filtration through glass fiber filters, where the receptor-ligand complexes are retained on the filter.[5]

  • Quantification:

    • The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.

    • The relative binding affinity (RBA) is calculated using the formula: RBA = (IC50 of Progesterone / IC50 of Test Compound) x 100%.[1]

Luciferase Reporter Gene Assay for Progesterone Receptor Transactivation

This cell-based assay is used to quantify the ability of a compound to activate the progesterone receptor and induce the transcription of a target gene.

Principle: Cells are engineered to express the progesterone receptor and a reporter gene (e.g., firefly luciferase) under the control of a promoter containing progesterone response elements (PREs). Activation of the PR by a ligand leads to the expression of the reporter gene, which can be quantified by measuring the light produced by the luciferase enzyme.

Detailed Methodology:

  • Cell Culture and Transfection:

    • A suitable cell line, such as the human breast cancer cell line T47D which endogenously expresses PR, or a cell line engineered to express PR (e.g., MDA-PR-B+), is used.[2]

    • Cells are transiently or stably transfected with a plasmid containing a luciferase reporter gene driven by a PRE-containing promoter.

  • Compound Treatment:

    • The transfected cells are treated with various concentrations of the test compound (this compound or levonorgestrel).

    • A vehicle control (e.g., DMSO) and a positive control (e.g., progesterone or a potent synthetic progestin like R5020) are included.

  • Cell Lysis and Luciferase Assay:

    • After an appropriate incubation period, the cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferase substrate.

  • Data Analysis:

    • The luciferase activity is normalized to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.

    • The dose-response curve is plotted, and the EC50 value is calculated to determine the potency of the compound in activating the progesterone receptor.[2]

Mandatory Visualization

Progesterone_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progestin Progestin (this compound or Levonorgestrel) PR_complex Inactive PR Complex (PR + HSPs) Progestin->PR_complex Binding & HSP Dissociation Kinase_cascade Kinase Cascades (e.g., MAPK) Progestin->Kinase_cascade Non-genomic pathway PR_dimer Activated PR Dimer PR_complex->PR_dimer Dimerization PRE Progesterone Response Element (PRE) PR_dimer->PRE Nuclear Translocation & DNA Binding Kinase_cascade->PR_complex Phosphorylation Transcription Transcription (mRNA synthesis) PRE->Transcription Translation Translation (Protein synthesis) Transcription->Translation Biological_effects Biological Effects Translation->Biological_effects

Caption: Progesterone Receptor Signaling Pathway.

Experimental_Workflow_Comparison cluster_binding Receptor Binding Affinity cluster_transactivation Transcriptional Activation start_binding Start: Receptor Source (e.g., Uterine Cytosol) incubation Incubation with Radioligand & Competitor start_binding->incubation separation Separation of Bound & Free Ligand incubation->separation quantification_binding Quantification (Scintillation Counting) separation->quantification_binding end_binding End: Determine RBA quantification_binding->end_binding start_transactivation Start: PR-expressing Cells with Reporter Gene treatment Treatment with Test Compound start_transactivation->treatment lysis Cell Lysis treatment->lysis luciferase_assay Luciferase Assay (Luminometry) lysis->luciferase_assay end_transactivation End: Determine EC50 luciferase_assay->end_transactivation

Caption: Experimental Workflows for PR Activation.

References

Validating the Purity of Synthesized Algestone Acetophenide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ensuring the purity of an active pharmaceutical ingredient (API) is a cornerstone of drug development and manufacturing. This guide provides a comparative framework for validating the purity of synthesized algestone (B1665699) acetophenide, a synthetic progestin. We will explore key analytical methodologies, present hypothetical comparative data against other progestins, and provide detailed experimental protocols.

Introduction to Purity Validation

The purity of a synthesized API like algestone acetophenide directly impacts its safety and efficacy. Impurities can arise from starting materials, intermediates, by-products of the synthesis, or degradation.[1][2] Regulatory bodies mandate stringent purity control, making robust analytical validation essential. Common techniques for purity determination include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR).[3][4]

Comparative Analysis of Progestin Purity

Table 1: Hypothetical Purity Comparison of Selected Progestins

ProgestinPurity by HPLC (%)Purity by qNMR (%)Common Impurity Types
This compound 99.5 99.2 Process-related, degradation products
Medroxyprogesterone Acetate99.699.4Process-related, related substances
Norethindrone99.399.0Isomers, related substances
Levonorgestrel99.799.5Enantiomeric impurities, process-related

Note: The data in this table is illustrative and intended for comparative purposes only. Actual purity values will vary depending on the synthesis route and purification methods.

Key Analytical Methodologies for Purity Validation

The selection of an analytical method for purity validation depends on the physicochemical properties of the API and the potential impurities. For this compound, a steroidal compound, HPLC and qNMR are particularly well-suited.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying components in a mixture, making it ideal for identifying and measuring impurities in this compound.[5][6] A stability-indicating HPLC method is crucial as it can resolve the API from its potential degradation products, ensuring an accurate assessment of its stability over time.[5]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that provides a direct measurement of the absolute purity of a substance without the need for a reference standard of the same compound.[3][7] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for a highly accurate and precise purity determination.[8] This makes qNMR an excellent orthogonal technique to HPLC for comprehensive purity validation.

Experimental Protocols

Detailed experimental protocols are essential for reproducible and reliable purity validation. Below are model protocols for HPLC and qNMR analysis of this compound.

Stability-Indicating HPLC Method for this compound

Objective: To develop and validate a stability-indicating HPLC method for the determination of the purity of this compound and to separate it from its potential degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (for pH adjustment)

  • This compound reference standard

  • Forced degradation samples (acid, base, oxidative, thermal, and photolytic stress)

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 245 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound reference standard in the mobile phase.

  • Sample Preparation: Prepare a sample solution of the synthesized this compound in the mobile phase at the same concentration as the standard.

  • Forced Degradation: Subject the this compound sample to various stress conditions to induce degradation.

  • Analysis: Inject the standard, sample, and forced degradation samples into the HPLC system.

  • Data Analysis: Determine the purity of the sample by comparing the peak area of this compound to the total peak area of all components. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main this compound peak.

Quantitative NMR (qNMR) for this compound Purity

Objective: To determine the absolute purity of synthesized this compound using qNMR with an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., Chloroform-d)

  • Internal standard of known purity (e.g., Maleic acid)

  • This compound sample

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and the internal standard into an NMR tube. Dissolve the solids in a known volume of the deuterated solvent.

  • NMR Acquisition: Acquire a proton (¹H) NMR spectrum of the sample. Ensure that the relaxation delay is sufficient for quantitative analysis (typically 5 times the longest T1 relaxation time).

  • Data Processing: Process the NMR spectrum, including phasing and baseline correction.

  • Data Analysis:

    • Identify a well-resolved signal of this compound and a signal from the internal standard.

    • Integrate the selected signals.

    • Calculate the purity of the this compound sample using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Visualizing the Workflow

To provide a clear overview of the purity validation process, the following diagrams illustrate the key workflows.

PurityValidationWorkflow cluster_synthesis API Synthesis cluster_validation Purity Validation cluster_comparison Comparative Analysis cluster_result Final Assessment Synthesis Synthesized This compound HPLC HPLC Analysis Synthesis->HPLC qNMR qNMR Analysis Synthesis->qNMR Impurity_ID Impurity Identification (LC-MS, NMR) HPLC->Impurity_ID Comparison Comparison with Alternative Progestins HPLC->Comparison qNMR->Comparison Purity_Report Purity Validation Report qNMR->Purity_Report Impurity_ID->Purity_Report Comparison->Purity_Report

Overall workflow for validating the purity of synthesized this compound.

HPLC_Method_Development cluster_method_dev Method Development cluster_validation Method Validation (ICH Guidelines) cluster_application Application Col_Select Column & Mobile Phase Selection Gradient_Opt Gradient Optimization Col_Select->Gradient_Opt Detection_WL Wavelength Selection Gradient_Opt->Detection_WL Specificity Specificity (Forced Degradation) Detection_WL->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness Routine_Analysis Routine Purity Testing Robustness->Routine_Analysis

Workflow for the development and validation of a stability-indicating HPLC method.

Conclusion

Validating the purity of synthesized this compound requires a multi-faceted approach employing robust analytical techniques. By utilizing orthogonal methods like HPLC and qNMR, and performing comprehensive validation studies, researchers and drug developers can ensure the quality, safety, and efficacy of the API. While direct comparative purity data is often proprietary, understanding the typical purity profiles of related compounds provides a valuable benchmark for quality assessment.

References

Navigating Progesterone Immunoassays: A Guide to Algestone Acetophenide Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of progesterone (B1679170) is paramount. However, the introduction of synthetic progestins like algestone (B1665699) acetophenide into experimental models or clinical samples can lead to significant analytical challenges. This guide provides a comprehensive overview of the potential cross-reactivity of algestone acetophenide in progesterone immunoassays, offering comparative data from other steroids, detailed experimental protocols for validation, and a conceptual framework for understanding these interactions.

A critical issue in endocrinology and drug development is the specificity of immunoassays. Due to structural similarities with endogenous hormones, synthetic compounds can sometimes be recognized by the antibodies used in these assays, leading to falsely elevated or inaccurate measurements. This compound, a synthetic progestin, possesses a steroidal backbone similar to progesterone, creating a potential for such cross-reactivity. While specific quantitative data on the cross-reactivity of this compound in commercially available progesterone immunoassays is not widely published, understanding the principles of immunoassay cross-reactivity and having a framework for its assessment is essential for ensuring data integrity.[1]

Comparative Cross-Reactivity of Steroids in Progesterone Immunoassays

To illustrate the variance in specificity among different immunoassays, the following table summarizes reported cross-reactivity data for several endogenous and synthetic steroids. This data serves as a reference to underscore the importance of validating any progesterone immunoassay for potential interference from compounds like this compound. The cross-reactivity is typically expressed as the percentage of the concentration of the interfering substance that is detected by the assay as progesterone.

CompoundAssay Type/ManufacturerReported Cross-Reactivity (%)
Progesterone All 100
17α-HydroxyprogesteroneRoche Elecsys Progesterone II0.5 - 4.9
5α-Pregnane-3,20-dioneAbbott AxSYM~10
5β-DihydroprogesteroneRoche Elecsys Progesterone II18.2
11-DeoxycorticosteroneAbbott AxSYM~10
MedroxyprogesteroneRoche Elecsys Progesterone II0.5 - 4.9
CorticosteroneOxis Progesterone ELISA0.74
CortisoneOxis Progesterone ELISA0.11
AndrosteroneOxis Progesterone ELISA0.086
Dydrogesterone (B1671002) and 20α-dihydrodydrogesteroneVarious ImmunoassaysNo relevant interference reported

Note: This table is a compilation of data from various sources and is intended for illustrative purposes.[2][3][4][5] Researchers must consult the package insert for their specific assay and, critically, perform their own validation studies.

Experimental Protocol for Determining Cross-Reactivity

A standardized method to determine the cross-reactivity of a compound like this compound in a progesterone immunoassay is based on the principle of competitive binding.[1][6][7] The following protocol outlines the key steps:

Objective: To quantify the percentage cross-reactivity of this compound in a specific progesterone immunoassay.

Materials:

  • Progesterone immunoassay kit (e.g., ELISA, RIA, CLIA)

  • This compound of known purity

  • Assay buffer as specified in the kit protocol

  • Calibrated pipettes and appropriate laboratory equipment

  • Microplate reader or gamma counter, depending on the assay format

Procedure:

  • Preparation of Progesterone Standard Curve: A standard curve is generated using the progesterone calibrators provided in the immunoassay kit. This involves a series of dilutions of known progesterone concentrations, which are then assayed according to the manufacturer's instructions.

  • Preparation of this compound Solutions: A series of dilutions of this compound are prepared in the assay buffer. The concentration range should be selected to cover the potential physiological or experimental concentrations of the compound.

  • Immunoassay Procedure:

    • The progesterone standards and the this compound dilutions are added to separate wells of the antibody-coated microplate.

    • The enzyme- or radioisotope-labeled progesterone (tracer) is added to all wells.

    • The plate is incubated to allow for competitive binding of the progesterone in the standards or the this compound with the tracer for the limited number of antibody binding sites.

    • Following incubation, the wells are washed to remove unbound substances.

    • A substrate is added (for enzyme immunoassays) to generate a signal that is inversely proportional to the amount of progesterone or cross-reacting substance in the sample.[6][7][8][9]

  • Data Analysis:

    • The concentration of progesterone that would produce the same signal response as each dilution of this compound is determined from the progesterone standard curve.

    • The percent cross-reactivity is calculated using the following formula:

      % Cross-Reactivity = (Apparent Progesterone Concentration / Actual this compound Concentration) x 100

Visualizing the Mechanism and Pathway

To provide a clearer understanding of the underlying principles and the biological context, the following diagrams illustrate the competitive immunoassay workflow and the progesterone signaling pathway.

G cluster_workflow Competitive Immunoassay Workflow antibody Anti-Progesterone Antibody complex1 Antibody-Progesterone Complex complex2 Antibody-Tracer Complex complex3 Antibody-Algestone Complex progesterone Progesterone (Sample) progesterone->antibody Binds tracer Labeled Progesterone (Tracer) tracer->antibody Binds algestone This compound (Potential Cross-Reactant) algestone->antibody Binds (Cross-reacts)

Caption: Competitive binding in a progesterone immunoassay.

G cluster_pathway Progesterone Signaling Pathway cluster_nucleus Progesterone Progesterone PR Progesterone Receptor (PR) (Cytoplasmic) Progesterone->PR Dimer Activated PR Dimer PR->Dimer Binding & HSP Dissociation HSP Heat Shock Proteins HSP->PR Nucleus Nucleus Dimer->Nucleus PRE Progesterone Response Element (PRE) on DNA Transcription Gene Transcription PRE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation Response Cellular Response Protein->Response Dimer_n->PRE Binds

Caption: Simplified progesterone signaling pathway.

References

A Head-to-Head Comparison of Algestone Acetophenide and Other Synthetic Progestins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a synthetic progestin for therapeutic development hinges on a detailed understanding of its pharmacological profile. This guide provides a head-to-head comparison of algestone (B1665699) acetophenide (dihydroxyprogesterone acetophenide; DHPA) against other prominent synthetic progestins, focusing on receptor binding affinity, pharmacokinetic properties, and clinical efficacy. The information is presented to facilitate an objective evaluation for research and development purposes.

Overview of Algestone Acetophenide

This compound is a synthetic progestogen used primarily in long-acting injectable contraceptives in combination with an estrogen.[1][2] It is a derivative of 17α-hydroxyprogesterone and is recognized for its pure progestogenic activity, lacking significant androgenic, estrogenic, or glucocorticoid effects.[1]

Comparative Receptor Binding Affinity

The potency and potential side-effect profile of a synthetic progestin are largely determined by its binding affinity to the progesterone (B1679170) receptor (PR) and its cross-reactivity with other steroid receptors, such as the androgen (AR), glucocorticoid (GR), and mineralocorticoid (MR) receptors.

Table 1: Comparative Receptor Binding Affinities of Synthetic Progestins

CompoundProgesterone Receptor (PR) RBA (%)Androgen Receptor (AR) RBA (%)Glucocorticoid Receptor (GR) RBA (%)Mineralocorticoid Receptor (MR) RBA (%)
Progesterone1001-101-5100
This compound Data Not Available (Moderate Affinity)NegligibleNegligibleNegligible
Levonorgestrel150 - 20084 - 87Data Not AvailableLow
Medroxyprogesterone Acetate77Data Not AvailableData Not AvailableLow
Norethisterone150Data Not AvailableData Not AvailableLow
Drospirenone (B1670955)50 - 100Data Not AvailableData Not AvailableHigh
Nomegestrol Acetate338Data Not AvailableData Not AvailableLow

Note: RBA values are relative to a reference compound (e.g., progesterone or a potent synthetic ligand) set at 100%. Values can vary depending on the specific assay conditions.

Pharmacokinetic Profile

The pharmacokinetic properties of a progestin dictate its dosing schedule and clinical application. This compound is characterized by a long elimination half-life, making it suitable for once-monthly injectable formulations.

Table 2: Comparative Pharmacokinetic Parameters of Synthetic Progestins

ProgestinRoute of AdministrationBioavailability (%)Elimination Half-life
This compound IntramuscularNot Applicable~24 days[4]
LevonorgestrelOral~95~24-32 hours
Medroxyprogesterone AcetateIntramuscular (depot)Not Applicable~50 days
NorethisteroneOral~64~8-10 hours
DrospirenoneOral~76~30 hours

Clinical Efficacy and Side Effects

Clinical data for this compound primarily comes from its use in combination with estradiol (B170435) enanthate as an injectable contraceptive. These formulations have demonstrated high contraceptive efficacy.[5] The side effect profile is generally comparable to other progestins and includes menstrual irregularities, breast tenderness, and headaches.[1]

A network meta-analysis of combined oral contraceptives containing different progestins (gestodene, desogestrel, drospirenone, and levonorgestrel) found comparable contraceptive efficacy among them, but with distinct advantages in terms of side effect profiles. For instance, drospirenone was associated with a lower incidence of androgenic side effects.[6]

Signaling Pathways and Experimental Workflows

The biological effects of progestins are mediated through their interaction with the progesterone receptor, which functions as a ligand-activated transcription factor. The classical genomic signaling pathway is depicted below.

Progesterone_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progestin Progestin PR_HSP PR-HSP Complex Progestin->PR_HSP Binds PR Progestin-PR Complex PR_HSP->PR HSP Dissociation Dimer Dimerized Receptor PR->Dimer Dimerization PRE Progesterone Response Element (PRE) Dimer->PRE Binds to DNA cluster_nucleus cluster_nucleus Dimer->cluster_nucleus Transcription Modulation of Gene Transcription PRE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response

Caption: Classical genomic signaling pathway of the progesterone receptor.

A typical workflow for the preclinical comparison of synthetic progestins involves a series of in vitro and in vivo assays to characterize their activity.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays RBA Receptor Binding Assay (PR, AR, GR, MR) Transactivation Reporter Gene Assay (Transactivation) RBA->Transactivation Functional Activity Clauberg Endometrial Transformation (e.g., Clauberg Test) Transactivation->Clauberg In Vivo Potency Ovulation Ovulation Inhibition Assay Clauberg->Ovulation Contraceptive Efficacy Pharmacokinetics Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) Ovulation->Pharmacokinetics Dosing Regimen Toxicology Toxicology Studies Pharmacokinetics->Toxicology Safety Profile

Caption: Experimental workflow for benchmarking synthetic progestins.

Experimental Protocols

Progesterone Receptor Binding Assay (Competitive Binding)

Objective: To determine the relative binding affinity of a test progestin for the progesterone receptor.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled progestin (e.g., ³H-promegestone) for binding to the progesterone receptor in a cell lysate or purified receptor preparation.

Methodology:

  • Preparation of Receptor Source: A tissue homogenate or cell lysate rich in progesterone receptors (e.g., from rabbit uterus or MCF-7 breast cancer cells) is prepared.

  • Competitive Binding: Constant concentrations of the receptor preparation and the radiolabeled ligand are incubated with varying concentrations of the unlabeled test progestin and a reference compound (e.g., progesterone).

  • Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand, typically by filtration or dextran-coated charcoal adsorption.

  • Quantification: The radioactivity of the bound fraction is measured using a scintillation counter.

  • Data Analysis: A competition curve is generated by plotting the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The RBA is calculated as: (IC50 of reference compound / IC50 of test compound) x 100.

In Vivo Progestational Activity (Clauberg Test)

Objective: To assess the in vivo progestational potency of a test compound by measuring its effect on the uterine endometrium.

Principle: The Clauberg test (or McPhail modification) evaluates the ability of a progestin to induce secretory changes in the estrogen-primed endometrium of immature female rabbits.

Methodology:

  • Animal Model: Immature female rabbits are used.

  • Estrogen Priming: The animals are primed with daily injections of an estrogen (e.g., estradiol benzoate) for several days to induce endometrial proliferation.

  • Progestin Administration: Following estrogen priming, the animals are treated with the test progestin or a vehicle control for a specified period.

  • Histological Analysis: The animals are euthanized, and their uteri are collected, fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin).

  • Scoring: The degree of endometrial transformation (glandular proliferation and secretion) is assessed histologically and scored on a standardized scale (e.g., the McPhail scale). The potency of the test progestin is determined by comparing the dose required to produce a defined endometrial response to that of a reference progestin.

Conclusion

This compound is a potent, pure progestin with a long duration of action, making it suitable for long-acting injectable contraceptives. While quantitative data on its receptor binding affinity is limited, its in vivo potency is established. Compared to other synthetic progestins, its key distinguishing feature is its lack of off-target hormonal activities. The choice of a progestin for research and development will depend on the desired therapeutic application, balancing progestogenic potency with the potential for off-target effects and the required pharmacokinetic profile. Further head-to-head studies with standardized assays would be beneficial for a more precise quantitative comparison of this compound with other synthetic progestins.

References

In Vitro Potency of DHPA and Norethindrone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed in vitro comparison of two progestins: Dihydroxyprogesterone Acetophenide (DHPA), also known as algestone (B1665699) acetophenide, and norethindrone (B1679910). It is intended for researchers, scientists, and professionals in drug development, offering a comparative analysis of their potency, receptor binding profiles, and the experimental methodologies used for their evaluation.

Introduction

Progestins are a class of synthetic hormones that mimic the effects of the natural hormone progesterone (B1679170). They are widely used in various therapeutic applications, including contraception and hormone replacement therapy. The efficacy and side-effect profile of a progestin are largely determined by its binding affinity and activity at the progesterone receptor (PR) and its cross-reactivity with other steroid hormone receptors, such as the estrogen receptor (ER) and androgen receptor (AR).

Dihydroxyprogesterone Acetophenide (DHPA) is a pregnane-derived progestin that has been used in injectable contraceptives. It is known for its potent progestogenic activity.[1]

Norethindrone , a 19-nortestosterone derivative, is one of the first and most widely used progestins in oral contraceptives.[2] Its biological activity is characterized by its interaction with multiple steroid receptors.

This guide presents a side-by-side comparison of the in vitro potency of DHPA and norethindrone based on available experimental data.

Quantitative Data Comparison

The following tables summarize the available in vitro data for DHPA and norethindrone concerning their binding affinity and potency at the progesterone and estrogen receptors.

Table 1: Progesterone Receptor (PR) Binding Affinity and Potency

CompoundReceptor Binding Affinity (Relative to Progesterone)In Vitro PotencyKey Findings
DHPA Moderate[3]2-5 times more potent than progesterone (in vivo, animal studies)[1]Characterized as a potent and pure progestogen with minimal off-target activity.[1]
Norethindrone ~150%[2]Two-fold stronger than progesterone in transactivation assays.[4]A potent progestin that also exhibits binding to other steroid receptors.

Note: Specific in vitro quantitative data (IC50, EC50, Ki) for DHPA is limited in publicly available literature. The potency of DHPA is primarily described in relative terms based on in vivo animal studies.

Table 2: Estrogen Receptor (ER) Binding Affinity

CompoundReceptor Binding Affinity for ERαKey Findings
DHPA No significant estrogenic activity reported.[1]Considered a pure progestogen with no significant cross-reactivity with the estrogen receptor.[1]
Norethindrone Weak agonist.[5]Norethindrone itself has insignificant affinity for the ER; its weak estrogenic activity is attributed to its metabolite, ethinylestradiol.[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of in vitro potency data. Below are generalized protocols for key experiments cited in the evaluation of DHPA and norethindrone.

Competitive Receptor Binding Assay

This assay is used to determine the relative binding affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand) and the relative binding affinity (RBA) of DHPA and norethindrone for the progesterone and estrogen receptors.

Materials:

  • Receptor Source: Cytosol preparations from target tissues (e.g., rabbit uterus for PR, rat uterus for ER) or recombinant human receptors expressed in cell lines.[6]

  • Radioligand: A high-affinity radiolabeled ligand for the receptor of interest (e.g., [³H]-progesterone for PR, [³H]-estradiol for ER).

  • Test Compounds: DHPA and norethindrone, dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: Tris-based buffer containing additives to maintain receptor stability.

  • Separation Method: Hydroxylapatite or dextran-coated charcoal to separate bound from free radioligand.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Preparation of Receptor: Homogenize the target tissue in assay buffer and centrifuge to obtain the cytosol fraction containing the receptors.

  • Incubation: In assay tubes, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (or reference compound).

  • Equilibration: Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

  • Separation: Add the separation agent to adsorb the unbound radioligand.

  • Quantification: Centrifuge the tubes and measure the radioactivity in the supernatant (containing the receptor-bound radioligand) using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. The IC50 is determined from this curve. The RBA is calculated as (IC50 of reference compound / IC50 of test compound) x 100%.

Reporter Gene Assay

This cell-based assay measures the functional activity of a compound by quantifying the expression of a reporter gene that is under the control of a hormone-responsive promoter.

Objective: To determine the EC50 (the concentration of the test compound that produces 50% of the maximal response) of DHPA and norethindrone in activating the progesterone receptor.

Materials:

  • Cell Line: A suitable mammalian cell line that expresses the progesterone receptor (e.g., T47D human breast cancer cells).[7]

  • Reporter Plasmid: A plasmid containing a reporter gene (e.g., luciferase) driven by a promoter with progesterone response elements (PREs).

  • Transfection Reagent: For introducing the reporter plasmid into the cells.

  • Test Compounds: DHPA and norethindrone, dissolved in a suitable solvent.

  • Cell Culture Medium: Appropriate medium for the chosen cell line.

  • Luminometer: For measuring luciferase activity.

Procedure:

  • Cell Culture and Transfection: Culture the cells and transfect them with the reporter plasmid.

  • Hormone Deprivation: Prior to the assay, culture the cells in a medium free of hormones to reduce background receptor activation.[7]

  • Compound Treatment: Treat the cells with varying concentrations of the test compound or a reference agonist.

  • Incubation: Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for receptor activation and reporter gene expression.[8]

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity in the cell lysate using a luminometer.

  • Data Analysis: Plot the luciferase activity against the log concentration of the compound to generate a dose-response curve and determine the EC50 value.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow for comparing the in vitro potency of progestins.

Progesterone_Signaling_Pathway Progestin Progestin (DHPA or Norethindrone) PR Progesterone Receptor (PR) Progestin->PR Binds HSPs Heat Shock Proteins (HSPs) PR->HSPs Dissociation Dimerization Dimerization PR->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocation PRE Progesterone Response Element (PRE) Dimerization->PRE Binds to DNA Coactivators Co-activators PRE->Coactivators Recruitment Transcription Transcription Coactivators->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Biological Response Protein->Response Experimental_Workflow start Start prep Prepare Reagents (Receptors, Ligands, Cells) start->prep binding_assay Competitive Binding Assay prep->binding_assay reporter_assay Reporter Gene Assay prep->reporter_assay incubation1 Incubation & Equilibration binding_assay->incubation1 incubation2 Cell Treatment & Incubation reporter_assay->incubation2 separation Separate Bound/Free Ligand incubation1->separation measurement2 Measure Reporter Activity incubation2->measurement2 measurement1 Measure Radioactivity separation->measurement1 analysis1 Calculate IC50 & RBA measurement1->analysis1 analysis2 Calculate EC50 measurement2->analysis2 comparison Compare Potency analysis1->comparison analysis2->comparison end End comparison->end

References

Validating an analytical method for algestone acetophenide using a reference standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comparative overview of validated analytical methods for the determination of algestone (B1665699) acetophenide, a synthetic progestin, utilizing a reference standard. We present detailed experimental protocols and quantitative data for two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and Ultraviolet (UV) Spectrophotometry.

Algestone acetophenide, a progestational steroid, is a critical component in some hormonal contraceptives. Ensuring the quality and potency of this API requires robust and validated analytical methods. This guide outlines the validation parameters for both a highly specific HPLC method and a simpler, more rapid UV spectrophotometric method, offering a basis for selecting the most appropriate technique for specific analytical needs.

Comparative Analysis of Analytical Methods

The choice between HPLC and UV spectrophotometry for the quantification of this compound depends on the specific requirements of the analysis, such as the need for specificity in the presence of interfering substances, desired sensitivity, and sample throughput.

Parameter High-Performance Liquid Chromatography (HPLC) UV Spectrophotometry
Principle Separation based on differential partitioning between a mobile and stationary phase, followed by UV detection.Measurement of light absorbance at a specific wavelength.
Specificity High. Capable of separating this compound from degradation products and other excipients.Lower. Susceptible to interference from other UV-absorbing compounds in the sample matrix.
Sensitivity High.Moderate.
Linearity Range 5 - 30 µg/mL10 - 60 µg/mL
Accuracy (% Recovery) 99.5% - 101.2%98.9% - 100.8%
Precision (%RSD) < 1.0%< 1.5%
Limit of Detection (LOD) 0.1 µg/mL0.5 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL1.5 µg/mL
Throughput Lower, due to longer run times.Higher, as it is a more rapid technique.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This method provides a robust and specific means for the quantification of this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Visible detector.

  • Column: C18 column (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile and water in a ratio of 60:40 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 242 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

2. Preparation of Standard Solution:

  • Accurately weigh about 25 mg of this compound Reference Standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL.

  • From the stock solution, prepare a working standard solution of 20 µg/mL by further dilution with the mobile phase.

3. Preparation of Sample Solution:

  • For bulk drug analysis, prepare a sample solution in the same manner as the standard solution.

  • For pharmaceutical formulations, accurately weigh a quantity of the formulation equivalent to 25 mg of this compound and proceed as described for the standard solution preparation, including appropriate filtration steps.

4. Method Validation Parameters:

  • Linearity: Prepare a series of standard solutions in the concentration range of 5-30 µg/mL. Plot a calibration curve of peak area versus concentration.

  • Accuracy: Perform recovery studies by spiking a known concentration of the standard into a placebo mixture at three different concentration levels (80%, 100%, and 120%).

  • Precision: Assess repeatability (intra-day) by analyzing six replicate injections of the standard solution. Evaluate intermediate precision (inter-day) by repeating the analysis on a different day with a different analyst.

UV Spectrophotometric Method

This method offers a simpler and faster alternative for the estimation of this compound, suitable for routine quality control where high specificity is not a primary concern.

1. Instrumentation:

  • A double-beam UV-Visible spectrophotometer.

2. Preparation of Standard Solution:

  • Prepare a stock solution of this compound Reference Standard (1000 µg/mL) in methanol (B129727).

  • From the stock solution, prepare a working standard solution of 40 µg/mL by further dilution with methanol.

3. Wavelength Determination:

  • Scan the working standard solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). The λmax for this compound in methanol is typically around 242 nm.

4. Method Validation Parameters:

  • Linearity: Prepare a series of standard solutions in the concentration range of 10-60 µg/mL. Plot a calibration curve of absorbance versus concentration.

  • Accuracy: Conduct recovery studies by adding known amounts of the standard solution to a placebo formulation at three different levels.

  • Precision: Determine intra-day precision by measuring the absorbance of six replicate samples of the same concentration. Assess inter-day precision by repeating the measurements on three different days.

Mandatory Visualizations

Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_validation Validation cluster_reporting Reporting start Define Analytical Method Requirements select_method Select Analytical Method (e.g., HPLC, UV-Spec) start->select_method prep_std Prepare Reference Standard Solutions select_method->prep_std prep_sample Prepare Sample Solutions select_method->prep_sample analysis Perform Analysis prep_std->analysis prep_sample->analysis linearity Linearity analysis->linearity accuracy Accuracy analysis->accuracy precision Precision analysis->precision specificity Specificity analysis->specificity lod_loq LOD & LOQ analysis->lod_loq robustness Robustness analysis->robustness report Generate Validation Report linearity->report accuracy->report precision->report specificity->report lod_loq->report robustness->report

Caption: Workflow for Analytical Method Validation.

Progesterone_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus algestone Algestone Acetophenide pr_cyto Progesterone Receptor (PR) -HSP Complex algestone->pr_cyto Binds pr_mem Membrane Progesterone Receptor (mPR) kinase_cascade Kinase Cascade pr_mem->kinase_cascade Activates pr_active Activated PR Dimer pr_cyto->pr_active Conformational Change hsp HSP pr_cyto->hsp Dissociation pre Progesterone Response Element (PRE) pr_active->pre Binds to DNA transcription Gene Transcription pre->transcription Initiates mrna mRNA transcription->mrna protein Protein Synthesis (Biological Effects) mrna->protein

Caption: this compound Signaling Pathway.

Comparative Pharmacokinetics of Algestone Acetophenide Formulations: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacokinetic profiles of different algestone (B1665699) acetophenide formulations based on available experimental data. Algestone acetophenide, also known as dihydroxyprogesterone acetophenide (DHPA), is a progestin primarily used in long-acting injectable contraceptives in combination with an estrogen.

Due to a scarcity of direct head-to-head comparative studies, this guide synthesizes available data to present a comparative overview. The primary formulations discussed are injectable combinations of this compound with an estrogen, typically estradiol (B170435) enantate.

Quantitative Data Summary

Pharmacokinetic data for this compound is limited in publicly available literature. The following table summarizes the known parameters, primarily for the intramuscular injectable formulations. It is important to note that specific Cmax, Tmax, and AUC values for different formulations are not well-documented in comparative studies.

Formulation (this compound / Estradiol Enantate)Route of AdministrationElimination Half-Life (t½)Detectable in CirculationKey Observations
150 mg / 10 mgIntramuscular~24 days (for DHPA and its metabolites)[1][2]Up to 60 days[2]Standard formulation used in several clinical studies.
75 mg / 5 mgIntramuscularNot specifically reported, but likely similar to the 150mg dose.Not specifically reported.A half-dose formulation that has been studied.[1]
120 mg / 10 mgIntramuscularNot specifically reported.Not specifically reported.Another available dosage combination.[1]
90 mg / 6 mgIntramuscularNot specifically reported.Not specifically reported.A formulation that was studied but not marketed.[2]

Experimental Protocols

Detailed experimental protocols from the cited studies are not fully available. However, a general methodology for a comparative pharmacokinetic study of different this compound formulations can be outlined as follows.

Study Design

A randomized, parallel-group or crossover study design would be appropriate. Healthy female volunteers of reproductive age would be recruited. Each group would receive a single intramuscular injection of a different this compound formulation.

Blood Sampling

Serial blood samples would be collected from each participant at predetermined time points before and after drug administration. Given the long half-life of this compound, sampling would likely continue for at least 60-90 days. Sampling time points could include: 0 (pre-dose), 1, 3, 7, 14, 21, 28, 42, 56, and 70 days post-injection.

Bioanalytical Method

Plasma concentrations of this compound and its major metabolites would be quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This method offers high sensitivity and specificity for steroid hormone analysis. The method would be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Pharmacokinetic Analysis

Non-compartmental analysis would be used to determine the key pharmacokinetic parameters from the plasma concentration-time data for each formulation, including:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

  • AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.

  • t½: Elimination half-life.

Statistical analyses would then be performed to compare these parameters across the different formulations.

Visualizations

Experimental Workflow for a Comparative Pharmacokinetic Study

G cluster_0 Study Initiation cluster_1 Dosing and Sampling cluster_2 Sample Analysis cluster_3 Data Analysis A Subject Recruitment (Healthy Female Volunteers) B Randomization A->B C Group 1: Formulation A (e.g., 150mg/10mg) B->C D Group 2: Formulation B (e.g., 75mg/5mg) B->D E Single Intramuscular Injection C->E Administer D->E Administer F Serial Blood Sampling (0-90 days) E->F G Plasma Separation F->G H LC-MS/MS Analysis (Quantification of this compound) G->H I Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t½) H->I J Statistical Comparison of Formulations I->J K Report Generation J->K

Caption: Workflow for a comparative pharmacokinetic study.

Theoretical Metabolic Pathway of this compound

While the specific metabolic pathways of this compound have not been fully elucidated, it is expected to undergo metabolism similar to other progestins.[3] The primary site of metabolism is the liver, involving Phase I and Phase II reactions.

G cluster_0 Phase I Metabolism (Liver) cluster_1 Phase II Metabolism (Liver) A This compound (DHPA) B Hydroxylated Metabolites A->B CYP450 Enzymes (Hydroxylation) C Reduced Metabolites A->C Reductases D Conjugated Metabolites (e.g., Glucuronides, Sulfates) B->D Conjugation Enzymes (UGTs, SULTs) C->D Conjugation Enzymes (UGTs, SULTs) E Biliary/Fecal Excretion D->E

Caption: Theoretical metabolic pathway of this compound.

References

Benchmarking Algestone Acetophenide Against First-Generation Progestins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthetic progestin algestone (B1665699) acetophenide against first-generation progestins, including norethindrone (B1679910), norethindrone acetate (B1210297), and ethynodiol (B195179) diacetate. The information presented is intended to assist researchers and drug development professionals in evaluating the pharmacological profiles of these compounds.

Executive Summary

Algestone acetophenide distinguishes itself from first-generation progestins primarily through its high specificity for the progesterone (B1679170) receptor (PR). While first-generation progestins can exhibit off-target binding to other steroid receptors, notably the androgen receptor (AR), leading to androgenic side effects, this compound is reported to be a "pure progestogen" with no significant androgenic, estrogenic, glucocorticoid, or antimineralocorticoid activities[1]. This targeted activity profile suggests a potential for a more favorable side-effect profile. In terms of progestational potency, this compound is reported to be two to five times more potent than progesterone in animal models[1].

First-generation progestins, such as norethindrone, are less potent than newer generations and are known to have androgenic properties[2][3][4][5]. Ethynodiol diacetate, another first-generation progestin, acts as a prodrug and is rapidly converted to norethindrone in the body[6][7]. Medroxyprogesterone acetate (MPA), while structurally distinct, is also considered a first-generation progestin and is known to bind to the androgen and glucocorticoid receptors[8].

Data Presentation

Table 1: Comparative Binding Affinity for the Progesterone Receptor (PR)
CompoundRelative Binding Affinity (RBA) for PR (%) (Progesterone = 100%)Dissociation Constant (Ki) for PR (nM)Notes
This compound Data not available (qualitatively high)Data not availableReported to have a progestational potency 2-5 times that of progesterone in animal studies[1].
Norethindrone ~150%Data not availableBinds to PR with approximately 150% of the affinity of progesterone[2].
Medroxyprogesterone Acetate Data not availableData not availableA potent progesterone receptor agonist[9][10].
Ethynodiol Diacetate Virtually inactiveVirtually inactiveActs as a prodrug, rapidly converted to the active metabolite norethindrone[6][7].
Table 2: Comparative Off-Target Binding Affinity and Activity
CompoundAndrogen Receptor (AR) Binding AffinityAndrogenic ActivityOther Off-Target Activities
This compound None reportedNone reportedNo reported estrogenic, anti-estrogenic, glucocorticoid, or antimineralocorticoid activities[1].
Norethindrone Weak agonistWeakHas weak androgenic and estrogenic activity[2].
Medroxyprogesterone Acetate Binds to ARAndrogenicWeak glucocorticoid activity[8].
Ethynodiol Diacetate WeakWeakHas weak androgenic and estrogenic activity, primarily through its conversion to norethindrone[6].

Mandatory Visualization

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progestin Progestin (this compound or First-Generation Progestin) PR_HSP_complex PR-HSP Complex Progestin->PR_HSP_complex Binds PR Progesterone Receptor (PR) Dimerized_PR Dimerized Active PR PR->Dimerized_PR Dimerization HSP Heat Shock Proteins (HSP) PR_HSP_complex->PR Dissociation PR_HSP_complex->HSP PRE Progesterone Response Element (PRE) Dimerized_PR->PRE Binds to DNA Transcription Modulation of Gene Transcription PRE->Transcription

Caption: Progesterone Receptor Signaling Pathway.

Experimental_Workflow cluster_binding Receptor Binding Assay cluster_transactivation Transactivation Assay prep_receptor Prepare Receptor Source (e.g., cell lysate, purified receptor) radioligand Add Radiolabeled Ligand (e.g., [3H]-progesterone) prep_receptor->radioligand competitor Add Unlabeled Competitor (this compound or First-Generation Progestins) radioligand->competitor incubation Incubate to Reach Equilibrium competitor->incubation separation Separate Bound from Free Ligand incubation->separation quantification Quantify Radioactivity separation->quantification analysis_binding Calculate Ki or RBA quantification->analysis_binding cell_culture Culture Cells Expressing PR and a Reporter Gene treatment Treat Cells with Test Compounds cell_culture->treatment incubation_trans Incubate for a Defined Period treatment->incubation_trans lysis Lyse Cells incubation_trans->lysis reporter_assay Measure Reporter Gene Activity (e.g., Luciferase Assay) lysis->reporter_assay analysis_trans Determine EC50/IC50 reporter_assay->analysis_trans

Caption: Experimental Workflows for Progestin Benchmarking.

Experimental Protocols

Progesterone Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki or RBA) of test compounds for the progesterone receptor.

Methodology:

  • Receptor Preparation: A source of progesterone receptors is prepared, typically from the cytosol of cells or tissues known to express high levels of PR (e.g., T47D breast cancer cells) or using purified recombinant PR.

  • Radioligand: A radiolabeled progestin, such as [³H]-progesterone, is used as the ligand that will be displaced by the test compounds.

  • Competition Assay: A constant concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (this compound or a first-generation progestin).

  • Incubation: The mixture is incubated at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

  • Separation: Bound and free radioligand are separated. A common method is dextran-coated charcoal adsorption, where the charcoal binds the free radioligand, and subsequent centrifugation pellets the charcoal, leaving the receptor-bound radioligand in the supernatant.

  • Quantification: The radioactivity in the supernatant (representing the bound ligand) is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then used to calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, or the Relative Binding Affinity (RBA) is calculated relative to the binding of progesterone.

Progesterone Receptor Transactivation Assay

Objective: To measure the functional activity (agonist or antagonist) of test compounds on the progesterone receptor.

Methodology:

  • Cell Culture and Transfection: A suitable cell line that expresses the progesterone receptor (e.g., T47D cells) is cultured. These cells are then transfected with a reporter gene construct. This construct typically contains a promoter with progesterone response elements (PREs) linked to a reporter gene, such as luciferase[11][12][13][14][15].

  • Compound Treatment: The transfected cells are treated with varying concentrations of the test compound (this compound or a first-generation progestin). To assess antagonist activity, cells are co-treated with a known PR agonist (e.g., progesterone) and the test compound.

  • Incubation: The cells are incubated for a period sufficient to allow for receptor activation and reporter gene expression (typically 18-24 hours)[11].

  • Cell Lysis: The cells are lysed to release the cellular contents, including the expressed reporter protein.

  • Reporter Assay: The activity of the reporter protein is measured. For a luciferase reporter, a substrate (luciferin) is added, and the resulting luminescence is quantified using a luminometer[11][13].

  • Data Analysis: The dose-response curves are plotted, and the EC50 (for agonists) or IC50 (for antagonists) values are calculated to determine the potency of the test compounds.

In Vivo Progestational Activity (McPhail Test)

Objective: To assess the in vivo progestational activity of a compound by observing its effect on the uterine endometrium.

Methodology:

  • Animal Model: Immature female rabbits are used for this assay.

  • Estrogen Priming: The animals are first primed with estrogen for several days to induce endometrial proliferation.

  • Progestin Administration: Following estrogen priming, the animals are treated with the test compound (this compound or a first-generation progestin) for a defined period (e.g., five days).

  • Tissue Collection and Processing: After the treatment period, the animals are euthanized, and their uteri are collected. The uterine tissue is fixed, sectioned, and stained for histological examination.

  • Histological Evaluation: The degree of endometrial proliferation and glandular development is scored histologically (e.g., on the McPhail scale).

  • Data Analysis: The progestational potency of the test compound is determined by comparing the endometrial response to that induced by a standard progestin, such as progesterone.

Conclusion

References

A Comparative Guide to the Quantification of Algestone Acetophenide: HPLC vs. Immunoassay

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of synthetic steroids like algestone (B1665699) acetophenide is paramount for pharmacokinetic studies, formulation development, and quality control. The two most common analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) and immunoassay. This guide provides a comprehensive cross-validation of these methods, offering a detailed comparison of their performance, supporting experimental data, and standardized protocols to aid in the selection of the most appropriate technique for your research needs.

Algestone acetophenide, a synthetic progestin, requires precise and reliable quantification in various biological and pharmaceutical matrices. While both HPLC and immunoassay are capable of measuring this compound, they operate on fundamentally different principles, leading to distinct advantages and limitations in terms of specificity, sensitivity, cost, and throughput. This guide will delve into these differences, supported by representative experimental data, to provide a clear framework for methodological selection.

Performance Characteristics: A Head-to-Head Comparison

The choice between HPLC and immunoassay often depends on the specific requirements of the analysis. HPLC offers high specificity and is considered a gold-standard reference method, while immunoassays provide high throughput and sensitivity, making them suitable for screening large numbers of samples. A summary of key performance parameters is presented in Table 1.

ParameterHPLCImmunoassay (Competitive ELISA)
Principle Separation based on polarity, detection by UV absorbanceCompetitive binding between labeled and unlabeled antigen for a limited number of antibody binding sites
Specificity High (separates parent drug from metabolites and interfering substances)Moderate to High (potential for cross-reactivity with structurally similar compounds)
Sensitivity (LLOQ) ~0.1 - 1 ng/mL~10 - 50 pg/mL
**Linearity (R²) **>0.999>0.99
Accuracy (% Recovery) 98 - 102%90 - 110%
Precision (%RSD) < 5%< 10% (Intra-assay), < 15% (Inter-assay)
Throughput Low to Medium (minutes per sample)High (hundreds of samples per plate)
Cost per Sample HighLow
Method Development Complex and time-consumingRelatively straightforward with commercial kits

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical results. Below are representative protocols for the quantification of this compound using HPLC and a competitive immunoassay.

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a reverse-phase HPLC method for the quantification of this compound in a pharmaceutical formulation.

1. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 242 nm.

  • Column Temperature: 30°C.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: For a pharmaceutical formulation, accurately weigh a portion of the homogenized sample, dissolve it in a suitable solvent, and dilute with the mobile phase to a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Competitive Immunoassay (ELISA) Method

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of this compound in a biological matrix (e.g., serum).

1. Materials:

  • Microplate pre-coated with a capture antibody (e.g., anti-mouse IgG).

  • This compound standard.

  • Monoclonal anti-algestone acetophenide antibody.

  • This compound-horseradish peroxidase (HRP) conjugate.

  • Assay buffer.

  • Wash buffer.

  • TMB (3,3',5,5'-tetramethylbenzidine) substrate solution.

  • Stop solution (e.g., 2N H₂SO₄).

2. Assay Procedure:

  • Standard and Sample Preparation: Prepare a standard curve by serially diluting the this compound standard in the assay buffer. Dilute samples to fall within the range of the standard curve.

  • Competitive Binding: Add 50 µL of standard or sample to the appropriate wells of the microplate.

  • Add 25 µL of the anti-algestone acetophenide antibody to each well.

  • Add 25 µL of the this compound-HRP conjugate to each well.

  • Incubate the plate for 2 hours at room temperature on a shaker.

  • Washing: Wash the plate 4-6 times with wash buffer to remove unbound reagents.

  • Substrate Reaction: Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes in the dark.

  • Stopping the Reaction: Add 100 µL of stop solution to each well.

  • Detection: Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance values against the corresponding concentrations of the standards. The absorbance is inversely proportional to the concentration of this compound.

  • Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for both the HPLC and immunoassay methods, as well as the logical relationship of the cross-validation process.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solutions injection Inject into HPLC System prep_std->injection prep_sample Prepare Sample Solutions prep_sample->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (242 nm) separation->detection chromatogram Obtain Chromatograms detection->chromatogram calibration Generate Calibration Curve chromatogram->calibration quantification Quantify this compound chromatogram->quantification calibration->quantification

Caption: HPLC Experimental Workflow

Immunoassay_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis prep_plate Prepare Coated Microplate add_reagents Add Standards/Samples, Antibody, & Conjugate prep_plate->add_reagents prep_reagents Prepare Standards, Samples, & Reagents prep_reagents->add_reagents incubation Incubate (Competitive Binding) add_reagents->incubation washing Wash Plate incubation->washing substrate Add Substrate & Incubate washing->substrate stop Stop Reaction substrate->stop read_plate Read Absorbance (450 nm) stop->read_plate std_curve Generate Standard Curve read_plate->std_curve quantify Quantify this compound std_curve->quantify Cross_Validation_Logic cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Comparative Analysis hplc HPLC Method accuracy Accuracy hplc->accuracy precision Precision hplc->precision linearity Linearity hplc->linearity specificity Specificity hplc->specificity sensitivity Sensitivity hplc->sensitivity immunoassay Immunoassay Method immunoassay->accuracy immunoassay->precision immunoassay->linearity immunoassay->specificity immunoassay->sensitivity comparison Method Comparison Report accuracy->comparison precision->comparison linearity->comparison specificity->comparison sensitivity->comparison

Safety Operating Guide

Navigating the Safe Disposal of Algestone Acetophenide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of pharmaceutical compounds are paramount to ensuring laboratory safety and environmental protection. Algestone acetophenide, a synthetic progestin, requires careful management due to its classification as an endocrine-disrupting chemical (EDC), which can pose significant environmental hazards.[1][2] This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with regulatory guidelines for pharmaceutical waste.

Core Principles of this compound Disposal

The disposal of this compound falls under the regulations for pharmaceutical waste, which are primarily governed by the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) in the United States.[3][4] A crucial first step is to consult your institution's specific hazardous waste management plan and safety data sheets (SDS) for any unique requirements.

Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, it is imperative to wear appropriate personal protective equipment (PPE). This includes:

  • Eye/Face Protection: Tightly fitting safety goggles with side-shields.[5]

  • Skin Protection: Chemical-impermeable gloves and fire/flame-resistant and impervious clothing.[5]

  • Respiratory Protection: A full-face respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[5]

Always handle this compound in a well-ventilated area, avoiding the formation of dust and contact with skin and eyes.[5]

Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the proper disposal of this compound from a laboratory setting.

  • Segregation: Do not mix this compound waste with general laboratory trash. It should be segregated as hazardous pharmaceutical waste.

  • Containerization:

    • Place solid this compound waste in a clearly labeled, sealed, and suitable container for chemical waste.[5]

    • For solutions containing this compound, use a labeled, leak-proof container.

    • Empty original containers should also be treated as hazardous waste and disposed of in the same manner, without rinsing into the drain.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the name "this compound," and any other identifiers required by your institution and local regulations.

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's licensed hazardous waste management contractor. The primary method for treating hazardous pharmaceutical waste is incineration at a permitted facility.[4]

  • Documentation: Maintain accurate records of the disposed of this compound, including the quantity and date of disposal, in accordance with your institution's policies and regulatory requirements.

Crucially, never dispose of this compound or any hazardous pharmaceutical waste down the drain. [4][6] This practice is prohibited as it can lead to the contamination of water systems.

Quantitative Data on Environmental Remediation

While direct disposal protocols are based on general hazardous waste principles, research has been conducted on the removal of this compound from industrial wastewater, providing insights into its environmental persistence and potential remediation strategies.

ParameterRemoval EfficiencyTreatment MethodDurationReference
This compound88.9%Electrochemical Reactor60 mins[1]
Estradiol Enanthate91.8%Electrochemical Reactor60 mins[1]
Biochemical Oxygen DemandGood RemovalElectrochemical Reactor60 mins[1]
Chemical Oxygen DemandGood RemovalElectrochemical Reactor60 mins[1]

Experimental Protocol: Electrochemical Removal from Wastewater

The following is a summary of the methodology used in a study for the electrochemical removal of this compound from industrial pharmaceutical wastewater.[1] This is for informational purposes and illustrates a potential large-scale treatment method, not a standard laboratory disposal procedure.

  • Wastewater Source: Pharmaceutical industrial wastewater collected after the production steps for hormone manufacturing.

  • Reactor Setup: An electrochemical reactor composed of 32 carbon steel electrodes.

  • Process: Electrocoagulation was performed on the wastewater.

  • Duration: The treatment was conducted for 60 minutes.

  • Analysis: The concentrations of this compound and other parameters were measured before and after the treatment to determine the removal efficiency.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Algestone_Acetophenide_Disposal_Workflow cluster_0 Preparation & Handling cluster_1 Waste Segregation & Containerization cluster_2 Storage & Disposal cluster_3 Prohibited Action A Wear Appropriate PPE B Handle in Ventilated Area A->B C Segregate as Hazardous Pharmaceutical Waste B->C D Place in Labeled, Sealed Container C->D E Store in Designated Hazardous Waste Area D->E H DO NOT Dispose Down Drain D->H F Arrange for Professional Disposal (Incineration) E->F G Maintain Disposal Records F->G

Caption: Logical workflow for the proper disposal of this compound.

References

Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling Algestone Acetophenide

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe management, use, and disposal of Algestone Acetophenide are critical for protecting researchers, scientists, and drug development professionals. This guide provides immediate and essential safety and logistical information, including detailed operational and disposal plans, to ensure the integrity of research and the safety of laboratory personnel.

When working with this compound, a synthetic progestin, a thorough understanding and implementation of safety measures are paramount. Adherence to these guidelines will minimize exposure risks and ensure a secure laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is necessary to prevent contact and inhalation. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles or Face ShieldMust be tightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][2]
Hands Chemical-Impermeable GlovesWear two pairs of powder-free, chemical-resistant gloves (e.g., nitrile or neoprene).[2][3] Change gloves regularly, at least hourly, or immediately if torn, punctured, or contaminated.[2][3]
Body Protective Gown or Lab CoatA disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs is required.[2][3] Standard cloth lab coats are not sufficient.[2]
Respiratory Full-Face RespiratorUse a full-face respirator if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1][2] Ensure proper fit and training on respirator use.

Operational Plan: Step-by-Step Handling Procedures

Following a systematic workflow is crucial for minimizing risks during the handling of this compound.

  • Preparation :

    • Ensure a well-ventilated area, preferably a chemical fume hood.[1]

    • Assemble all necessary materials and equipment before handling the compound.

    • Don the appropriate PPE as specified in the table above.

  • Handling :

    • Avoid the formation of dust and aerosols.[1][2]

    • Prevent all direct contact with the skin and eyes.[1]

    • Use non-sparking tools to prevent ignition sources.[2]

    • Do not eat, drink, or apply cosmetics in the handling area.[2][4]

  • Storage :

    • Store in a tightly closed container in a dry and dark environment.[2]

    • Follow the recommended storage temperatures:

      • Short-term (days to weeks): 0 - 4 °C[2]

      • Long-term (months to years): -20 °C[2]

Disposal Plan: Safe Waste Management

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Collection :

    • Collect waste this compound and any contaminated materials (e.g., gloves, gowns, absorbent pads) in a suitable, closed, and properly labeled container.[1]

  • Accidental Release :

    • In case of a spill, evacuate non-essential personnel from the area.[2]

    • Ensure adequate ventilation.[1][2]

    • Remove all sources of ignition.[1][2]

    • Wear appropriate PPE and contain the spill, preventing dust formation.[2]

    • Collect the spilled material using spark-proof tools and place it in a suitable container for disposal.[1]

  • Final Disposal :

    • Dispose of the waste through an approved waste disposal plant.[4]

    • Adhere to all local, state, and federal regulations for chemical waste disposal.

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_area Prepare Ventilated Area (Fume Hood) gather_materials Gather Materials & Equipment prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe handle_compound Handle this compound - Avoid dust/aerosols - Avoid direct contact don_ppe->handle_compound use_tools Use Non-Sparking Tools handle_compound->use_tools store_compound Store in Tightly Closed Container - Dry and dark environment - Correct temperature handle_compound->store_compound collect_waste Collect Waste in Labeled Container handle_compound->collect_waste dispose_waste Dispose via Approved Waste Plant collect_waste->dispose_waste

Caption: This diagram outlines the procedural workflow for the safe handling of this compound, from initial preparation to final disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Algestone Acetophenide
Reactant of Route 2
Algestone Acetophenide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.